5'-Guanylic acid
Description
Guanosine monophosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Guanosine-5'-monophosphate has been reported in Drosophila melanogaster, Bombyx mori, and other organisms with data available.
A guanine nucleotide containing one phosphate group esterified to the sugar moiety and found widely in nature.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFCJASXJCIDSX-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O8P | |
| Record name | GUANYLIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25191-14-4 | |
| Record name | Poly(G) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25191-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID9044295 | |
| Record name | 5'-Guanylic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Odourless, colourless or white crystals or white crystalline powder, Solid | |
| Record name | GUANYLIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Guanosine monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001397 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in water, practically insoluble in ethanol, 369 mg/mL | |
| Record name | GUANYLIC ACID | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Guanosine monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001397 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
85-32-5, 29593-02-0 | |
| Record name | Guanosine monophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5'-Guanylic acid | |
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| Record name | Guanylic acid | |
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| Record name | Guanosine-5'-Monophosphate | |
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| Record name | 5'-Guanylic acid | |
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| Record name | 5'-Guanylic acid | |
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| Record name | 5'-guanylic acid | |
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| Record name | 5'-GUANYLIC ACID | |
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| Record name | Guanosine monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001397 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
5'-Guanylic Acid: A Comprehensive Technical Guide on its Structure, Function, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-Guanylic acid, also known as guanosine (B1672433) monophosphate (GMP), is a pivotal purine (B94841) nucleotide integral to a myriad of fundamental biological processes. As a primary building block of RNA, its role extends far beyond nucleic acid synthesis, encompassing critical functions in cellular energy metabolism, intricate signal transduction cascades, and the regulation of gene expression.[1][2][3][4] This technical guide provides an in-depth exploration of the molecular structure of this compound, its multifaceted biological functions, and detailed methodologies for its study. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding and further investigation of this vital biomolecule.
Molecular Structure and Physicochemical Properties
This compound is a ribonucleotide composed of three distinct chemical moieties: a phosphate (B84403) group, a pentose (B10789219) sugar (ribose), and the purine nucleobase, guanine.[2] The phosphate group is esterified to the 5'-carbon of the ribose sugar.
The systematic IUPAC name for this compound is [(2R,3S,4R,5R)-5-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₀H₁₄N₅O₈P | |
| Molar Mass | 363.223 g·mol⁻¹ | |
| Melting Point | 220 - 223°C | |
| pKa | 0.7, 2.4, 6.1, 9.4 | |
| Solubility | Slightly soluble in water. Practically insoluble in ethanol. | |
| Appearance | White to off-white crystalline powder. |
Biological Functions and Signaling Pathways
This compound is a central molecule in cellular biochemistry, participating in a wide array of physiological processes.
Precursor for Nucleic Acid Synthesis and Energy Metabolism
As a ribonucleotide, 5'-GMP is a fundamental monomeric unit required for the synthesis of RNA. Furthermore, it serves as a precursor for the synthesis of guanosine diphosphate (B83284) (GDP) and guanosine triphosphate (GTP). GTP is a crucial molecule for cellular energy transfer, analogous to ATP, and is essential for various metabolic reactions and cellular processes, including protein synthesis and signal transduction.
Role in Signal Transduction
This compound and its derivatives are key players in intracellular signaling.
Guanosine triphosphate (GTP) is the substrate for the synthesis of the second messenger, cyclic guanosine monophosphate (cGMP), in a reaction catalyzed by guanylate cyclase (GC). cGMP, in turn, activates protein kinase G (PKG), which phosphorylates a variety of downstream targets, leading to diverse physiological responses such as smooth muscle relaxation, regulation of ion channel conductance, and inhibition of platelet aggregation. The cGMP signaling pathway is critical in cardiovascular physiology and neuronal function. The levels of cGMP are tightly regulated by phosphodiesterases (PDEs), which hydrolyze cGMP to 5'-GMP.
References
- 1. Development of a spectrophotometric assay for cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Characterization of Guanylyl Cyclase BdPepR2 from Brachypodium distachyon Identified through a Motif-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. znaturforsch.com [znaturforsch.com]
The Discovery and History of 5'-Guanylic Acid: A Technical Guide
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Guanylic acid, also known as guanosine (B1672433) monophosphate (GMP), is a purine (B94841) nucleotide of significant interest in various scientific fields.[1] It is a fundamental component of ribonucleic acid (RNA) and plays a crucial role in numerous cellular processes.[1] Historically, its discovery and subsequent characterization have been pivotal in understanding taste perception, particularly the savory taste known as "umami." This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to this compound, tailored for a scientific audience.
The Discovery of this compound as an Umami Substance
The recognition of this compound as a key taste compound is credited to Japanese scientist Dr. Akira Kuninaka in 1957.[2][3] Building upon the earlier discovery of monosodium glutamate (B1630785) (MSG) by Professor Kikunae Ikeda in 1908 and 5'-inosinate by Dr. Shintaro Kodama in 1913, Dr. Kuninaka identified 5'-guanylate as the umami-conferring substance in dried shiitake mushrooms (Lentinula edodes).[2] His work not only isolated a new umami substance but also unveiled the synergistic effect between glutamate and 5'-nucleotides, a cornerstone of umami taste perception.
The Synergistic Effect
A landmark finding by Dr. Kuninaka was the potentiation of umami taste when 5'-guanylate is combined with glutamate. This synergistic effect, where the perceived umami intensity of the mixture is significantly greater than the sum of its individual components, is a hallmark of umami taste. It is now understood that 5'-guanylate acts as a positive allosteric modulator of the umami taste receptor, T1R1/T1R3, enhancing its response to glutamate.
Experimental Protocols
Isolation of this compound from Shiitake Mushrooms (Kuninaka, 1960)
While direct access to the full 1960 paper by Akira Kuninaka in the Journal of the Agricultural Chemical Society of Japan (Volume 34, pages 489-492) is limited in the provided search results, the general methodology can be inferred from secondary sources and related literature on nucleotide extraction from mushrooms. The process likely involved the following key steps:
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Extraction: Dried shiitake mushrooms were subjected to a hot water extraction process to isolate water-soluble components, including nucleotides. The drying process itself is crucial as it leads to the breakdown of RNA by endogenous ribonucleases, thereby increasing the concentration of 5'-mononucleotides.
-
Purification using Ion-Exchange Chromatography: The resulting aqueous extract would have been a complex mixture. Ion-exchange chromatography was a common and effective method during that era for separating nucleotides based on their charge. The extract would be passed through a resin, and different fractions would be eluted by changing the pH or salt concentration of the mobile phase.
-
Identification by Paper Chromatography and UV Spectroscopy: The separated fractions would then be analyzed. Paper chromatography was a standard technique for separating and identifying nucleotides. The position of the spots corresponding to known standards would be compared. Furthermore, UV spectroscopy would be used to confirm the identity of the purine base, as guanine-containing compounds exhibit a characteristic absorption maximum around 256-260 nm.
Early Chemical Synthesis of Guanosine 5'-Monophosphate (Michelson and Todd)
The pioneering work of Alexander M. Michelson and Alexander R. Todd in the 1940s and 1950s laid the foundation for the chemical synthesis of nucleotides. While their 1949 paper focused on ATP, their subsequent publications, such as the 1955 paper in the Journal of the Chemical Society, detailed the synthesis of various nucleotides. A general approach for the synthesis of this compound based on their work would involve:
-
Protection of Ribose Hydroxyl Groups: To ensure phosphorylation occurs specifically at the 5'-position, the 2' and 3'-hydroxyl groups of the guanosine ribose moiety are protected. A common protecting group used was the isopropylidene group, forming 2',3'-O-isopropylideneguanosine.
-
Phosphorylation of the 5'-Hydroxyl Group: The protected guanosine is then reacted with a phosphorylating agent. A common method involved the use of dibenzyl phosphorochloridate.
-
Deprotection: The protecting groups (isopropylidene and benzyl) are subsequently removed through hydrolysis to yield the final this compound.
Quantitative Data
| Compound | Source | Concentration Range | Analytical Method |
| This compound | Dried Shiitake Mushrooms | Varies significantly with drying conditions and mushroom part. | High-Performance Liquid Chromatography (HPLC) |
| Umami-enhancing 5'-nucleotides | Ten different shiitake mushroom samples | 5-20 ng/mL (LOQ) | Stable Isotope Labeling-Liquid Chromatography-Tandem Mass Spectrometry (SIL-LC-MS/MS) |
Signaling Pathway of Umami Taste
The sensation of umami is initiated by the binding of L-glutamate and 5'-nucleotides to the T1R1/T1R3 G-protein coupled receptor (GPCR) located on taste bud cells. This compound acts as a potent enhancer of this signaling cascade.
Caption: Umami taste transduction pathway initiated by L-glutamate and enhanced by this compound.
Industrial Production
The initial method for producing this compound involved extraction from natural sources. However, industrial-scale production now primarily relies on two methods:
-
Enzymatic Hydrolysis of RNA: This method utilizes ribonucleases to break down RNA, typically from yeast, into its constituent 5'-mononucleotides. 5'-Phosphodiesterase is a key enzyme in this process. The resulting mixture of nucleotides is then purified to isolate 5'-GMP.
-
Fermentation: Microbial fermentation processes have been developed to produce this compound directly or its precursor, guanosine, which is then phosphorylated.
Caption: Workflow for the industrial production of this compound via enzymatic hydrolysis of yeast RNA.
Conclusion
The discovery of this compound by Dr. Akira Kuninaka was a seminal moment in the science of taste, solidifying the concept of umami as a fifth basic taste. From its initial isolation from shiitake mushrooms to its large-scale industrial production, the journey of this compound highlights the interplay of natural product chemistry, biochemistry, and food science. For researchers and professionals in drug development, the understanding of its interaction with the T1R1/T1R3 receptor provides a valuable model for studying GPCR modulation and allosteric binding, with potential implications for drug design and discovery.
References
The Biosynthesis of 5'-Guanylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of 5'-Guanylic acid (GMP), a critical nucleotide for numerous cellular processes, including DNA and RNA synthesis, signal transduction, and energy transfer.[1][2] The guide details the de novo and salvage pathways of GMP synthesis, the kinetics of the key enzymes involved, and the regulatory mechanisms that govern this essential metabolic route. Detailed experimental protocols are provided to facilitate further research and drug development efforts targeting this pathway.
Overview of GMP Biosynthesis Pathways
Cells employ two primary routes for the synthesis of GMP: the de novo pathway and the salvage pathway.
-
De Novo Pathway: This pathway synthesizes GMP from simpler precursor molecules. It begins with the formation of inosine (B1671953) monophosphate (IMP), which serves as a crucial branch-point intermediate for the synthesis of both adenine (B156593) and guanine (B1146940) nucleotides.[3][4] The conversion of IMP to GMP is a two-step process catalyzed by Inosine Monophosphate Dehydrogenase (IMPDH) and Guanosine Monophosphate Synthetase (GMPS).[5] This pathway is particularly active in rapidly proliferating cells to meet the high demand for nucleotides.
-
Salvage Pathway: This pathway recycles pre-existing purine (B94841) bases, primarily guanine, to synthesize GMP. This process is energetically more efficient than the de novo pathway and is essential in tissues with limited or no de novo synthesis capabilities. The key enzyme in the guanine salvage pathway is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).
De Novo Biosynthesis of this compound
The de novo synthesis of GMP from the central purine intermediate, IMP, is a critical control point in nucleotide metabolism.
Conversion of IMP to XMP by IMP Dehydrogenase (IMPDH)
The first committed and rate-limiting step in the de novo synthesis of GMP is the NAD+-dependent oxidation of IMP to xanthosine (B1684192) monophosphate (XMP), catalyzed by IMPDH.
Reaction: IMP + NAD+ + H₂O → XMP + NADH + H+
IMPDH is a highly conserved enzyme and a significant target for immunosuppressive, antiviral, and anticancer drugs.
Conversion of XMP to GMP by GMP Synthetase (GMPS)
The final step in the de novo pathway is the conversion of XMP to GMP, a reaction catalyzed by GMP Synthetase (GMPS). This enzyme utilizes glutamine as the primary nitrogen donor and requires ATP for the activation of XMP.
Reaction: XMP + Glutamine + ATP + H₂O → GMP + Glutamate + AMP + PPi
GMPS is a complex enzyme with two distinct catalytic domains: a glutamine amidotransferase (GATase) domain that hydrolyzes glutamine to produce ammonia (B1221849), and a synthetase domain that catalyzes the transfer of the amino group to the adenylated XMP intermediate.
Salvage Pathway of this compound Biosynthesis
The salvage pathway provides an energetically favorable alternative for GMP production by recycling guanine.
Conversion of Guanine to GMP by HGPRT
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to guanine, directly forming GMP.
Reaction: Guanine + PRPP → GMP + PPi
Deficiencies in HGPRT activity can lead to severe metabolic disorders, highlighting the importance of this salvage pathway.
Quantitative Data on Key Enzymes
The kinetic parameters of the enzymes involved in GMP biosynthesis are crucial for understanding their function and for the development of targeted inhibitors.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | Vmax (nmol/min/mg) | Specificity Constant (kcat/Km) (M⁻¹s⁻¹) | Reference |
| IMPDH Type I | Human | IMP | 14 | 1.8 | - | 1.29 x 10⁵ | |
| Human | NAD | 42 | 1.8 | - | 4.29 x 10⁴ | ||
| IMPDH Type II | Human | IMP | 9 | 1.4 | - | 1.56 x 10⁵ | |
| Human | NAD | 32 | 1.4 | - | 4.38 x 10⁴ | ||
| GMPS | E. coli | XMP | 35.3 | - | 40,000 | - | |
| HGPRT | Human | Hypoxanthine (B114508) | - | 18 (IMP formation) | - | - | |
| Human | Guanine | - | 275 (GMP formation) | - | - |
Regulation of GMP Biosynthesis
The biosynthesis of GMP is tightly regulated to maintain a balanced pool of purine nucleotides.
-
Feedback Inhibition: The end-product, GMP, acts as a feedback inhibitor of the de novo pathway. GMP, along with AMP, allosterically inhibits PRPP amidotransferase, the first committed step in purine synthesis. GMP also directly inhibits its own synthesis from IMP.
-
Allosteric Regulation: IMPDH activity is allosterically regulated by adenine and guanine nucleotides, ensuring a balance between the two purine nucleotide pools.
-
Substrate Availability: The availability of precursors such as PRPP and glutamine also plays a crucial role in regulating the rate of GMP synthesis.
-
Redox State: The salvage pathway can be regulated by the cellular redox state, with NADH inhibiting HGPRT activity.
Experimental Protocols
IMP Dehydrogenase (IMPDH) Activity Assay (Spectrophotometric)
This protocol measures IMPDH activity by monitoring the increase in NADH absorbance at 340 nm.
Materials:
-
Assay Buffer: 1 M Tris-HCl (pH 8.8), 1 M KCl, 30 mM EDTA, 1 mM DTT
-
Substrates: IMP, NAD+
-
Enzyme: Purified IMPDH or cell lysate
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the reaction mixture in a final volume of 200 µL containing the assay buffer, 10 µL of the enzyme solution, and NAD+.
-
Incubate the mixture at 30 °C.
-
Initiate the reaction by adding IMP to a final concentration of 1 mM.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
GMP Synthetase (GMPS) Activity Assay (HPLC-based)
This protocol quantifies GMPS activity by measuring the conversion of XMP to GMP using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Reaction Buffer: 20 mM EPPS (pH 8.5), 10 mM MgCl₂, NH₄OAc (as ammonia source)
-
Substrates: XMP, ATP
-
Enzyme: Purified GMPS or cell lysate
-
Quenching Solution: EDTA
-
HPLC system with a C18 column and UV detector
Procedure:
-
Set up the enzymatic reaction with GMPS, XMP, and ATP in the reaction buffer.
-
Incubate at the desired temperature (e.g., 25 °C).
-
At various time points, terminate the reaction by adding EDTA.
-
Inject the quenched reaction mixture into the HPLC system.
-
Separate the nucleotides (XMP, GMP, ATP, ADP, AMP) using an appropriate gradient.
-
Quantify the amount of GMP produced by integrating the peak area and comparing it to a standard curve.
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Activity Assay (HPLC-based)
This protocol determines HGPRT activity by measuring the formation of IMP from hypoxanthine and PRPP.
Materials:
-
Substrates: Hypoxanthine, PRPP
-
Enzyme: Cell lysate (e.g., from red blood cells)
-
HPLC system with a suitable column and UV detector
Procedure:
-
Incubate the cell lysate with hypoxanthine and PRPP in a suitable buffer.
-
After a defined incubation period, stop the reaction (e.g., by adding acid).
-
Separate the reaction products by HPLC.
-
Quantify the amount of IMP formed to determine the enzyme activity.
Purification of Recombinant IMPDH and GMPS
Recombinant IMPDH and GMPS can be expressed in E. coli and purified using affinity chromatography.
Expression:
-
Clone the gene of interest into an expression vector (e.g., pET vector with a His-tag).
-
Transform the plasmid into a suitable E. coli expression strain.
-
Induce protein expression with IPTG at a low temperature (e.g., 16-20 °C) to enhance soluble protein production.
Purification:
-
Lyse the bacterial cells and clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity column.
-
Wash the column to remove unbound proteins.
-
Elute the His-tagged protein using an imidazole (B134444) gradient.
-
Further purify the protein using size-exclusion or ion-exchange chromatography if necessary.
Metabolic Flux Analysis using Isotope Labeling
Metabolic flux analysis (MFA) with stable isotopes (e.g., ¹³C or ¹⁵N) is a powerful technique to quantify the flow of metabolites through the GMP biosynthesis pathway.
Workflow Overview:
-
Isotope Labeling: Culture cells in a medium containing a labeled precursor, such as [¹⁵N]glycine or [¹³C]glucose.
-
Metabolite Extraction: After a specific incubation time, quench the metabolism and extract intracellular metabolites.
-
Mass Spectrometry (MS) Analysis: Analyze the isotopic enrichment in IMP, XMP, and GMP using LC-MS or GC-MS.
-
Flux Calculation: Use computational models to calculate the flux rates through the de novo and salvage pathways based on the mass isotopomer distributions.
Signaling Pathways and Experimental Workflows
De Novo Biosynthesis Pathway of this compound
Caption: De novo biosynthesis pathway of this compound from IMP.
Salvage Pathway of this compound Biosynthesis
Caption: Salvage pathway for the synthesis of this compound from guanine.
Experimental Workflow for Metabolic Flux Analysis
References
- 1. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purine metabolism - Wikipedia [en.wikipedia.org]
- 5. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]
"role of 5'-Guanylic acid in cellular metabolism"
An In-depth Technical Guide to the Role of 5'-Guanylic Acid in Cellular Metabolism
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, or guanosine (B1672433) monophosphate (GMP), is a purine (B94841) ribonucleotide central to cellular function. Beyond its fundamental role as a monomeric precursor for RNA synthesis, GMP is a critical node in the intricate network of cellular metabolism and signaling. It is the direct precursor for the synthesis of guanosine triphosphate (GTP), an essential molecule for energy transfer, microtubule polymerization, and G-protein coupled receptor (GPCR) signaling. Furthermore, GMP is the substrate for the synthesis of the vital second messenger, cyclic guanosine monophosphate (cGMP), which orchestrates a vast array of physiological processes. This technical guide provides a comprehensive overview of GMP's lifecycle—from its biosynthesis and catabolism to its pivotal role in the cGMP signaling cascade. It includes quantitative data on key enzymes, detailed experimental protocols for its study, and diagrams of core metabolic and signaling pathways, offering a valuable resource for professionals in research and drug development.
Introduction to this compound (GMP)
Guanosine monophosphate (GMP) is a nucleotide composed of a guanine (B1146940) nucleobase, a ribose sugar, and a single phosphate (B84403) group attached to the 5' carbon of the ribose.[1] As a fundamental building block of the cell, its roles are multifaceted:
-
Precursor for Nucleic Acids: GMP is phosphorylated to guanosine diphosphate (B83284) (GDP) and subsequently to guanosine triphosphate (GTP), which is incorporated into RNA during transcription.[1] Its deoxy-form (dGMP) is a precursor for DNA synthesis.
-
Energy Metabolism: The conversion of GMP to GDP and GTP is integral to cellular energy transfer, with GTP hydrolysis providing energy for processes like protein synthesis and signal transduction.[2]
-
Signaling Molecule Precursor: GMP is the direct precursor to cyclic GMP (cGMP), a ubiquitous second messenger that mediates signals from nitric oxide (NO) and natriuretic peptides, influencing processes from vasodilation to neuroplasticity.[1][3]
The cellular pool of GMP is tightly regulated through a balance of de novo synthesis, salvage pathways, and catabolism.
GMP Biosynthesis Pathways
Cells employ two primary routes to synthesize GMP: the energy-intensive de novo pathway and the efficient salvage pathway.
De Novo Synthesis
The de novo synthesis of purines builds the nucleotide from simpler precursors, culminating in the formation of inosine (B1671953) monophosphate (IMP), which serves as a branch-point for both AMP and GMP synthesis. The conversion of IMP to GMP is a two-step process.
-
IMP Dehydrogenase (IMPDH): IMP is first oxidized to xanthosine (B1684192) monophosphate (XMP). This reaction is catalyzed by IMP dehydrogenase (IMPDH) and uses NAD+ as a cofactor. This step is the rate-limiting step in the de novo synthesis of guanine nucleotides.
-
GMP Synthetase (GMPS): XMP is then aminated to form GMP. This reaction is catalyzed by GMP synthetase (GMPS), which utilizes glutamine as the nitrogen donor and requires energy from the hydrolysis of ATP to AMP and pyrophosphate.
This pathway is subject to feedback inhibition; high levels of GMP can inhibit IMPDH, thus regulating its own production.
Salvage Pathway
The purine salvage pathway is an energy-conserving mechanism that recycles purine bases and nucleosides generated from the degradation of nucleic acids. Free guanine can be directly converted back into GMP in a single step catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) . This reaction utilizes phosphoribosyl pyrophosphate (PRPP) as the ribose-5-phosphate (B1218738) donor.
GMP Catabolism
GMP that is not utilized for anabolic processes is catabolized. The process generally involves dephosphorylation and subsequent modification of the guanine base.
-
Dephosphorylation: GMP is dephosphorylated by 5'-nucleotidases to form the nucleoside guanosine .
-
Deribosylation: Guanosine is then cleaved by purine nucleoside phosphorylase (PNP) into guanine and ribose-1-phosphate.
-
Deamination: Guanine is deaminated by guanase to form xanthine (B1682287) .
-
Oxidation: Xanthine is subsequently oxidized by xanthine oxidase to uric acid , which is the final product of purine degradation in humans and is excreted in the urine.
Quantitative Data on GMP Metabolism
The efficiency and regulation of GMP metabolic pathways are reflected in the kinetic properties of its key enzymes and the resulting cellular concentrations of guanylate nucleotides.
Table 1: Kinetic Parameters of Key Enzymes in GMP Biosynthesis
| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Source |
|---|---|---|---|---|---|
| IMPDH Type II | Human | IMP | 10 - 20 | >1 | |
| NAD⁺ | 40 - 100 | - | |||
| GMPS | E. coli | XMP | 29 - 166 | 0.094 | |
| ATP | 27 - 452 | - | |||
| Glutamine | 240 - 2690 | - | |||
| GMPS | Human | XMP | ~10 (K₀.₅) | - |
| | | NH₄Cl | 174,000 | - | |
Note: K_m values can vary significantly based on assay conditions and the presence of allosteric effectors.
Table 2: Representative Cellular Concentrations of cGMP
| Cell/Tissue Type | Condition | cGMP Concentration | Source |
|---|---|---|---|
| Various | Basal Range | 0.1 - 1.0 µM | |
| Frog Rod Outer Segments | Dark-adapted (free) | ~3.5 µM | |
| Human Breast Tissue | Normal | Lower Levels | |
| Malignant Carcinoma | Significantly Increased | ||
| Leukocytes | Normal | Baseline | |
| Acute Leukemia | No significant change |
| Hepatoma (7288ctc) | Cancer | >4-fold higher than normal liver | |
The cGMP Signaling Pathway
One of the most critical metabolic fates of GMP is its conversion to cGMP, which functions as a key intracellular signaling molecule.
cGMP Synthesis and Degradation
-
Synthesis: cGMP is synthesized from GTP by the enzyme guanylate cyclase (GC) . There are two major forms of GC:
-
Soluble Guanylate Cyclase (sGC): Found in the cytoplasm, sGC is the primary receptor for nitric oxide (NO). NO binding to the heme cofactor of sGC activates the enzyme, leading to a rapid increase in cGMP levels.
-
Particulate Guanylate Cyclase (pGC): These are transmembrane receptors activated by extracellular ligands, such as atrial natriuretic peptide (ANP) and C-type natriuretic peptide (CNP).
-
-
Degradation: The cGMP signal is terminated by phosphodiesterases (PDEs) , which hydrolyze the cyclic 3',5'-phosphodiester bond of cGMP to form the inactive 5'-GMP. Several PDE families can hydrolyze cGMP, with PDE5, PDE6, and PDE9 being cGMP-specific. The inhibition of these PDEs (e.g., by drugs like sildenafil) prolongs the cGMP signal.
Downstream Effectors of cGMP
The biological effects of cGMP are mediated primarily through three types of downstream proteins:
-
cGMP-dependent Protein Kinases (PKG): These are the most common effectors. Upon cGMP binding, PKG is activated and phosphorylates specific serine and threonine residues on target proteins, leading to changes in their activity. This cascade results in physiological responses such as smooth muscle relaxation (vasodilation).
-
Cyclic Nucleotide-Gated (CNG) Ion Channels: In tissues like the retina and olfactory epithelium, cGMP directly binds to and opens these non-selective cation channels, altering membrane potential and triggering neuronal signals.
-
cGMP-regulated Phosphodiesterases: cGMP can allosterically regulate certain PDEs (like PDE2 and PDE3), creating complex crosstalk between the cGMP and cAMP signaling pathways.
Relevance in Drug Development
The central role of GMP and cGMP metabolism makes the enzymes in these pathways attractive targets for therapeutic intervention.
-
IMPDH Inhibitors: As IMPDH is the rate-limiting enzyme for GMP synthesis, its inhibition depletes guanine nucleotide pools, which is particularly effective in halting the proliferation of rapidly dividing cells. Mycophenolic acid, an IMPDH inhibitor, is a widely used immunosuppressant to prevent organ transplant rejection. This pathway is also a target for antiviral and anticancer therapies.
-
sGC Stimulators and Activators: Drugs like Riociguat stimulate sGC, increasing cGMP production independently of or synergistically with NO. They are used to treat pulmonary hypertension by promoting vasodilation.
-
PDE5 Inhibitors: Compounds such as sildenafil, tadalafil, and vardenafil (B611638) specifically inhibit PDE5, preventing the breakdown of cGMP. This enhances the NO-sGC-cGMP signaling pathway and is used to treat erectile dysfunction and pulmonary arterial hypertension.
Experimental Protocols
Studying the role of GMP requires robust methodologies for its quantification and for measuring the activity of related enzymes.
Protocol: Quantification of GMP by HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for separating and quantifying nucleotides from cellular extracts.
Objective: To measure the intracellular concentration of GMP.
Methodology:
-
Cell Culture and Lysis:
-
Culture cells to the desired confluency (~80-90%).
-
Harvest a known number of cells (e.g., 1-5 x 10⁶ cells) by trypsinization or scraping.
-
Wash the cell pellet twice with ice-cold PBS to remove media components.
-
Lyse the cells and precipitate proteins by adding 200 µL of ice-cold 0.6 M trichloroacetic acid (TCA). Vortex vigorously and incubate on ice for 10 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet protein debris.
-
-
Sample Extraction:
-
Transfer the supernatant (which contains the acid-soluble nucleotides) to a new tube.
-
Neutralize the TCA by adding an appropriate volume of a solution like 1 M trioctylamine (B72094) in 1,1,2-trichlorotrifluoroethane (B165192) and vortexing. The aqueous (upper) phase contains the nucleotides.
-
Alternatively, perform a water-saturated diethyl ether extraction three times to remove TCA.
-
Filter the final aqueous sample through a 0.22 µm syringe filter before analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient system using phosphate buffers. A common mobile phase is a mixture of 10 mM potassium dihydrogen phosphate and 5 mM sodium heptanesulfonate (as an ion-pairing agent), pH adjusted.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm or 260 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve by running known concentrations of a pure GMP standard.
-
Identify the GMP peak in the sample chromatogram by comparing its retention time to the standard.
-
Calculate the concentration in the sample by integrating the peak area and comparing it against the standard curve. Normalize the final value to the initial cell number to report as pmol/10⁶ cells.
-
Protocol: PDE Activity Assay (Radiometric)
This method measures the activity of cGMP-hydrolyzing PDEs by tracking the conversion of radiolabeled [³H]cGMP to [³H]5'-GMP and subsequently to [³H]guanosine.
Objective: To determine the cGMP hydrolytic activity in a protein sample (e.g., cell lysate or purified enzyme).
Methodology:
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 40 mM MOPS, pH 7.5, 15 mM Mg-acetate, 0.2 mg/mL BSA).
-
In a microcentrifuge tube, combine the buffer, the protein sample (PDE source), and any inhibitors or activators being tested.
-
Initiate the reaction by adding the substrate mix containing a known concentration of unlabeled cGMP and a tracer amount of [³H]cGMP (e.g., 50,000 cpm). The final substrate concentration should be appropriate for the K_m of the PDE being studied (e.g., 1 µM).
-
-
Enzymatic Reaction:
-
Incubate the reaction at 30°C for a fixed time (e.g., 5-15 minutes). The time should be within the linear range of the reaction, ensuring <30% substrate hydrolysis.
-
Terminate the reaction by boiling the tubes for 1 minute to denature the PDE.
-
-
Conversion to Nucleoside:
-
Cool the tubes on ice.
-
Add a solution of snake venom 5'-nucleotidase (e.g., from Crotalus atrox) to each tube. This enzyme converts the [³H]5'-GMP product into [³H]guanosine. The unreacted [³H]cGMP is not a substrate for this enzyme.
-
Incubate at 30°C for an additional 10-20 minutes.
-
-
Separation and Quantification:
-
Separate the charged, unreacted [³H]cGMP from the neutral [³H]guanosine product using anion-exchange chromatography (e.g., a small Dowex or DEAE-Sephadex column).
-
Load the reaction mixture onto the pre-equilibrated column.
-
Wash the column with a low-salt buffer to elute the [³H]guanosine. The [³H]cGMP remains bound to the resin.
-
Collect the eluate in a scintillation vial, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Calculation:
-
Calculate the amount of product formed based on the radioactivity in the eluate and the specific activity of the initial [³H]cGMP substrate.
-
Express PDE activity as pmol of cGMP hydrolyzed per minute per mg of protein.
-
Conclusion
This compound is far more than a simple structural component of RNA. It stands at a critical metabolic crossroads, governing the supply of guanine nucleotides for energy, biosynthesis, and, most notably, signal transduction. The synthesis and degradation pathways of GMP are tightly controlled and present validated targets for therapeutic intervention in immunosuppression, cancer, and infectious diseases. Furthermore, GMP's role as the obligate precursor to cGMP places it at the head of a signaling cascade that regulates a vast range of physiological outcomes. A thorough understanding of GMP metabolism, supported by robust quantitative and experimental methodologies, is therefore essential for researchers and clinicians aiming to unravel complex cellular processes and develop next-generation therapeutics.
References
- 1. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inactivation of soluble guanylyl cyclase in living cells proceeds without loss of haem and involves heterodimer dissociation as a common step - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 5'-Guanylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine (B1672433) 5'-monophosphate (5'-guanylate or GMP) is a pivotal purine (B94841) ribonucleotide vital to numerous biological processes. As a fundamental building block of RNA, it plays a crucial role in genetic transcription. Beyond this, 5'-guanylate and its derivatives are key players in cellular signaling, acting as second messengers, and are allosteric regulators of various enzymes.[1] Its sodium salt, disodium (B8443419) guanylate, is widely utilized as a flavor enhancer in the food industry, prized for its ability to impart the umami taste.[1][2] A comprehensive understanding of the physicochemical properties of 5'-guanylate is therefore essential for researchers in molecular biology, pharmacology, and drug development to harness its potential in therapeutic and biotechnological applications. This technical guide provides an in-depth overview of the core physicochemical characteristics of 5'-guanylate, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and experimental workflows.
Core Physicochemical Properties
The physicochemical properties of 5'-guanylate are summarized in the tables below, providing a consolidated reference for key quantitative data.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₄N₅O₈P | [] |
| Molecular Weight | 363.22 g/mol | [4] |
| Appearance | Odorless, colorless or white crystals or white crystalline powder. | |
| IUPAC Name | [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate (B84403) |
Table 1: General Properties of 5'-Guanylic Acid
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂N₅Na₂O₈P | |
| Molecular Weight | 407.18 g/mol (anhydrous) | |
| Appearance | Odorless, colorless or white crystals or a white crystalline powder. | |
| IUPAC Name | disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
Table 2: General Properties of Disodium 5'-Guanylate
| Solvent | Solubility | Reference(s) |
| Water | Soluble (for disodium salt); Slightly soluble (for acid form). | |
| Ethanol | Sparingly soluble (for disodium salt); Practically insoluble (for acid form). | |
| Ether | Practically insoluble. |
Table 3: Solubility of 5'-Guanylate
| pKa Value | Description |
| ~0.7 | First dissociation of the phosphate group. |
| ~2.4 | Protonation of the N7 atom of the guanine (B1146940) base. |
| ~6.1 | Second dissociation of the phosphate group. |
| ~9.4 | Deprotonation of the N1-H of the guanine base. |
Table 4: Approximate pKa Values of this compound
| Temperature | pH | Half-life (t½) | Reference(s) |
| 121°C | 5 | 41 min | |
| 100°C | 4 | 6.4 hr | |
| 100°C | 7 | 8.2 hr | |
| 100°C | 9 | 38.5 hr | |
| 23°C | 5 | 19 years (estimated) |
Table 5: Stability of 5'-Guanylate (GMP) Under Various Conditions
Experimental Protocols
Determination of pKa Values by UV-Vis Spectrophotometry
The ionization constants (pKa values) of 5'-guanylate can be determined using UV-Vis spectrophotometry by monitoring changes in its absorbance spectrum as a function of pH.
Methodology:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 1 to 12) with known pH values.
-
Sample Preparation: Prepare a stock solution of 5'-guanylate in deionized water. For each measurement, dilute the stock solution to a constant final concentration in each of the different pH buffer solutions.
-
Spectrophotometric Measurement: Record the UV absorbance spectrum of each sample solution from approximately 200 nm to 400 nm using a UV-Vis spectrophotometer. Use the respective buffer solution as a blank.
-
Data Analysis:
-
Identify wavelengths where the absorbance changes significantly with pH. The absorbance of the guanine ring is sensitive to protonation and deprotonation events.
-
Plot the absorbance at these selected wavelengths against the pH of the solutions.
-
The resulting titration curve will be sigmoidal for each ionization event. The pKa value corresponds to the pH at the inflection point of the curve, which is at half the maximum absorbance change.
-
Alternatively, plot the logarithm of the ratio of the protonated and deprotonated species concentrations against pH. The pKa is the x-intercept of this plot.
-
Stability Analysis by High-Performance Liquid Chromatography (HPLC)
The stability of 5'-guanylate under various conditions (e.g., temperature, pH) can be quantitatively assessed by monitoring its degradation over time using reverse-phase HPLC.
Methodology:
-
Sample Incubation: Prepare solutions of 5'-guanylate in buffers of different pH values. Incubate these solutions at controlled temperatures. At specific time intervals, withdraw aliquots for analysis.
-
HPLC System:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: An isocratic or gradient elution system can be employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., potassium phosphate) and an organic modifier (e.g., acetonitrile).
-
Detector: A UV detector set to 254 nm or 260 nm is used for detection.
-
-
Analysis:
-
Inject the collected aliquots into the HPLC system.
-
The concentration of the remaining 5'-guanylate is determined by measuring the area of its corresponding peak in the chromatogram.
-
Degradation products, such as guanosine and guanine, can also be identified and quantified if standards are available.
-
-
Kinetic Analysis:
-
Plot the natural logarithm of the 5'-guanylate concentration versus time.
-
If the degradation follows first-order kinetics, the plot will be linear. The negative slope of this line represents the degradation rate constant (k).
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
Spectral Properties
UV-Vis Spectroscopy
5'-Guanylate exhibits a characteristic UV absorbance maximum at approximately 256 nm in 0.01 N HCl. The absorbance at 260 nm is commonly used for the quantification of nucleic acids. The ratio of absorbances at 260 nm and 280 nm can be used as an indicator of purity, with a ratio of ~1.8-2.0 being indicative of pure nucleic acid.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy provides information about the vibrational modes of the functional groups in 5'-guanylate. The spectrum shows characteristic bands for the phosphate group, the ribose sugar, and the guanine base, which can be used for structural elucidation and to study intermolecular interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the detailed structural analysis of 5'-guanylate in solution. The chemical shifts of the protons and carbons in the ribose and guanine moieties provide information about the conformation and electronic environment of the molecule.
Degradation Pathways
The primary degradation pathway for 5'-guanylate in aqueous solution is hydrolysis. This process is influenced by both pH and temperature. The main reactions are the hydrolysis of the phosphate ester bond to yield guanosine and inorganic phosphate, followed by the cleavage of the glycosidic bond to release the guanine base and ribose.
Cellular Signaling
In the cell, 5'-guanylate is a precursor for the synthesis of guanosine triphosphate (GTP). GTP is a crucial energy source and a substrate for the synthesis of cyclic guanosine monophosphate (cGMP) by the enzyme guanylate cyclase. cGMP acts as a second messenger in a variety of signaling pathways, regulating processes such as smooth muscle relaxation, phototransduction, and platelet aggregation.
Conclusion
This technical guide has provided a detailed examination of the core physicochemical properties of 5'-guanylate, including its structural and spectral characteristics, solubility, pKa values, and stability under various conditions. The inclusion of detailed experimental protocols and visual diagrams of key pathways and workflows offers a practical resource for researchers. A thorough understanding of these fundamental properties is indispensable for the effective application of 5'-guanylate in drug design, molecular biology research, and the development of novel biotechnologies.
References
- 1. Guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 2. Elimination of Acrolein by Disodium 5'-Guanylate or Disodium 5'-Inosinate at High Temperature and Its Application in Roasted Pork Patty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guanosine Monophosphate | C10H14N5O8P | CID 135398631 - PubChem [pubchem.ncbi.nlm.nih.gov]
5'-Guanylic Acid vs. Guanosine Monophosphate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 5'-Guanylic acid and Guanosine (B1672433) Monophosphate (GMP), clarifying their synonymous nature and detailing their critical roles in cellular biochemistry. This document elucidates their chemical properties, metabolic pathways, and functions in cellular signaling. Detailed experimental protocols for their quantification and functional analysis are provided, alongside structured data and visual representations of key pathways to serve as a valuable resource for researchers in molecular biology, pharmacology, and drug development.
Introduction: Defining this compound and Guanosine Monophosphate
In the realm of molecular biology and biochemistry, the terms This compound and Guanosine Monophosphate (GMP) are used interchangeably to refer to the same fundamental biomolecule.[1] GMP is a ribonucleotide, a critical building block for RNA, and a central player in various metabolic and signaling pathways.[1]
Structurally, GMP is composed of three distinct moieties:
-
A purine (B94841) base: Guanine (B1146940)
-
A five-carbon sugar: Ribose
-
A phosphate (B84403) group esterified to the 5'-hydroxyl group of the ribose sugar.
Its IUPAC name is [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, and it is assigned the CAS number 85-32-5. The synonymous use of "this compound" and "Guanosine Monophosphate" is well-established in scientific literature and chemical databases. For the remainder of this guide, the term "Guanosine Monophosphate" or its abbreviation "GMP" will be used.
Physicochemical Properties of Guanosine Monophosphate
A thorough understanding of the physicochemical properties of GMP is essential for its handling, analysis, and the interpretation of experimental results. Key quantitative data are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₄N₅O₈P | |
| Molar Mass | 363.22 g/mol | |
| CAS Number | 85-32-5 | |
| Appearance | White crystalline powder | |
| Melting Point | 190-200 °C (decomposes) | |
| Solubility in Water | Slightly soluble | |
| pKa values | 0.7, 2.4, 6.1, 9.4 | |
| Intracellular [GTP] | ~100–200 µM | [2] |
Metabolism of Guanosine Monophosphate
The cellular pool of GMP is tightly regulated through a balance of de novo synthesis, salvage pathways, and catabolism.
De Novo Biosynthesis
The de novo synthesis of GMP is an energy-intensive process that begins with ribose-5-phosphate (B1218738) and culminates in the formation of inosine (B1671953) monophosphate (IMP), a common precursor for both GMP and adenosine (B11128) monophosphate (AMP). The conversion of IMP to GMP involves two key enzymatic steps:
-
IMP Dehydrogenase (IMPDH): This NAD⁺-dependent enzyme catalyzes the oxidation of IMP to xanthosine (B1684192) monophosphate (XMP).[3] IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine nucleotides.
-
GMP Synthetase (GMPS): This enzyme catalyzes the amination of XMP to GMP, utilizing glutamine as the nitrogen donor and requiring ATP for activation.[3]
Salvage Pathway
The salvage pathway provides a more energy-efficient route to GMP synthesis by recycling pre-existing purine bases. The key enzyme in the guanine salvage pathway is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) . HGPRT catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to guanine, directly yielding GMP.
Catabolism
The breakdown of GMP involves a series of enzymatic steps to degrade it into uric acid, which is then excreted. Key enzymes in this pathway include:
-
5'-Nucleotidase: Removes the phosphate group from GMP to yield guanosine.
-
Purine Nucleoside Phosphorylase (PNP): Cleaves the glycosidic bond in guanosine to release guanine and ribose-1-phosphate.
-
Guanine Deaminase: Deaminates guanine to form xanthine (B1682287).
-
Xanthine Oxidase: Oxidizes xanthine to uric acid.
Role in Cellular Signaling: The cGMP Pathway
While GMP is a fundamental metabolite, its cyclic form, cyclic Guanosine Monophosphate (cGMP) , is a crucial second messenger in a multitude of signaling pathways. cGMP is synthesized from guanosine triphosphate (GTP) by the enzyme guanylate cyclase (GC) . There are two major forms of guanylate cyclase:
-
Soluble Guanylate Cyclase (sGC): Found in the cytoplasm and activated by nitric oxide (NO).
-
Particulate Guanylate Cyclase (pGC): Transmembrane receptors activated by peptide hormones such as natriuretic peptides.
Once produced, cGMP exerts its effects by activating downstream targets, primarily Protein Kinase G (PKG) . PKG, in turn, phosphorylates a variety of cellular proteins, leading to diverse physiological responses, including smooth muscle relaxation, regulation of ion channel activity, and modulation of platelet aggregation. The cGMP signal is terminated by the action of phosphodiesterases (PDEs) , which hydrolyze cGMP back to GMP.
Quantitative Data for Key Enzymes
The following table summarizes key kinetic parameters for the enzymes involved in GMP metabolism and signaling. It is important to note that these values can vary depending on the specific isoform of the enzyme, the organism, and the experimental conditions.
| Enzyme | Substrate(s) | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | Reference(s) |
| IMP Dehydrogenase (IMPDH) | IMP | Varies significantly | Varies significantly | |
| NAD⁺ | Varies significantly | Varies significantly | ||
| GMP Synthetase (GMPS) | XMP | 8.8 - 166 | Varies | |
| ATP | Varies | Varies | ||
| Glutamine | 240 - 2690 | Varies | ||
| Soluble Guanylate Cyclase (sGC) | GTP | ~100-200 | Varies | |
| NO | Apparent Kₘ ~23 nM | Varies | ||
| Phosphodiesterases (PDEs) | cGMP | Low µM range | Varies |
Experimental Protocols
Quantification of GMP by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantification of GMP in biological samples. Optimization will be required based on the specific sample matrix and HPLC system.
Methodology Details:
-
Sample Preparation: Biological samples (tissues, cells) should be rapidly homogenized in a suitable buffer on ice to prevent enzymatic degradation. Deproteinization is crucial and can be achieved by adding a final concentration of ~0.5 M perchloric acid, followed by centrifugation to pellet the precipitated proteins. The resulting supernatant is then neutralized and filtered before injection.
-
Chromatography: A C18 reverse-phase column is commonly used. The mobile phase often consists of an aqueous buffer (e.g., potassium phosphate) at a controlled pH, sometimes with an ion-pairing reagent like heptanesulfonate to improve retention of the polar GMP molecule. A gradient of an organic modifier like methanol (B129727) or acetonitrile (B52724) may be used for optimal separation.
-
Detection and Quantification: GMP has a strong UV absorbance at approximately 254 nm, which is typically used for detection. Quantification is achieved by comparing the peak area of GMP in the sample to a standard curve generated from known concentrations of a GMP standard.
Quantification of cGMP by Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a highly sensitive method for quantifying cGMP in a variety of biological samples.
Methodology Details:
-
Principle: This is a competitive immunoassay where cGMP in the sample competes with a fixed amount of enzyme-labeled cGMP (e.g., cGMP-alkaline phosphatase or cGMP-peroxidase) for binding to a limited amount of a specific anti-cGMP antibody. The amount of enzyme-labeled cGMP bound to the antibody is inversely proportional to the concentration of cGMP in the sample.
-
Procedure: Samples and standards are added to microplate wells that are coated with a secondary antibody (e.g., goat anti-rabbit IgG). The anti-cGMP antibody and the cGMP-enzyme conjugate are then added. After an incubation period, the wells are washed, and a substrate for the enzyme is added. The resulting colorimetric signal is measured, and the concentration of cGMP in the samples is determined by interpolation from a standard curve.
-
Acetylation: For samples with very low cGMP concentrations, an optional acetylation step can be performed on the samples and standards to increase the sensitivity of the assay.
Conclusion
This compound and Guanosine Monophosphate are synonymous terms for a vital ribonucleotide with multifaceted roles in cellular function. As a precursor for RNA synthesis and a key player in energy metabolism, its significance is well-established. Furthermore, its cyclic derivative, cGMP, acts as a critical second messenger in a wide array of signaling pathways, making the enzymes involved in GMP and cGMP metabolism attractive targets for drug development. This guide provides a foundational resource for researchers, offering a consolidated overview of the chemical properties, metabolic pathways, signaling functions, and analytical methodologies for this important biomolecule. The provided diagrams and structured data are intended to facilitate a deeper understanding and guide future research in this dynamic field.
References
An In-depth Technical Guide to the Enzymatic Synthesis of 5'-Guanylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5'-Guanylic acid (5'-GMP), a nucleotide of significant importance in the food and pharmaceutical industries, plays a crucial role in various biological processes. This technical guide provides a comprehensive overview of the enzymatic synthesis of 5'-GMP, focusing on two primary routes: the de novo synthesis pathway starting from inosine (B1671953) 5'-monophosphate (IMP) and the salvage pathway involving the direct phosphorylation of guanosine (B1672433). This document details the key enzymes, reaction mechanisms, and experimental protocols for these synthetic methods. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to provide clear, logical representations of the described processes. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and optimization of 5'-GMP production methodologies.
Introduction
Guanosine 5'-monophosphate (GMP), also known as 5'-guanidylic acid, is a purine (B94841) ribonucleotide.[1] It is a fundamental building block for the synthesis of nucleic acids (RNA) and plays a vital role in cellular metabolism, signal transduction, and as a precursor for the synthesis of guanosine triphosphate (GTP).[2][3] Commercially, 5'-GMP and its salts, such as disodium (B8443419) guanylate, are widely used as flavor enhancers in the food industry to create an umami taste.[1] In the pharmaceutical sector, 5'-GMP and its derivatives are investigated for their potential as antiviral and anticancer agents.[4]
The production of 5'-GMP can be achieved through chemical synthesis, microbial fermentation, or enzymatic synthesis. Enzymatic synthesis offers several advantages over chemical methods, including high specificity, mild reaction conditions, and reduced environmental impact. This guide focuses on the core enzymatic methodologies for 5'-GMP production.
Enzymatic Synthesis Pathways
The enzymatic synthesis of 5'-GMP primarily follows two pathways: the de novo synthesis pathway, which is a multi-step process starting from simpler precursors, and the salvage pathway, which recycles guanine (B1146940) or guanosine.
De Novo Synthesis Pathway: From IMP to GMP
The de novo synthesis of purine nucleotides culminates in the formation of inosine 5'-monophosphate (IMP), which serves as a crucial branch-point intermediate. The conversion of IMP to GMP is a two-step enzymatic process.
-
Oxidation of IMP to Xanthosine 5'-Monophosphate (XMP): The first step is the NAD+-dependent oxidation of IMP to XMP, catalyzed by the enzyme Inosine-5'-monophosphate dehydrogenase (IMPDH) (EC 1.1.1.205).
-
Amination of XMP to GMP: The second and final step is the conversion of XMP to GMP, a reaction catalyzed by GMP synthetase (GMPS) (EC 6.3.5.2). This reaction involves the amination of the C2 position of the xanthine (B1682287) ring. The nitrogen donor is typically L-glutamine, and the reaction is driven by the hydrolysis of ATP to AMP and pyrophosphate.
The overall reaction for the conversion of XMP to GMP is as follows: ATP + Xanthosine 5'-phosphate + L-glutamine + H₂O ⇌ AMP + Diphosphate + GMP + L-glutamate
References
5'-Guanylic Acid Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Guanylic acid (5'-GMP), a purine (B94841) nucleotide, is a pivotal molecule in cellular signaling. While its intracellular role as a precursor to the second messenger cyclic guanosine (B1672433) monophosphate (cGMP) is well-established, emerging evidence also points to a significant, albeit less understood, role for extracellular 5'-GMP in modulating neuronal activity. This technical guide provides a comprehensive overview of the core signaling pathways involving this compound, with a focus on both its intracellular and extracellular functions. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in targeting these pathways for therapeutic intervention.
This guide is structured to provide an in-depth understanding of the molecular mechanisms, quantitative aspects, and experimental methodologies related to 5'-GMP signaling. All quantitative data are summarized in clearly structured tables to facilitate comparison, and detailed protocols for key experiments are provided. Furthermore, all signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to offer a clear and concise representation of the complex processes involved.
I. The Canonical Intracellular cGMP Signaling Pathway
The most well-characterized signaling role of this compound is as the substrate for the synthesis of cyclic guanosine monophosphate (cGMP), a ubiquitous second messenger that plays a critical role in a diverse array of physiological processes.[1] The intracellular concentration of cGMP is tightly regulated by the coordinated action of guanylate cyclases (GCs), which synthesize cGMP from GTP, and phosphodiesterases (PDEs), which degrade it to 5'-GMP.
Synthesis of cGMP: Guanylate Cyclases
Guanylate cyclases are the primary enzymes responsible for the synthesis of cGMP from guanosine triphosphate (GTP).[2] There are two major classes of guanylate cyclases: soluble guanylate cyclases (sGC) and particulate guanylate cyclases (pGC).
-
Soluble Guanylate Cyclase (sGC): sGCs are heterodimeric enzymes typically found in the cytoplasm.[3] The most common isoform consists of an α1 and a β1 subunit.[2] sGC is the primary receptor for nitric oxide (NO), a gaseous signaling molecule.[3] The binding of NO to the heme prosthetic group of the sGC β1 subunit induces a conformational change that activates the enzyme, leading to a significant increase in cGMP production.
-
Particulate Guanylate Cyclase (pGC): pGCs, also known as natriuretic peptide receptors (NPRs), are transmembrane receptors with an extracellular ligand-binding domain and an intracellular guanylate cyclase domain. These receptors are activated by the binding of natriuretic peptides, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), to their extracellular domain. This binding event triggers a conformational change that activates the intracellular cyclase domain, resulting in cGMP synthesis.
Downstream Effectors of cGMP
Once synthesized, cGMP exerts its physiological effects by binding to and modulating the activity of three main classes of downstream effector proteins: cGMP-dependent protein kinases (PKGs), cyclic nucleotide-gated (CNG) ion channels, and cGMP-regulated phosphodiesterases (PDEs).
-
cGMP-Dependent Protein Kinases (PKGs): PKGs are serine/threonine kinases that are allosterically activated by the binding of cGMP to their regulatory domains. Activated PKG phosphorylates a wide range of substrate proteins, thereby regulating their activity and leading to diverse cellular responses, including smooth muscle relaxation, inhibition of platelet aggregation, and modulation of neuronal function. There are two main isoforms, PKG I and PKG II, which exhibit different tissue distributions and substrate specificities.
-
Cyclic Nucleotide-Gated (CNG) Ion Channels: CNG channels are non-selective cation channels that are directly gated by the binding of cyclic nucleotides, including cGMP. These channels are crucial for sensory transduction, particularly in photoreceptors (rod and cone cells) and olfactory sensory neurons. The binding of cGMP to CNG channels leads to their opening, allowing the influx of cations such as Na+ and Ca2+, which in turn alters the cell's membrane potential.
-
cGMP-Regulated Phosphodiesterases (PDEs): PDEs are a large family of enzymes that hydrolyze cyclic nucleotides, thereby terminating their signaling. Several PDE isoforms are regulated by cGMP. For example, PDE2 is allosterically activated by cGMP, leading to increased hydrolysis of both cAMP and cGMP. PDE3 is competitively inhibited by cGMP, leading to an increase in cAMP levels. PDE5, a cGMP-specific PDE, is a key regulator of cGMP levels in various tissues and is the target of drugs like sildenafil.
Quantitative Data for the cGMP Signaling Pathway
The following tables summarize key quantitative parameters for the interactions within the cGMP signaling pathway.
Table 1: Guanylate Cyclase Activation and Kinetics
| Enzyme | Activator | Kd/EC50 | Substrate | Km | Vmax | Reference(s) |
| Soluble Guanylate Cyclase (sGC) | Nitric Oxide (NO) | Kd: 1.2 pM - 54 nM | GTP | ~30-100 µM | Varies | |
| Particulate Guanylate Cyclase A (NPR-A) | Atrial Natriuretic Peptide (ANP) | Kd: 0.1 - 1.0 nM | GTP | ~50-200 µM | Varies |
Table 2: cGMP Effector Activation and Kinetics
| Effector | Ligand | Kd/EC50 | Substrate/Ion | Km/Conductance | Reference(s) |
| Protein Kinase G Iα (PKG Iα) | cGMP | EC50: ~0.1-0.3 µM | Peptide Substrates | Varies | |
| Protein Kinase G Iβ (PKG Iβ) | cGMP | EC50: ~1-3 µM | Peptide Substrates | Varies | |
| Rod CNG Channel (CNGA1/B1) | cGMP | EC50: ~1-5 µM | Na+, Ca2+ | ~25-50 pS | |
| Cone CNG Channel (CNGA3/B3) | cGMP | EC50: ~10-50 µM | Na+, Ca2+ | ~25-50 pS | |
| Phosphodiesterase 5 (PDE5) | cGMP | - | cGMP | Km: ~1-4 µM | |
| Phosphodiesterase 2 (PDE2) | cGMP (allosteric activator) | EC50: ~0.3 µM | cAMP | Km: ~30-50 µM |
Experimental Protocols for Studying the cGMP Pathway
This protocol describes a radiometric assay to measure the activity of guanylate cyclase by quantifying the conversion of [α-³²P]GTP to [³²P]cGMP.
Materials:
-
Purified guanylate cyclase or cell/tissue lysate
-
[α-³²P]GTP
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 4 mM MgCl₂, 1 mM GTP, 1 mM IBMX to inhibit PDEs)
-
Activators (e.g., NO donor like SNP or DEA/NO for sGC; ANP for pGC)
-
Stopping solution (e.g., 100 mM EDTA)
-
Dowex and alumina (B75360) columns for separating cGMP from GTP
-
Scintillation counter
Procedure:
-
Prepare the reaction mixture containing reaction buffer, [α-³²P]GTP, and the enzyme source.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the activator.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the stopping solution and boiling for 3 minutes.
-
Separate [³²P]cGMP from unreacted [α-³²P]GTP using sequential Dowex and alumina column chromatography.
-
Quantify the amount of [³²P]cGMP using a scintillation counter.
-
Calculate the specific activity of the enzyme (pmol cGMP/min/mg protein).
This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of intracellular cGMP.
Materials:
-
Cell or tissue samples
-
0.1 M HCl for cell lysis
-
Commercially available cGMP ELISA kit (containing cGMP-HRP conjugate, cGMP antibody, wash buffer, substrate, and stop solution)
-
Microplate reader
Procedure:
-
Culture and treat cells with desired stimuli.
-
Lyse the cells with 0.1 M HCl and centrifuge to remove cellular debris.
-
Acetylating the samples and standards can increase the sensitivity of the assay.
-
Add samples, standards, and cGMP-HRP conjugate to the wells of a microplate pre-coated with a cGMP antibody.
-
Incubate for the recommended time to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of cGMP in the sample.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cGMP concentration in the samples by comparing their absorbance to the standard curve.
This protocol describes a non-radioactive kinase assay to measure PKG activity by detecting the phosphorylation of a specific substrate.
Materials:
-
Purified PKG or cell lysate
-
PKG substrate peptide (e.g., a fluorescently labeled peptide)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM ATP)
-
cGMP for activation
-
Phospho-specific antibody that recognizes the phosphorylated substrate
-
Detection system (e.g., fluorescence or luminescence-based)
Procedure:
-
Prepare the kinase reaction mixture containing the reaction buffer, PKG substrate, and the enzyme source.
-
Add cGMP to activate PKG.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a defined period.
-
Stop the reaction.
-
Detect the phosphorylated substrate using a phospho-specific antibody and a suitable detection method (e.g., ELISA, Western blot, or a homogenous assay format).
-
Quantify the signal, which is proportional to the PKG activity.
II. Extracellular this compound Signaling
While the intracellular cGMP pathway is well-defined, the signaling roles of extracellular this compound are an emerging area of research. Evidence suggests that extracellular 5'-GMP can modulate neuronal function, primarily through its interaction with the glutamatergic system.
Interaction with Ionotropic Glutamate (B1630785) Receptors
Studies have shown that extracellular 5'-GMP can interact with ionotropic glutamate receptors, specifically N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. At high concentrations (in the millimolar range), 5'-GMP can induce neurotoxicity in hippocampal slices, an effect that is blocked by antagonists of NMDA and AMPA receptors. This suggests that 5'-GMP may act as a modulator of these receptors, potentially potentiating their activity and leading to excitotoxicity under certain conditions. The precise nature of this interaction, whether it is direct binding to the receptor or an allosteric modulation, is still under investigation.
Neuroprotective vs. Neurotoxic Effects
The effect of extracellular 5'-GMP on neuronal viability appears to be concentration-dependent. While high concentrations can be neurotoxic, some studies have reported neuroprotective effects of 5'-GMP at lower concentrations. This dual role highlights the complexity of extracellular purinergic signaling and suggests that the physiological context is crucial in determining the outcome of 5'-GMP signaling.
Experimental Protocols for Studying Extracellular 5'-GMP Effects
This protocol describes the use of the MTT assay to assess the effect of extracellular 5'-GMP on cell viability.
Materials:
-
Neuronal cell culture (e.g., primary hippocampal neurons or a neuronal cell line)
-
This compound sodium salt
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed neuronal cells in a 96-well plate and allow them to adhere and grow.
-
Treat the cells with various concentrations of 5'-GMP for a specified duration (e.g., 24-48 hours). Include appropriate controls (untreated cells, vehicle control).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
This protocol describes a method to measure the effect of 5'-GMP on glutamate uptake in acute brain slices using radiolabeled glutamate.
Materials:
-
Acutely prepared brain slices (e.g., hippocampal slices)
-
Artificial cerebrospinal fluid (aCSF)
-
L-[³H]glutamate
-
This compound
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Prepare acute brain slices from the brain region of interest and allow them to recover in oxygenated aCSF.
-
Pre-incubate the slices in aCSF with or without 5'-GMP for a defined period.
-
Initiate the uptake assay by transferring the slices to aCSF containing L-[³H]glutamate (and 5'-GMP if applicable) for a short duration (e.g., 5-10 minutes).
-
Terminate the uptake by rapidly washing the slices with ice-cold aCSF.
-
Lyse the slices and measure the protein concentration.
-
Quantify the amount of radioactivity in the lysate using a scintillation counter.
-
Calculate the rate of glutamate uptake (e.g., in nmol/mg protein/min) and compare the uptake in the presence and absence of 5'-GMP.
III. Logical Relationships and Therapeutic Implications
The dual signaling roles of this compound, both as a precursor to the potent second messenger cGMP and as an extracellular signaling molecule, present a complex and intriguing landscape for therapeutic intervention.
The intracellular cGMP pathway has long been a target for drug development. Modulators of this pathway, such as PDE5 inhibitors (e.g., sildenafil) and sGC stimulators (e.g., riociguat), have found clinical success in treating conditions like erectile dysfunction and pulmonary hypertension. The detailed understanding of the quantitative aspects of this pathway is crucial for the rational design of new and more specific therapeutic agents.
The emerging understanding of extracellular 5'-GMP signaling opens up new avenues for drug discovery, particularly in the context of neurological and psychiatric disorders. The modulation of glutamatergic neurotransmission by 5'-GMP suggests its potential involvement in processes such as synaptic plasticity, learning, and memory, as well as in the pathophysiology of excitotoxicity-related neurodegenerative diseases. Further research into the specific receptors and downstream effectors of extracellular 5'-GMP is warranted to fully elucidate its therapeutic potential.
Conclusion
This compound stands at a critical juncture of cellular signaling, serving as both a key substrate for the canonical cGMP pathway and as an emerging player in extracellular communication. This guide has provided a detailed technical overview of these signaling pathways, supported by quantitative data and experimental protocols. A thorough understanding of the molecular intricacies of 5'-GMP signaling is paramount for the development of novel and effective therapeutic strategies targeting a wide range of physiological and pathological conditions. The continued exploration of both the intracellular and extracellular roles of this multifaceted nucleotide will undoubtedly unveil new opportunities for drug discovery and a deeper understanding of cellular regulation.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Natural Sources of 5'-Guanylic Acid
Abstract
This compound, also known as guanosine (B1672433) monophosphate (GMP), is a purine (B94841) ribonucleotide that serves as a fundamental monomer in RNA. Beyond its structural role, GMP is a significant biomolecule involved in cellular metabolism, energy transfer, and signal transduction, acting as a precursor to cyclic GMP (cGMP), a critical second messenger.[1] In industrial applications, its sodium salt, disodium (B8443419) guanylate (E627), is a widely used flavor enhancer that imparts the umami taste, often in synergy with monosodium glutamate (B1630785) (MSG) and disodium inosinate.[2] This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its occurrence in various organisms, methods for its industrial production via microbial fermentation, and its biosynthetic pathway. The document includes quantitative data, detailed experimental protocols for extraction and analysis, and visual diagrams of key pathways and workflows to support research and development activities.
Natural Occurrences and Quantitative Data
This compound is widely distributed in nature as a constituent of Ribonucleic Acid (RNA) in all living organisms.[3] Consequently, foods rich in RNA and its degradation products are significant natural sources of GMP. Key sources include certain species of mushrooms, yeast and yeast extracts, and various types of seafood. The concentration of GMP can vary significantly between species and is often enhanced by processing methods like drying or fermentation, which facilitate the enzymatic breakdown of RNA.[2]
Fungi (Mushrooms)
Dried mushrooms, particularly shiitake (Lentinula edodes), are among the most potent natural sources of GMP. The drying process activates endogenous ribonucleases that break down RNA, leading to a significant accumulation of GMP.
Table 1: Quantitative Content of this compound in Shiitake Mushrooms (Lentinula edodes)
| Cultivar/Condition | Part | 5'-GMP Concentration (mg/100 g dry weight) | Reference |
|---|---|---|---|
| High-Yield Cultivar | Pileus (Cap) | 151.8 | |
| Low-Yield Cultivar | Pileus (Cap) | 10.1 | |
| High-Yield Cultivar | Stipe (Stem) | 60.2 | |
| Low-Yield Cultivar | Stipe (Stem) | 4.4 | |
| Hot Air Dried (Control) | Whole | 142.0 |
| Unaged Dried Mushroom | Whole | 52.8 | |
Yeast Extracts
Yeast extracts, produced through the autolysis or hydrolysis of yeast cells (typically Saccharomyces cerevisiae or Candida utilis), are commercially important sources of flavor compounds, including GMP. The production process is often optimized to maximize the nucleotide content.
Table 2: Quantitative Content of this compound in Yeast Extracts
| Yeast Source / Process | 5'-GMP Concentration (% w/w on solid basis) | Reference |
|---|---|---|
| Spent Brewer's Yeast (Optimized) | 0.93% |
| Candida utilis (Mutant Strain) | ≥ 1.5% | |
Seafood
Biosynthesis of this compound
In organisms, GMP is synthesized de novo from Inosine 5'-monophosphate (IMP), a central intermediate in purine metabolism. This two-step enzymatic pathway is a key regulatory point for the production of guanine (B1146940) nucleotides.
-
Oxidation: IMP is first oxidized to Xanthosine 5'-monophosphate (XMP) by the enzyme IMP dehydrogenase (IMPDH) , which uses NAD⁺ as a cofactor.
-
Amination: XMP is then converted to GMP by GMP synthetase . This reaction involves the amination of XMP, utilizing glutamine as the nitrogen donor and requiring energy from the hydrolysis of ATP to AMP and pyrophosphate.
Industrial Production via Microbial Fermentation
While direct extraction from sources like yeast or mushrooms is possible, the most commercially viable method for producing this compound is microbial fermentation. Specific bacterial strains are cultured in large-scale fermenters under controlled conditions to overproduce and secrete guanosine, which is then phosphorylated to yield GMP.
Experimental Protocols
Protocol: Microbial Production and Extraction of this compound
This protocol is a generalized methodology based on principles described in fermentation literature. Specific parameters (microorganism strain, media composition, pH, temperature) must be optimized for the selected production strain.
-
Strain Selection and Inoculum Preparation:
-
Select a high-yield microorganism, such as a mutant strain of Brevibacterium ammoniagenes or Bacillus subtilis.
-
Prepare a seed culture by inoculating a sterile starter medium (containing a carbon source like glucose, nitrogen source, and essential minerals) with the selected strain.
-
Incubate the seed culture at the optimal temperature (e.g., 28-37°C) with agitation for 16-24 hours until a high cell density is reached.
-
-
Fermentation:
-
Aseptically transfer the seed culture into a production-scale fermenter containing a sterile production medium. The production medium is typically formulated to promote nucleotide accumulation and may include precursors and specific growth-limiting factors.
-
Maintain the fermentation under controlled aerobic conditions with constant agitation and aeration.
-
Control the pH (typically between 6.0 and 8.0) and temperature (28-37°C) throughout the process, which can last for 48-96 hours.
-
Monitor the production of guanosine or GMP periodically using methods like HPLC.
-
-
Harvesting and Cell Separation:
-
Once the maximum product concentration is achieved, harvest the fermentation broth.
-
Separate the microbial cells from the supernatant (which contains the product) via centrifugation or microfiltration.
-
-
Purification:
-
Adjust the pH of the supernatant to an acidic value (e.g., pH 4.0) to prepare it for chromatography.
-
Pass the supernatant through an anion-exchange chromatography column. The negatively charged GMP will bind to the positively charged resin.
-
Wash the column with a low-salt buffer to remove unbound impurities.
-
Elute the bound GMP using a high-salt buffer (e.g., a solution of HCl and NaCl).
-
-
Crystallization and Recovery:
-
Concentrate the eluate containing the purified GMP under vacuum.
-
Induce crystallization by adding an organic solvent like ethanol (B145695) and cooling the solution.
-
Collect the crystals of the sodium salt of this compound by filtration.
-
Dry the final product under vacuum.
-
Protocol: Quantitative Analysis of this compound by HPLC
This protocol outlines a general method for the quantification of GMP in food matrices using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Sample Preparation and Extraction:
-
Homogenize a known weight of the solid sample (e.g., 1-5 grams of dried mushroom powder or yeast extract). For liquid samples, use a known volume.
-
Add 25-50 mL of deionized water or a suitable buffer.
-
Extract the GMP by heating in a water bath (e.g., 60-80°C) for 15-30 minutes with occasional vortexing.
-
Cool the mixture to room temperature and centrifuge at high speed (e.g., 6,000-10,000 rpm) for 10-15 minutes to pellet solid debris.
-
Filter the resulting supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An aqueous buffer, often containing an ion-pairing reagent to improve retention and resolution. A typical mobile phase could be a mixture of potassium dihydrogen phosphate (B84403) buffer (e.g., 10 mM) and a sodium alkyl sulfonate ion-pair reagent (e.g., 5 mM sodium heptanesulfonate). The pH is typically adjusted to be acidic.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: 25-35°C.
-
Detection: UV detection at approximately 254-260 nm, which is near the absorbance maximum for GMP.
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of 5'-GMP of known concentrations (e.g., 1 to 100 mg/L).
-
Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample extracts.
-
Determine the concentration of GMP in the samples by comparing their peak areas to the standard calibration curve.
-
Applications and Logical Relationships
This compound derived from natural sources has primary applications in the food industry as a flavor enhancer and in the scientific community as a research chemical and a precursor for synthesizing other important molecules.
References
The In Vivo Degradation of 5'-Guanylic Acid: A Technical Guide for Researchers
Executive Summary: 5'-Guanylic acid, or guanosine (B1672433) monophosphate (GMP), is a fundamental purine (B94841) nucleotide essential for numerous physiological processes, including RNA synthesis, energy metabolism, and signal transduction.[1][2][3] The catabolism of GMP is a critical component of purine metabolism, ensuring the maintenance of nucleotide homeostasis and the removal of excess purines. In humans, this multi-step enzymatic pathway culminates in the production of uric acid, a compound whose levels must be tightly regulated to prevent pathological conditions such as gout.[4][5] This technical guide provides an in-depth overview of the in vivo degradation pathway of GMP, detailing the key enzymes, regulatory mechanisms, and experimental methodologies used for its study. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital metabolic process.
The Core Degradation Pathway of this compound (GMP)
The degradation of GMP in vivo is a sequential, four-step enzymatic cascade that converts the nucleotide into the final waste product, uric acid, which is then excreted. This catabolic route primarily occurs in the liver but also takes place in other tissues where purine metabolism is active.
The established pathway proceeds as follows:
-
Dephosphorylation: The process begins with the hydrolysis of the phosphate (B84403) group from GMP, converting it into its corresponding nucleoside, guanosine. This reaction is catalyzed by 5'-nucleotidases.
-
Phosphorolysis: Guanosine is then cleaved into the free purine base, guanine (B1146940), and ribose-1-phosphate. This reversible reaction is mediated by the enzyme purine nucleoside phosphorylase (PNP).
-
Deamination: The purine base guanine undergoes deamination, where its amino group is removed, resulting in the formation of xanthine (B1682287). This step is catalyzed by guanine deaminase, also known as guanase.
-
Oxidation: Finally, xanthine is oxidized to form the terminal product of purine degradation in humans, uric acid. This reaction is catalyzed by the enzyme xanthine oxidase.
A study conducted on primary rat neuronal cultures has suggested the presence of a secondary, slower degradative pathway where GMP is converted through inosine (B1671953) monophosphate (IMP) to inosine and hypoxanthine.
Caption: The core enzymatic pathway for the in vivo degradation of this compound to uric acid.
Key Enzymes and Their Properties
The catabolism of GMP is orchestrated by a series of specific enzymes, each playing a crucial role in the sequential breakdown. The properties of these enzymes are central to understanding the pathway's regulation and its potential as a therapeutic target.
| Enzyme | EC Number | Reaction Catalyzed | Key Characteristics |
| 5'-Nucleotidase | 3.1.3.5 | This compound + H₂O → Guanosine + Phosphate | Exists in multiple forms, including membrane-bound and cytosolic, with broad substrate specificity for 5'-nucleotides. Plays a key role in converting extracellular nucleotides to absorbable nucleosides. |
| Purine Nucleoside Phosphorylase (PNP) | 2.4.2.1 | Guanosine + Phosphate ↔ Guanine + α-D-ribose 1-phosphate | Catalyzes the reversible phosphorolysis of purine nucleosides. Deficiency is associated with severe T-cell immunodeficiency. |
| Guanine Deaminase (Guanase) | 3.5.4.3 | Guanine + H₂O → Xanthine + NH₃ | Catalyzes the hydrolytic deamination of guanine. Part of the pathway that converts guanine-based purines to xanthine and subsequently uric acid. |
| Xanthine Oxidase (XO) | 1.17.3.2 | Xanthine + H₂O + O₂ → Uric acid + H₂O₂ | A rate-limiting enzyme in purine catabolism that hydroxylates xanthine to uric acid. It is a major source of reactive oxygen species and a key target for gout therapies. |
Quantitative Data on GMP Degradation
While extensive in vivo kinetic data for each step of GMP degradation in human tissues is complex to ascertain, studies on isolated enzymes and cell cultures provide valuable insights into substrate preferences and reaction efficiencies.
Table 3.1: Substrate Specificity of 5'-Nucleotidases
5'-Nucleotidases exhibit broad specificity, but different isoforms and species show preferential affinity for certain nucleotides. This preference can influence the relative degradation rates of various purine and pyrimidine (B1678525) monophosphates.
| Enzyme Source | Substrate Preference Order | Reference |
| Digenetic Trematodes | AMP > CMP > GMP > TMP > UMP | |
| Human Cytosolic 5'-Nucleotidase II (c-N-II) | Preferential affinity for IMP and GMP over AMP. | |
| Human Cytosolic 5'-Nucleotidase I (c-N-I) | Preferential affinity for AMP. |
Note: The data reflects relative affinities and activities. Absolute kinetic values (Km, Vmax) vary significantly based on the specific enzyme isoform, species, and experimental conditions.
Table 3.2: Example of Microbial Degradation Rate
Studies in microorganisms can provide a model for the efficiency of purine catabolism.
| Organism | Substrate | Initial Concentration | Time to Complete Degradation | Reference |
| Bacillus paranthracis YD01 | Guanosine | 49.9 mg·L⁻¹ | 12 hours |
Experimental Protocols and Methodologies
Investigating the in vivo degradation of GMP requires a combination of techniques to measure enzyme activity, quantify metabolite levels, and trace metabolic flux.
Enzyme Activity Assays
The activity of enzymes in the GMP degradation pathway is typically measured by monitoring the rate of substrate disappearance or product formation. For example, xanthine oxidase activity can be determined by spectrophotometrically measuring the increase in uric acid absorbance at 295 nm.
Metabolite Quantification
Modern analytical techniques are essential for accurately measuring the concentrations of GMP and its catabolites in biological samples.
-
UPLC-ESI-MS/MS (Ultra-High-Pressure Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry): This highly sensitive and specific method is used for the quantitative analysis of purine nucleotides and nucleosides in cell cultures and tissue extracts.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR can be used to identify and quantify a wide range of metabolites, including purines, in biological fluids and cell extracts, providing a broader snapshot of the metabolome.
Metabolic Flux Analysis
To trace the flow of GMP through the degradation pathway, researchers use isotopically labeled precursors and specific enzyme inhibitors.
-
Labeled Substrates: Cultured cells or animal models are administered GMP or guanine labeled with stable isotopes (e.g., ¹³C, ¹⁵N). The downstream metabolites are then analyzed by mass spectrometry to determine the extent of label incorporation, revealing the active metabolic routes.
-
Enzyme Inhibitors: Specific inhibitors are used to block certain steps in the pathway, causing the accumulation of upstream metabolites and a reduction in downstream products. For example, allopurinol (B61711) is a well-known inhibitor of xanthine oxidase used to study the effects of blocking the final step of purine degradation. Mycophenolic acid, an inhibitor of IMP dehydrogenase, can be used to assess the flux from IMP to GMP.
Caption: A generalized workflow for studying GMP degradation using metabolic flux analysis.
Therapeutic Implications and Drug Development
The GMP degradation pathway is of significant interest to drug development professionals, primarily due to its link with hyperuricemia and gout.
-
Gout: This inflammatory arthritis is caused by the deposition of monosodium urate crystals in joints, which results from elevated levels of uric acid in the blood. The enzyme xanthine oxidase is the direct producer of uric acid and represents the principal target for gout pharmacotherapy.
-
Xanthine Oxidase Inhibitors: Drugs such as allopurinol and febuxostat (B1672324) act as potent inhibitors of xanthine oxidase. By blocking this final step, they reduce the production of uric acid, thereby lowering serum urate levels and preventing gout attacks.
-
Immunodeficiencies: Genetic deficiency of purine nucleoside phosphorylase (PNP) blocks the conversion of guanosine to guanine, leading to an accumulation of (deoxy)guanosine. This buildup is particularly toxic to T-lymphocytes, resulting in a severe T-cell immunodeficiency. Understanding these metabolic consequences is crucial for developing potential therapeutic strategies.
Caption: Key points of therapeutic intervention and disease relevance in the GMP degradation pathway.
References
Methodological & Application
"quantification of 5'-Guanylic acid using HPLC"
An Application Note and Protocol for the Quantification of 5'-Guanylic Acid Using High-Performance Liquid Chromatography (HPLC)
Introduction
This compound (GMP), also known as guanosine (B1672433) monophosphate, is a nucleotide that serves as a fundamental building block for RNA and plays a crucial role in various metabolic processes.[1] In the food industry, its sodium salt, disodium (B8443419) guanylate, is widely used as a flavor enhancer to create an umami taste.[2][3] For researchers, scientists, and drug development professionals, accurate quantification of this compound in diverse matrices such as food products, biological samples, and pharmaceutical formulations is essential for quality control, metabolic studies, and formulation development.
High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted analytical technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like nucleotides.[4][5] This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection, a common and reliable approach.
Principle of the Method
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar aqueous-organic mixture. This compound, being a polar analyte, has a lower affinity for the nonpolar stationary phase and is eluted by a polar mobile phase. Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. Quantification is performed by measuring the absorbance of the analyte at a specific UV wavelength, typically around 250-260 nm, and comparing the peak area to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
A gradient or isocratic pump
-
An autosampler or manual injector
-
A column oven
-
A Photodiode Array (PDA) or UV-Vis detector
-
-
Analytical balance
-
pH meter
-
Sonicator
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm or 0.22 µm)
-
-
Chemicals and Reagents:
-
This compound standard (≥99.0% purity)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄), HPLC grade
-
Sodium heptanesulfonate, HPLC grade (optional, as an ion-pairing agent)
-
Orthophosphoric acid (H₃PO₄), HPLC grade
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized water (18.2 MΩ·cm)
-
Chromatographic Conditions
The following table summarizes a typical set of chromatographic conditions for the analysis of this compound. Optimization may be required depending on the specific HPLC system and sample matrix.
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of 10 mM potassium dihydrogen phosphate and 5 mM sodium heptanesulfonate in water. The pH can be adjusted with phosphoric acid. |
| Elution Mode | Isocratic |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | Ambient or controlled at 30 °C |
| Detection Wavelength | 250 nm or 254 nm |
| Injection Volume | 10 - 20 µL |
Preparation of Solutions
-
Mobile Phase Preparation:
-
To prepare a 10 mM potassium dihydrogen phosphate solution, dissolve 1.36 g of KH₂PO₄ in 1 L of deionized water.
-
Add 0.97 g of sodium heptanesulfonate to the solution to achieve a 5 mM concentration.
-
Mix thoroughly and sonicate for 15-20 minutes to degas the solution.
-
Filter the mobile phase through a 0.45 µm membrane filter before use.
-
-
Standard Stock Solution Preparation (e.g., 1000 ppm):
-
Accurately weigh 100 mg of the this compound standard.
-
Dissolve it in deionized water in a 100 mL volumetric flask and make up to the mark. This yields a stock solution of 1000 ppm (1 mg/mL).
-
Store the stock solution at 4 °C when not in use.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with deionized water.
-
A typical concentration range for the calibration curve could be 0.5, 1, 5, 10, 20, 50, and 100 ppm.
-
Sample Preparation Protocol
Sample preparation is a critical step to ensure the removal of interferences and protect the HPLC column. The protocol may vary depending on the sample matrix. A general procedure for a solid food matrix is provided below.
-
Homogenization: Weigh a representative amount of the solid sample (e.g., 5 g) and homogenize it.
-
Extraction:
-
Add 25 mL of deionized water to the homogenized sample.
-
Extract for 30 minutes using a shaker or sonicator.
-
For samples with high fat content, a defatting step with a non-polar solvent like hexane (B92381) may be necessary before water extraction.
-
-
Centrifugation: Centrifuge the extract at a high speed (e.g., 6,000 rpm) for 5-10 minutes to separate solid particles.
-
Dilution: Transfer an aliquot of the supernatant to a volumetric flask and dilute with water as needed to bring the concentration within the calibration range.
-
Filtration: Filter the diluted extract through a 0.45 µm syringe filter directly into an HPLC vial before injection. This step is crucial to remove fine particulates that could clog the column.
For biological samples like plasma, protein precipitation is a necessary step. This can be achieved by adding an organic solvent like acetonitrile or methanol, or an acid like trichloroacetic acid, followed by centrifugation to remove the precipitated proteins.
Data Analysis and Quantification
-
Calibration Curve: Inject the series of working standard solutions into the HPLC system. Plot a graph of the peak area versus the concentration of each standard. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). A good linearity is indicated by an R² value greater than 0.999.
-
Sample Analysis: Inject the prepared sample solution into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound by comparing its retention time with that of the standards. Use the peak area of the analyte in the sample and the calibration curve equation to calculate the concentration of this compound in the sample.
Method Validation Data
Method validation ensures that the analytical procedure is suitable for its intended purpose. Key validation parameters are summarized below, with typical values found in the literature for similar methods.
| Validation Parameter | Typical Performance | Reference |
| Linearity (R²) | > 0.999 | |
| Limit of Detection (LOD) | 2.77 mg/kg | |
| Limit of Quantification (LOQ) | ~8-10 mg/kg (calculated as 3x LOD) | |
| Accuracy (Recovery) | 91.5% - 103.9% | |
| Precision (RSDr) | < 3% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound.
Sample Preparation Workflow Diagram
Caption: Step-by-step workflow for preparing solid samples.
References
Application Notes and Protocols for 5'-Guanylic Acid (5'-GMP) Extraction from Tissue
Introduction
5'-Guanylic acid (5'-GMP), also known as guanosine (B1672433) monophosphate, is a purine (B94841) nucleotide that serves as a fundamental building block for nucleic acids (RNA) and plays a crucial role in various cellular processes. It is a precursor for the synthesis of guanosine triphosphate (GTP), a vital molecule for energy transfer, signal transduction, and protein synthesis. The accurate quantification of 5'-GMP in tissues is essential for researchers in molecular biology, pharmacology, and drug development to understand metabolic pathways, assess cellular health, and investigate the mechanisms of diseases and drug actions.
The primary challenge in 5'-GMP extraction is its separation from a complex biological matrix containing numerous other nucleotides, nucleosides, proteins, and lipids that can interfere with downstream analysis. This document provides an overview of common extraction methodologies and detailed protocols for solid-phase extraction (SPE) and liquid-liquid extraction (LLE), tailored for researchers, scientists, and drug development professionals.
Extraction Methodologies Overview
The choice of extraction method depends on the specific tissue type, the required purity of the extract, and the analytical technique to be used for quantification (e.g., HPLC, LC-MS/MS).
-
Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent material, typically packed in a cartridge, to selectively adsorb the target analyte from the sample matrix.[1][2] Contaminants are washed away, and the purified analyte is then eluted with an appropriate solvent.[1] Anion exchange or graphitized carbon columns are particularly effective for isolating polar compounds like nucleotides.[2] SPE is known for providing clean extracts and is amenable to automation.[3]
-
Liquid-Liquid Extraction (LLE): LLE is a classic separation technique based on the differential solubility of compounds between two immiscible liquid phases, usually an aqueous phase and an organic solvent. This method is straightforward and effective for separating compounds based on their polarity. A common approach for metabolite extraction from tissues involves a biphasic system of methanol (B129727), chloroform (B151607), and water.
-
Enzymatic Methods: While primarily used for quantification, enzymatic assays can be integrated into the workflow. For instance, the concentration of the related molecule cyclic GMP (cGMP) can be determined by converting it to GMP using a phosphodiesterase. Competitive enzyme-linked immunosorbent assays (ELISAs) are also available for measuring cGMP in tissue homogenates.
Experimental Protocols
Prior to extraction, all tissue samples should be harvested and immediately snap-frozen in liquid nitrogen and stored at -80°C to quench metabolic activity.
Protocol 1: Solid-Phase Extraction (SPE) using Weak Anion Exchange (WAX)
This protocol is designed for the selective isolation of nucleotides, including 5'-GMP, from tissue homogenates.
Materials:
-
Tissue sample (20-50 mg)
-
Homogenization Buffer (e.g., 80% Methanol, pre-chilled to -80°C)
-
Bead beater or mortar and pestle
-
Weak Anion Exchange (WAX) SPE cartridges
-
SPE vacuum manifold
-
Conditioning Solution: Methanol
-
Equilibration Solution: Deionized water
-
Wash Solution 1: 5% Methanol in water
-
Elution Buffer: 2% Formic Acid in 80% Methanol
-
Microcentrifuge tubes
Procedure:
-
Tissue Homogenization:
-
Weigh 20-50 mg of frozen tissue and place it in a 2 mL tube containing ceramic beads.
-
Add 1 mL of ice-cold 80% methanol.
-
Homogenize using a bead beater for 30-60 seconds. Alternatively, grind the tissue to a fine powder in a liquid nitrogen-pre-chilled mortar and pestle before adding the methanol.
-
Incubate the homogenate on ice for 20 minutes with occasional vortexing.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the polar metabolites, including 5'-GMP.
-
-
SPE Cartridge Preparation:
-
Place the WAX SPE cartridges on the vacuum manifold.
-
Conditioning: Pass 1 mL of methanol through each cartridge.
-
Equilibration: Pass 1 mL of deionized water through each cartridge. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the supernatant from the tissue extract onto the equilibrated SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approx. 1 drop per second).
-
-
Washing:
-
Pass 1 mL of Wash Solution 1 (5% Methanol) through the cartridge to remove non-polar and weakly bound impurities.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Add 1 mL of Elution Buffer to the cartridge to elute the bound nucleotides, including 5'-GMP.
-
Collect the eluate.
-
-
Sample Finalization:
-
Evaporate the eluate to dryness using a vacuum concentrator (e.g., SpeedVac) without heat or under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of mobile phase or water for subsequent analysis (e.g., LC-MS/MS).
-
Protocol 2: Liquid-Liquid Extraction (LLE) using a Biphasic System
This protocol utilizes a methanol/chloroform/water solvent system to partition polar metabolites like 5'-GMP into the aqueous phase.
Materials:
-
Tissue sample (50-100 mg)
-
Methanol (HPLC grade, pre-chilled to -80°C)
-
Chloroform (HPLC grade, pre-chilled to -20°C)
-
Deionized water (pre-chilled to 4°C)
-
Bead beater or other homogenizer
-
Microcentrifuge tubes
Procedure:
-
Tissue Homogenization:
-
Weigh 50-100 mg of frozen tissue into a 2 mL tube with ceramic beads.
-
Add 800 µL of cold 80% methanol.
-
Homogenize the tissue thoroughly using a bead beater for 30-60 seconds.
-
-
Phase Separation:
-
To the homogenate, add 800 µL of cold chloroform and vortex well.
-
Add 400 µL of cold deionized water. The final ratio of Methanol:Chloroform:Water should be approximately 2:2:1.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to separate the phases.
-
-
Collection of Aqueous Phase:
-
Three distinct layers will be visible: an upper aqueous phase (containing polar metabolites like 5'-GMP), a lower organic phase (containing lipids), and a solid pellet of proteins and cellular debris at the interface.
-
Carefully aspirate the upper aqueous phase (approximately 800 µL) and transfer it to a new, clean microcentrifuge tube, being careful not to disturb the interface.
-
-
Sample Finalization:
-
Evaporate the collected aqueous phase to dryness using a vacuum concentrator without heat or under a nitrogen stream.
-
Reconstitute the dried pellet in a known volume of an appropriate solvent for your analytical method.
-
Centrifuge the reconstituted sample at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet any insoluble material before transferring the supernatant to an analysis vial.
-
Data Presentation
The following table summarizes the typical performance characteristics of the described extraction methods. The values are indicative and may vary based on tissue type and specific laboratory conditions.
| Feature | Solid-Phase Extraction (WAX) | Liquid-Liquid Extraction (Biphasic) |
| Principle | Anion exchange chromatography | Differential solubility |
| Selectivity | High (for anionic species) | Moderate (for polar compounds) |
| Typical Recovery | 85-105% | 79-98% |
| Purity of Extract | High (removes lipids and proteins effectively) | Moderate (may contain other polar molecules) |
| Throughput | Moderate to High (amenable to automation) | Moderate |
| Solvent Consumption | Low to Moderate | High |
| Complexity | Moderate (requires column conditioning) | Low |
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the extraction and quantification of 5'-GMP from tissue samples.
Caption: General workflow for 5'-GMP extraction from tissue.
Nitric Oxide (NO) / cGMP Signaling Pathway
5'-GMP is closely related to cyclic GMP (cGMP), a critical second messenger. The NO/cGMP pathway is fundamental in many physiological processes.
Caption: The Nitric Oxide (NO) signaling pathway leading to cGMP and 5'-GMP.
References
The Art of Savory: Utilizing 5'-Guanylic Acid as a Flavor Enhancer in Food Science
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Guanylic acid, and its corresponding sodium salt, disodium (B8443419) 5'-guanylate (GMP), are potent flavor enhancers widely employed in the food industry to impart and intensify the umami taste, the fifth basic taste often described as savory or meaty.[1][2] This document provides detailed application notes and experimental protocols for the effective utilization of this compound in food science research and product development. It is intended for researchers, scientists, and drug development professionals seeking to understand and apply the principles of umami taste enhancement.
The primary mechanism of action for this compound as a flavor enhancer lies in its synergistic relationship with L-glutamate, commonly administered in the form of monosodium glutamate (B1630785) (MSG).[3] While this compound possesses a mild umami taste on its own, its true potential is realized when combined with glutamate. This synergy results in a significant amplification of the umami sensation, often described as a multiplicative effect on flavor intensity.[3][4] This interaction is mediated by the T1R1/T1R3 G-protein coupled receptor, the primary umami taste receptor on the human tongue. Glutamate binds to the Venus flytrap domain of the T1R1 receptor, and 5'-guanylate binds to an adjacent site, stabilizing the closed conformation of the receptor and prolonging the taste signal.
Data Presentation
The following tables summarize key quantitative data related to the use of this compound and its synergistic partner, MSG.
Table 1: Sensory Detection Thresholds of Umami Compounds in Water
| Compound | Detection Threshold (mM) |
| Monosodium Glutamate (MSG) | 0.8 - 1.2 |
| Disodium 5'-Guanylate (GMP) | 0.025 - 0.05 |
| MSG (0.5 mM) + GMP (0.025 mM) | 0.1 - 0.2 |
Note: These values are illustrative and can vary based on the sensory panel and testing conditions.
Table 2: Synergistic Effect of MSG and Disodium 5'-Guanylate (GMP) on Umami Intensity
| Mixture Ratio (MSG:GMP) | Reported Flavor Intensity Increase |
| Equal amounts | Up to 30-fold |
Signaling Pathway
The sensation of umami, particularly the synergistic enhancement by this compound, is initiated by the activation of the T1R1/T1R3 taste receptor. The binding of glutamate and 5'-guanylate triggers a cascade of intracellular events, leading to neurotransmitter release and the perception of taste.
Caption: Umami Taste Receptor Signaling Pathway.
Experimental Protocols
Protocol 1: Determination of Taste Detection Threshold using the Ascending Method of Limits
This protocol outlines a method for determining the minimum concentration at which a substance can be detected.
Objective: To determine the taste detection threshold of this compound (or its salt) alone and in combination with a sub-threshold concentration of MSG.
Materials:
-
This compound or Disodium 5'-guanylate (GMP)
-
Monosodium glutamate (MSG)
-
Deionized, taste-free water
-
Glassware for serial dilutions
-
Presentation vessels (e.g., disposable cups)
-
Trained sensory panel (minimum of 10 panelists)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of GMP in deionized water (e.g., 10 mM).
-
Perform serial dilutions to create a range of concentrations in ascending order (e.g., 0.001, 0.005, 0.01, 0.05, 0.1, 0.5, 1.0 mM). The range should span from well below the expected threshold to clearly detectable.
-
For synergistic testing, prepare a parallel set of GMP dilutions in a solution containing a sub-threshold concentration of MSG (e.g., 0.5 mM).
-
-
Panelist Training:
-
Familiarize panelists with the umami taste using a supra-threshold concentration of MSG.
-
Ensure panelists can reliably identify the taste characteristic being evaluated.
-
-
Testing Protocol (Three-Alternative Forced-Choice - 3-AFC):
-
For each panelist and each concentration level, present a set of three coded samples. Two samples will be deionized water (blanks), and one will contain the tastant at the given concentration.
-
The order of presentation of the samples within the set should be randomized.
-
Present the concentration series to each panelist in ascending order.
-
Instruct panelists to taste each sample and identify the one that is different from the other two.
-
Panelists must rinse their mouths with deionized water between each set of samples.
-
-
Data Collection:
-
Record whether the panelist correctly identified the odd sample for each concentration level.
-
The individual threshold is the geometric mean of the last concentration missed and the first concentration correctly identified.
-
-
Data Analysis:
-
Calculate the geometric mean of the individual thresholds to determine the group taste detection threshold.
-
Protocol 2: Sensory Evaluation of Umami Synergy using the Two-Alternative Forced-Choice (2-AFC) Test
This protocol is designed to determine if a perceptible difference in umami intensity exists between two samples.
Objective: To evaluate the synergistic effect of this compound on the umami intensity of MSG.
Materials:
-
Solutions of MSG at a fixed concentration (e.g., 5 mM).
-
Solutions of MSG (e.g., 5 mM) mixed with a specific concentration of GMP (e.g., 0.5 mM).
-
Deionized, taste-free water for rinsing.
-
Presentation vessels.
-
Trained sensory panel.
Procedure:
-
Sample Preparation:
-
Prepare two sets of coded samples:
-
Sample A: MSG solution.
-
Sample B: MSG + GMP solution.
-
-
-
Testing Protocol (Paired Comparison):
-
Present each panelist with a pair of coded samples (one of Sample A and one of Sample B).
-
The order of presentation within the pair should be randomized for each panelist.
-
Instruct panelists to taste both samples and indicate which one has a more intense umami flavor.
-
A "forced choice" is required; panelists cannot indicate "no difference."
-
Ensure panelists rinse their mouths thoroughly between pairs if multiple evaluations are performed.
-
-
Data Analysis:
-
Tally the number of times each sample was chosen as having the more intense umami flavor.
-
Use a binomial test or chi-squared test to determine if there is a statistically significant preference for the MSG + GMP solution, which would confirm a synergistic effect.
-
Experimental Workflow
The following diagram illustrates a logical workflow for a research project investigating the flavor-enhancing properties of this compound.
References
Application Notes and Protocols: 5'-Guanylic Acid Derivatives as Precursors in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of custom oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and the development of nucleic acid-based therapeutics. 5'-Guanylic acid, a nucleotide, is not directly used as a precursor in the standard phosphoramidite (B1245037) method for oligonucleotide synthesis. Instead, a protected nucleoside derivative, typically a deoxyguanosine or guanosine (B1672433) phosphoramidite, serves as the building block for incorporating guanine (B1146940) bases into a growing oligonucleotide chain. This document provides detailed protocols and application notes for the synthesis of a guanosine phosphoramidite from a protected guanosine precursor, its use in solid-phase oligonucleotide synthesis, and the subsequent purification of the final product, with a special focus on guanine-rich sequences.
The phosphoramidite method is the most widely used technique for chemical oligonucleotide synthesis due to its high efficiency and amenability to automation. The process involves the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain attached to a solid support.[1] Each addition cycle consists of four main steps: deblocking, coupling, capping, and oxidation.[2][3]
I. Synthesis of Guanosine Phosphoramidite
The first step in utilizing a guanine precursor for oligonucleotide synthesis is the chemical modification of a protected guanosine nucleoside to generate a phosphoramidite monomer. This involves the protection of reactive functional groups and the introduction of a phosphitylating agent. The exocyclic amino group of guanine is typically protected with groups like isobutyryl (iBu) or benzoyl (Bz) to prevent side reactions. The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, which is acid-labile and allows for controlled deprotection during the synthesis cycle.
Protocol 1: Phosphitylation of Protected Guanosine
This protocol describes the conversion of a 5'-O-DMT, N2-isobutyryl-2'-deoxyguanosine to its 3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite.
Materials:
-
5'-O-DMT, N2-isobutyryl-2'-deoxyguanosine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile
-
Silica (B1680970) Gel for column chromatography
-
Ethyl Acetate (B1210297)
Procedure:
-
Dissolve 5'-O-DMT, N2-isobutyryl-2'-deoxyguanosine in anhydrous dichloromethane.
-
Add N,N-Diisopropylethylamine (DIPEA) to the solution and cool to 0°C.
-
Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite to the reaction mixture with stirring under an inert atmosphere (e.g., Argon).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane containing a small percentage of triethylamine.
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Precipitate the final product in cold hexane to obtain the guanosine phosphoramidite as a white foam.
-
Dry the product under vacuum and store it under an inert atmosphere at -20°C.
Caption: Workflow for Guanosine Phosphoramidite Synthesis.
II. Solid-Phase Oligonucleotide Synthesis
Automated solid-phase synthesis is the standard method for producing oligonucleotides. The process utilizes a solid support, typically controlled pore glass (CPG) or polystyrene, functionalized with the first nucleoside of the desired sequence. The synthesis proceeds in the 3' to 5' direction through a series of repeated cycles.
Protocol 2: Automated Solid-Phase Synthesis Cycle
This protocol outlines the four main steps in a single cycle of oligonucleotide synthesis using an automated DNA synthesizer.
Reagents and Solutions:
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in Dichloromethane (DCM).
-
Activator Solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.45 M 1H-Tetrazole in Acetonitrile.
-
Phosphoramidite Solutions: 0.1 M solution of each phosphoramidite (A, C, G, T) in anhydrous Acetonitrile.
-
Capping Solution A: Acetic Anhydride/Pyridine/Tetrahydrofuran (THF).
-
Capping Solution B: 16% N-Methylimidazole in THF.
-
Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.
-
Washing Solution: Anhydrous Acetonitrile.
Synthesis Cycle:
-
Deblocking (Detritylation): The 5'-DMT protecting group of the nucleoside attached to the solid support is removed by treating it with the deblocking solution. This exposes a free 5'-hydroxyl group for the next coupling reaction. The released DMT cation is orange-red and its absorbance can be measured to monitor coupling efficiency.
-
Coupling: The next nucleoside phosphoramidite in the sequence is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction forms a phosphite (B83602) triester linkage.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions. This prevents the formation of deletion mutants (n-1 sequences) in the final product.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphotriester linkage using the oxidizing solution.
This cycle is repeated until the desired oligonucleotide sequence is synthesized.
Caption: The Solid-Phase Oligonucleotide Synthesis Cycle.
III. Cleavage, Deprotection, and Purification
After the synthesis is complete, the oligonucleotide must be cleaved from the solid support, and all protecting groups on the nucleobases and the phosphate (B84403) backbone must be removed. The final product is then purified to remove truncated sequences and other impurities.
Protocol 3: Cleavage, Deprotection, and Purification
Materials:
-
Concentrated Ammonium (B1175870) Hydroxide (B78521)
-
Ammonium Bicarbonate buffer
-
Acetonitrile
-
Triethylamine trihydrofluoride (for RNA)
-
Anion-Exchange or Reversed-Phase HPLC column
Procedure:
-
Cleavage and Deprotection:
-
Transfer the solid support with the synthesized oligonucleotide to a sealed vial.
-
Add concentrated ammonium hydroxide and heat at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the support and removes the protecting groups from the bases and the cyanoethyl groups from the phosphates.
-
For RNA synthesis, an additional step with triethylamine trihydrofluoride is required to remove the 2'-hydroxyl protecting groups.
-
After cooling, centrifuge the vial and carefully transfer the supernatant containing the crude oligonucleotide to a new tube.
-
Lyophilize the solution to dryness.
-
-
Purification:
-
Purification of oligonucleotides, especially those rich in guanine, can be challenging due to the propensity of these sequences to form secondary structures like G-quadruplexes.
-
Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on their charge differences. It is particularly useful for purifying guanine-rich sequences as the purification can be performed under denaturing conditions (e.g., high pH) to disrupt secondary structures.
-
Dissolve the crude oligonucleotide in the loading buffer (e.g., 0.05 M ammonium bicarbonate, 20% acetonitrile).
-
Inject the sample onto the AEX-HPLC column.
-
Elute with a gradient of a high-salt eluting buffer (e.g., 1.5 M ammonium bicarbonate, 20% acetonitrile).
-
Collect the fractions corresponding to the full-length product.
-
-
Reversed-Phase HPLC (RP-HPLC): This technique separates oligonucleotides based on their hydrophobicity. It is often used for "DMT-on" purification, where the final 5'-DMT group is left on the full-length product, making it significantly more hydrophobic than the truncated failure sequences.
-
After purification, the DMT group is removed by treatment with an acid (e.g., 80% acetic acid).
-
-
-
Desalting and Final Preparation:
-
The purified oligonucleotide fractions are desalted using methods like gel filtration or ethanol (B145695) precipitation.
-
The final product is lyophilized and can be stored as a dry powder or dissolved in a suitable buffer.
-
IV. Data Presentation
Table 1: Reagents and Conditions for Oligonucleotide Synthesis Cycle
| Step | Reagent | Concentration | Typical Time | Purpose |
| Deblocking | Trichloroacetic Acid (TCA) in DCM | 3% (v/v) | 1-2 min | Removal of 5'-DMT group |
| Coupling | Guanosine Phosphoramidite | 0.1 M | 30-90 sec | Addition of the next nucleotide |
| Activator (ETT) | 0.25 M | 30-90 sec | Catalyzes the coupling reaction | |
| Capping | Acetic Anhydride / N-Methylimidazole | - | 30-60 sec | Blocks unreacted 5'-OH groups |
| Oxidation | Iodine | 0.02 M | 30-60 sec | Stabilizes the phosphate linkage |
Table 2: Comparison of Purification Methods for Oligonucleotides
| Method | Principle of Separation | Advantages | Disadvantages | Best Suited For |
| Anion-Exchange HPLC (AEX-HPLC) | Charge | High resolution, can be run under denaturing conditions | Salt removal required | Guanine-rich sequences, single vs. double-stranded DNA |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Excellent for DMT-on purification, high purity | May not resolve sequences of similar length and hydrophobicity | Long oligonucleotides, purification of modified oligonucleotides |
| Gel Filtration | Size | Simple, good for desalting | Low resolution, does not remove impurities of similar size | Small (<20 bases) unmodified oligonucleotides, desalting |
Conclusion
The successful synthesis of high-quality oligonucleotides relies on the use of pure, well-characterized phosphoramidite precursors and optimized protocols for synthesis, deprotection, and purification. While this compound itself is not the direct precursor, its nucleoside counterpart, guanosine, is a fundamental component. The protocols and data provided herein offer a comprehensive guide for researchers and professionals in the field of drug development and molecular biology to effectively synthesize and purify guanine-containing oligonucleotides for a wide range of applications. Special attention to the purification of guanine-rich sequences is crucial to ensure the final product is free of secondary structures and impurities that could interfere with downstream applications.
References
Application Notes & Protocols: The Role of 5'-Guanylic Acid Analogs in Antiviral Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: The development of effective antiviral therapeutics is a cornerstone of modern medicine. A significant class of antiviral agents comprises nucleoside and nucleotide analogs that interfere with viral replication. While 5'-Guanylic acid itself is a fundamental building block for RNA and DNA synthesis, its analogs have been pivotal in the creation of potent antiviral drugs. These analogs primarily function by targeting key enzymes in nucleotide biosynthesis pathways, thereby depriving the virus of essential components for replication, or by acting as chain terminators after being incorporated into the viral genome.[1][2] This document outlines the mechanisms, applications, and relevant protocols for leveraging guanosine (B1672433) analog chemistry in antiviral drug discovery, with a particular focus on the inhibition of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH).
Mechanism of Action: Targeting Nucleotide Biosynthesis
A primary strategy in antiviral drug development is the disruption of the de novo synthesis of guanine (B1146940) nucleotides.[3] Many viruses, particularly RNA viruses, are highly dependent on the host cell's nucleotide pools for their rapid replication.[4][5] By targeting this pathway, viral replication can be effectively halted with minimal impact on non-proliferating host cells.
1.1. The IMPDH Pathway
Inosine Monophosphate Dehydrogenase (IMPDH) is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. It catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP), which is a precursor for guanosine monophosphate (GMP), guanosine diphosphate (B83284) (GDP), and guanosine triphosphate (GTP). Depletion of the intracellular GTP pool inhibits viral RNA and DNA synthesis and viral protein synthesis.
Several successful antiviral drugs are guanosine analogs that, once metabolized to their monophosphate form, act as potent inhibitors of IMPDH.
1.2. Other Mechanisms
Beyond IMPDH inhibition, guanosine analogs like Ribavirin exhibit a multifaceted mechanism of action, which contributes to their broad-spectrum activity. These include:
-
Viral Polymerase Inhibition: The triphosphate form of the analog can compete with natural GTP for incorporation by the viral RNA-dependent RNA polymerase (RdRp), leading to chain termination.
-
Lethal Mutagenesis: Incorporation of the analog into the viral genome can induce mutations, leading to an "error catastrophe" where the accumulation of mutations results in non-viable virions.
-
Inhibition of mRNA Capping: Some analogs can interfere with the capping of viral mRNA, which is essential for its stability and translation.
-
Immunomodulation: Certain analogs can modulate the host immune response, shifting it towards a more effective antiviral state.
Quantitative Data on Antiviral Activity
The efficacy of IMPDH inhibitors and other guanosine analogs has been demonstrated against a wide range of viruses. The following table summarizes the antiviral activity of representative compounds.
| Compound | Virus | Assay Type | Cell Line | EC₅₀ / IC₅₀ (µM) | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (SI) |
| Ribavirin | Hepatitis C Virus (HCV) | Replicon | Huh-7 | 1.6 | >100 | >62.5 |
| Respiratory Syncytial Virus (RSV) | Plaque Reduction | HEp-2 | 3.7 | >100 | >27 | |
| Yellow Fever Virus (YFV 17D) | CPE Reduction | Vero | 1.2 | >100 | >83 | |
| Mycophenolic Acid (MPA) | Mpox Virus (MPXV) | CPE Reduction | Vero E6 | 0.28 | >100 | >357 |
| Dengue Virus (DENV) | Plaque Reduction | Vero | 0.2 | 8.1 | 40.5 | |
| SARS-CoV-2 | CPE Reduction | Vero E6 | 0.88 | 19.3 | 21.9 | |
| VX-497 (Merimepodib) | Hepatitis C Virus (HCV) | Replicon | Huh-7 | 0.2 | >50 | >250 |
| Influenza A | Plaque Reduction | MDCK | 0.5 | >50 | >100 |
Data is compiled from multiple sources for illustrative purposes and specific values may vary based on experimental conditions.
Experimental Protocols
3.1. Protocol: Plaque Reduction Assay for Antiviral Efficacy
The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.
Objective: To determine the 50% effective concentration (EC₅₀) of a test compound against a specific virus.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero, MDCK, HEp-2) in 24-well plates.
-
Virus stock with a known titer (Plaque Forming Units/mL).
-
Test compound stock solution.
-
Culture medium (e.g., MEM, DMEM) with and without serum.
-
Phosphate-Buffered Saline (PBS).
-
Overlay medium (e.g., 0.4% - 1.2% agarose (B213101) or methylcellulose (B11928114) in culture medium).
-
Fixing solution (e.g., 10% formalin in PBS).
-
Staining solution (e.g., 0.8% crystal violet in 50% ethanol).
Procedure:
-
Cell Seeding: Seed host cells in 24-well plates and incubate until they form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of the test compound in serum-free medium.
-
Virus Preparation: Dilute the virus stock in serum-free medium to a concentration that yields 40-100 plaques per well.
-
Infection: Aspirate the growth medium from the cell monolayers. Wash once with PBS. Inoculate each well with 0.2 mL of the prepared virus suspension. Include virus-only (positive control) and cell-only (negative control) wells.
-
Adsorption: Incubate the plates for 90 minutes at 37°C to allow for viral adsorption.
-
Treatment: Carefully aspirate the virus inoculum. Add the serially diluted test compound to the respective wells.
-
Overlay Application: Add 1.5 mL of pre-warmed (42°C) overlay medium to each well and let it solidify at room temperature.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period appropriate for plaque formation (typically 3-7 days).
-
Fixation and Staining: Aspirate the overlay medium. Fix the cells with 10% formalin for at least 30 minutes. Stain the fixed monolayers with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the wells with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
3.2. Protocol: IMPDH Enzyme Inhibition Assay
This protocol describes a spectrophotometric assay to measure the inhibitory activity of a compound against IMPDH.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against purified IMPDH enzyme.
Materials:
-
Purified recombinant human IMPDH2 enzyme.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/mL BSA.
-
Substrates: Inosine 5'-monophosphate (IMP) and β-Nicotinamide adenine (B156593) dinucleotide (NAD+).
-
Test compound and a known inhibitor (e.g., Mycophenolic acid) as a positive control.
-
96-well UV-transparent microplate.
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode.
Procedure:
-
Reagent Preparation: Prepare stock solutions of IMP, NAD+, and the test compound in the appropriate solvent.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer.
-
Test compound at various concentrations (or solvent for control).
-
Purified IMPDH2 enzyme solution.
-
-
Inhibitor Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding a mixture of IMP (final concentration ~200 µM) and NAD+ (final concentration ~400 µM).
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 340 nm (due to NADH formation) every 30 seconds for 15-30 minutes at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Normalize the velocities to the uninhibited control (0% inhibition) and the fully inhibited control (100% inhibition).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
The guanine nucleotide biosynthesis pathway, particularly the enzyme IMPDH, remains a validated and highly attractive target for the development of broad-spectrum antiviral agents. Guanosine analogs, such as Ribavirin and Mycophenolic acid, have demonstrated clinical success by exploiting the dependence of viruses on host cell nucleotide pools. The protocols and data presented here provide a framework for researchers to identify and characterize novel antiviral compounds targeting this essential pathway, paving the way for the next generation of antiviral therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ribavirin - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Metabolic reprogramming by pseudorabies virus: nucleotide metabolism as a central vulnerability for viral replication and pathogenesis [frontiersin.org]
- 4. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 5. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
Application Notes and Protocols for 5'-Guanylic Acid (5'-GMP) Assay Kit
For Research Use Only. Not for use in diagnostic procedures.
I. Introduction
5'-Guanylic acid (5'-GMP), also known as guanosine (B1672433) monophosphate, is a purine (B94841) nucleotide vital for numerous physiological processes.[1] It serves as a monomer in RNA synthesis, plays a role in energy metabolism, and functions in signal transduction.[1][2] 5'-GMP is also a key signaling molecule that can be converted to cyclic GMP (cGMP), an important second messenger.[2] Furthermore, in the food industry, 5'-GMP and its salts are utilized as flavor enhancers to create an umami taste.[2]
The this compound Assay Kit provides a simple and sensitive method for the quantitative determination of 5'-GMP in a variety of biological samples. The assay is based on an enzymatic reaction that leads to a colorimetric or fluorometric output, proportional to the amount of 5'-GMP present. This kit is designed for researchers, scientists, and drug development professionals investigating metabolic pathways, cellular signaling, and food science.
II. Assay Principle
The assay principle involves a series of enzymatic reactions. First, 5'-GMP is converted to guanosine and phosphate (B84403) by a specific nucleotidase. Guanosine is then converted to guanine (B1146940) by purine nucleoside phosphorylase (PNP). Subsequently, guanine is deaminated to xanthine (B1682287) by guanine deaminase. Finally, xanthine is oxidized by xanthine oxidase to uric acid and hydrogen peroxide (H₂O₂). The generated hydrogen peroxide reacts with a specific probe in the presence of horseradish peroxidase (HRP) to produce a colored or fluorescent product. The intensity of the color or fluorescence is directly proportional to the 5'-GMP concentration in the sample.
Caption: Enzymatic cascade for the detection of this compound.
III. Kit Components and Storage
| Component | Quantity | Storage |
| Assay Buffer | 25 mL | 4°C |
| 5'-GMP Standard (10 mM) | 100 µL | -20°C |
| Enzyme Mix 1 | 1 vial | -20°C |
| Enzyme Mix 2 | 1 vial | -20°C |
| HRP | 1 vial | -20°C |
| Probe (in DMSO) | 200 µL | -20°C (Protect from light) |
| 96-well Microplate | 1 plate | Room Temperature |
Note: Ensure all components are brought to room temperature before use. Avoid repeated freeze-thaw cycles of the enzymes.
IV. Required Materials Not Provided
-
Deionized or distilled water
-
Pipettes and pipette tips
-
Microplate reader capable of measuring absorbance at ~570 nm or fluorescence at Ex/Em = 535/590 nm
-
Centrifuge for sample preparation
-
Homogenizer for tissue samples
V. Experimental Protocols
A. Sample Preparation
Proper sample preparation is crucial for accurate results.
-
Cell Lysates:
-
Harvest cells (adherent or suspension) and wash with cold PBS.
-
Resuspend the cell pellet in 4 volumes of cold Assay Buffer.
-
Homogenize or sonicate the cells on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material.
-
Collect the supernatant for the assay.
-
-
Tissue Lysates:
-
Weigh the tissue sample and add 5-10 volumes of cold Assay Buffer.
-
Homogenize the tissue on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Plasma and Serum:
-
Collect blood with an appropriate anticoagulant (e.g., EDTA for plasma).
-
Centrifuge for 15 minutes at 1000 x g.
-
Collect the supernatant (plasma or serum).
-
For protein removal, a deproteinization step using a 10 kDa spin filter is recommended.
-
B. Reagent Preparation
-
Assay Buffer: Ready to use.
-
5'-GMP Standard: Thaw the 10 mM 5'-GMP Standard. Prepare a 1 mM working solution by diluting the 10 mM stock 1:10 with Assay Buffer. Further dilute the 1 mM solution to create a standard curve (e.g., 0, 2, 4, 6, 8, 10 µM).
-
Enzyme Mixes: Reconstitute each vial with 220 µL of Assay Buffer. Mix gently by pipetting.
-
HRP: Reconstitute with 220 µL of Assay Buffer.
-
Reaction Mix: Prepare a master mix for the number of assays to be performed. For each well, mix:
-
42 µL Assay Buffer
-
2 µL Enzyme Mix 1
-
2 µL Enzyme Mix 2
-
2 µL HRP
-
2 µL Probe
-
C. Assay Procedure
Caption: Workflow for the this compound Assay.
-
Add 50 µL of the prepared 5'-GMP standards and samples into separate wells of the 96-well microplate.
-
Add 50 µL of the Reaction Mix to each well.
-
Mix gently by tapping the plate.
-
Incubate the plate for 30 minutes at 37°C, protected from light.
-
Measure the absorbance at ~570 nm or fluorescence at Ex/Em = 535/590 nm using a microplate reader.
VI. Data Analysis
-
Subtract the blank (0 µM standard) reading from all standard and sample readings.
-
Plot the corrected readings for the standards against their concentrations to generate a standard curve.
-
Determine the 5'-GMP concentration of the samples from the standard curve.
Calculation:
Concentration of 5'-GMP (µM) = (Corrected Reading / Slope of Standard Curve) x Dilution Factor
VII. Performance Characteristics
| Parameter | Specification |
| Assay Range | 0.5 - 20 µM (Colorimetric) |
| 0.1 - 5 µM (Fluorometric) | |
| Limit of Detection | 0.5 µM (Colorimetric) |
| (LOD) | 0.1 µM (Fluorometric) |
| Precision | Intra-assay CV: < 5% |
| Inter-assay CV: < 8% | |
| Sample Types | Cell lysates, tissue homogenates, plasma, serum |
Note: The provided data is for reference only. Users should generate their own standard curve for each experiment.
VIII. Troubleshooting
| Problem | Possible Cause | Solution |
| Low Signal | Inactive reagents | Ensure proper storage and handling of kit components. Avoid repeated freeze-thaw cycles of enzymes. |
| Incorrect wavelength used for measurement | Verify the settings on the microplate reader. | |
| Insufficient incubation time or temperature | Ensure the incubation is carried out at 37°C for 30 minutes. | |
| High Background | Contaminated reagents or samples | Use fresh, high-purity water and reagents. Ensure proper sample preparation to remove interfering substances. |
| Light exposure of the probe | Keep the probe and reaction mix protected from light. | |
| Poor Standard Curve | Inaccurate standard dilutions | Prepare fresh standards for each assay and ensure accurate pipetting. |
| Non-linear response at high concentrations | Dilute samples to fall within the linear range of the assay. |
For further assistance, please contact technical support.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of 5'-Guanylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Guanylic acid (5'-GMP), a purine (B94841) nucleotide, is a fundamental cellular component involved in numerous physiological processes. It serves as a monomer for RNA synthesis, plays a role in energy metabolism, and participates in signal transduction.[1] Accurate and sensitive quantification of 5'-GMP is crucial for understanding its role in various biological processes and for the development of therapeutic agents that may target nucleotide metabolism. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Quantitative Data
The following table summarizes the key quantitative parameters for the LC-MS/MS (B15284909) analysis of this compound. These parameters are essential for setting up a robust and reliable analytical method.
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 364.1 | N/A |
| Product Ion 1 (m/z) | 152.1 | N/A |
| Product Ion 2 (m/z) | 135.1 | N/A |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | N/A |
| Collision Energy (CE) | Analyte-dependent; requires optimization | N/A |
| Cone Voltage | Analyte-dependent; requires optimization | N/A |
| Limit of Quantification (LOQ) | Method-dependent; typically in the low ng/mL to pg/mL range | N/A |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to remove interfering substances and to ensure accurate quantification of 5'-GMP. The choice of extraction protocol depends on the sample matrix.
a) Plasma/Serum Samples: Protein Precipitation
This method is suitable for the rapid removal of proteins from plasma or serum.
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 30 seconds to precipitate the proteins.
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted 5'-GMP.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
b) Tissue Samples: Homogenization and Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of 5'-GMP from tissue samples, providing a cleaner extract than protein precipitation alone.
-
Weigh approximately 50 mg of frozen tissue and place it in a 2 mL tube containing ceramic beads.
-
Add 1 mL of ice-cold 80% methanol (B129727) to the tube.
-
Homogenize the tissue using a bead beater or a similar homogenizer for 2-3 cycles of 30 seconds with intermittent cooling on ice.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
Condition a mixed-mode solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elute the 5'-GMP with 1 mL of 5% formic acid in acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC)
A robust chromatographic method is essential for separating 5'-GMP from other endogenous compounds.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-50% B (linear gradient)
-
10-12 min: 50% B
-
12-12.1 min: 50-2% B (linear gradient)
-
12.1-15 min: 2% B (re-equilibration)
-
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS)
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.
-
Ionization Source: Electrospray Ionization (ESI) in negative mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow Rates: Optimize according to the instrument manufacturer's recommendations.
-
MRM Transitions:
-
Primary: 364.1 -> 152.1
-
Confirmatory: 364.1 -> 135.1
-
-
Dwell Time: 100 ms per transition.
Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.
References
Application Notes: The Role and Utilization of 5'-Guanylic Acid Precursors in the Enzymatic Synthesis of cGAMP
Introduction
Cyclic GMP-AMP (cGAMP) is a critical second messenger in the innate immune system, linking the detection of cytosolic DNA to the production of type I interferons and other inflammatory cytokines. The enzyme cyclic GMP-AMP synthase (cGAS) is the primary sensor that, upon binding to double-stranded DNA (dsDNA), catalyzes the synthesis of cGAMP from Guanosine Triphosphate (GTP) and Adenosine Triphosphate (ATP).[1][2][3] While 5'-Guanylic acid (Guanosine Monophosphate, GMP) is not a direct substrate for cGAS, it serves as an essential metabolic precursor for the synthesis of GTP. Understanding this biochemical pathway is fundamental for developing cell-based and in vitro systems for cGAMP production and for studying the regulation of the cGAS-STING pathway.
These notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of cGAMP, emphasizing the roles of the nucleotide precursors and outlining methods for production, purification, and analysis.
The cGAS-STING Signaling Pathway
The cGAS-STING pathway is a central component of innate immunity. The process begins when cGAS recognizes dsDNA aberrantly present in the cytoplasm, a signal often associated with viral or bacterial infection, or cellular damage.[2][3] This recognition triggers a conformational change in cGAS, activating its enzymatic function. Activated cGAS utilizes ATP and GTP as substrates to produce cGAMP. cGAMP then binds to the Stimulator of Interferon Genes (STING) protein located on the endoplasmic reticulum membrane. This binding event activates STING, leading to its translocation and the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the transcription of genes encoding type I interferons and other pro-inflammatory molecules.
Experimental Protocols
Protocol 1: In Vitro Enzymatic Synthesis of 2'3'-cGAMP
This protocol describes the batch synthesis of 2'3'-cGAMP using purified recombinant cGAS enzyme. Enzymatic synthesis offers a significant advantage over chemical methods by avoiding organic solvents and achieving high yields, often between 85-90%.
A. Reagents and Materials
-
Purified recombinant human or murine cGAS (e.g., 0.1-2 µM stock)
-
High-quality dsDNA activator (e.g., Herring Testes DNA, HT-DNA, or long PCR fragments)
-
Adenosine 5'-triphosphate (ATP), molecular biology grade
-
Guanosine 5'-triphosphate (GTP), molecular biology grade
-
Reaction Buffer (5x): 100 mM Tris-HCl (pH 7.5), 750 mM NaCl, 25 mM MgCl₂, 0.5 mM ZnCl₂
-
Nuclease-free water
-
Thermomixer or water bath
-
HPLC system for analysis
B. Reaction Setup
Quantitative parameters for the enzymatic reaction can vary. The following tables summarize typical reaction conditions cited in the literature.
Table 1: Reaction Conditions for In Vitro cGAMP Synthesis
| Component | Concentration Range | Example Condition | Reference(s) |
|---|---|---|---|
| cGAS Enzyme | 0.1 - 2 µM | 0.2 µM | |
| dsDNA Activator | 1 - 10 nM (plasmid) or ~1 µg/µL | 2 nM (plasmid dsDNA) | |
| ATP | 50 µM - 2.5 mM | 100 µM | |
| GTP | 50 µM - 2.5 mM | 100 µM | |
| MgCl₂ | 5 - 10 mM | 5 mM | |
| ZnCl₂ | 0 - 0.1 mM | 0.1 mM | |
| Buffer | 20-50 mM Tris-HCl or HEPES | 20 mM Tris-HCl, pH 7.5 | |
| Temperature | 37°C | 37°C |
| Incubation Time | 1 - 3 hours | 1 hour | |
C. Step-by-Step Protocol
-
On ice, prepare the reaction mixture in a 1.5 mL microcentrifuge tube. For a final volume of 100 µL:
-
20 µL of 5x Reaction Buffer
-
10 µL of 1 mM ATP stock (final conc. 100 µM)
-
10 µL of 1 mM GTP stock (final conc. 100 µM)
-
X µL of dsDNA activator (e.g., to a final concentration of 2 nM)
-
X µL of nuclease-free water to bring the volume to 98 µL.
-
-
Mix gently by pipetting. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 2 µL of 10 µM cGAS stock (for a final concentration of 0.2 µM).
-
Incubate the reaction at 37°C for 1-2 hours in a thermomixer or water bath.
-
Terminate the reaction by heat inactivation at 95°C for 5 minutes.
-
Centrifuge the sample at high speed (e.g., >12,000 x g) for 15 minutes at 4°C to pellet the denatured enzyme and any precipitates.
-
The supernatant now contains the synthesized cGAMP and can be proceed to purification or be directly analyzed via HPLC.
Protocol 2: Purification and Quantification of cGAMP
Purification is essential to remove unreacted substrates, enzyme, and DNA. Anion exchange chromatography is an effective single-step method for this purpose.
A. Purification by Anion Exchange Chromatography
-
Dilute the reaction supernatant with a low-salt buffer (e.g., Buffer A: 20 mM Tris-HCl, pH 7.5) to reduce the conductivity of the sample.
-
Load the diluted sample onto a pre-equilibrated anion exchange column (e.g., Resource Q).
-
Wash the column with several column volumes of Buffer A to remove impurities.
-
Elute cGAMP using a step or linear gradient of a high-salt buffer (e.g., Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 7.5). cGAMP is typically eluted with increasing concentrations of NaCl.
-
Collect fractions and measure absorbance at 256 nm to identify the cGAMP-containing peak.
-
Pool the relevant fractions and, if necessary, concentrate them using a vacuum centrifuge.
-
For applications requiring high purity, perform a final filtration step using a 3 kDa molecular weight cutoff (MWCO) filter to remove any remaining high molecular weight contaminants and reduce endotoxin (B1171834) levels.
B. Quantification by HPLC The concentration of cGAMP is accurately determined using reverse-phase HPLC with UV detection at 254-256 nm.
Table 2: Example HPLC Gradient for cGAMP Quantification
| Time (min) | % Solvent A (Acetonitrile) | % Solvent B (5 mM Ammonium Acetate) |
|---|---|---|
| 0.0 | 1.5 | 98.5 |
| 7.5 | 10.0 | 90.0 |
| 10.0 | 30.0 | 70.0 |
| 12.5 | 1.5 | 98.5 |
This gradient is an example and should be optimized for the specific column and system used.
-
Prepare a standard curve using commercially available 2'3'-cGAMP of known concentrations (e.g., 7.8 µM to 1000 µM).
-
Inject 20 µL of the purified sample and standards onto the HPLC system.
-
Quantify the cGAMP in the sample by comparing its peak area to the standard curve.
Experimental Workflow Overview
The entire process from precursor nucleotides to purified cGAMP can be summarized in a streamlined workflow. This involves the initial enzymatic reaction followed by purification and analytical validation.
References
Application Notes and Protocols for Fluorescent Labeling of 5'-Guanylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-Guanylic acid (5'-GMP), a pivotal nucleotide in numerous biological processes, serves as a precursor for DNA and RNA synthesis, a signaling molecule in pathways mediated by G-proteins, and a substrate for guanylate cyclase in the production of the second messenger cyclic GMP (cGMP). The ability to fluorescently label 5'-GMP provides a powerful tool for researchers to investigate these processes with high sensitivity and spatiotemporal resolution. This document provides detailed protocols for the chemical labeling of 5'-GMP, a summary of suitable fluorescent dyes, and an application note on the use of fluorescently labeled 5'-GMP in studying the guanylate cyclase signaling pathway.
Data Presentation: Photophysical Properties of Amine-Reactive Fluorescent Dyes
A variety of amine-reactive fluorescent dyes can be coupled to the 5'-phosphate group of this compound following its activation. The choice of dye depends on the specific application, considering factors such as the available excitation source, desired emission wavelength, and the photophysical properties of the dye. Below is a table summarizing the key quantitative data for a selection of suitable commercially available fluorescent dyes.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| BODIPY-FL, SE | 502 | 511 | ~80,000 | >0.9 |
| Fluorescein (FITC) | 494 | 518 | ~75,000 | ~0.92 |
| Alexa Fluor 488, SE | 495 | 519 | ~71,000 | 0.92 |
| Cy3, SE | 550 | 570 | ~150,000 | ~0.15 |
| TAMRA, SE | 555 | 580 | ~91,000 | ~0.1 |
| Alexa Fluor 555, SE | 555 | 565 | ~150,000 | 0.1 |
| Cy5, SE | 649 | 670 | ~250,000 | ~0.2 |
| Alexa Fluor 647, SE | 650 | 668 | ~239,000 | 0.33 |
Note: SE denotes Succinimidyl Ester, a common amine-reactive group. Photophysical properties can vary depending on the solvent and conjugation state.
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound via Carbodiimide Chemistry
This protocol describes the covalent attachment of an amine-modified fluorescent dye to the 5'-phosphate group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a crosslinking agent.
Materials:
-
This compound sodium salt
-
Amine-reactive fluorescent dye (e.g., BODIPY FL EDA, Alexa Fluor 488 cadaverine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) (optional, for enhancing efficiency)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Imidazole buffer, pH 6.0
-
0.1 M MES buffer, pH 6.0
-
Triethylammonium acetate (B1210297) (TEAA) buffer (for HPLC)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV-Vis and fluorescence detectors
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM solution of this compound in 0.1 M Imidazole buffer (pH 6.0).
-
Prepare a 10 mM stock solution of the amine-reactive fluorescent dye in anhydrous DMF or DMSO.
-
Freshly prepare a 100 mM solution of EDC in 0.1 M MES buffer (pH 6.0). If using NHS, prepare a 100 mM solution in the same buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix 100 µL of the 10 mM 5'-GMP solution with 100 µL of the 100 mM EDC solution (and 100 µL of 100 mM NHS solution, if used).
-
Vortex the mixture gently and incubate at room temperature for 15-30 minutes to activate the phosphate (B84403) group.
-
-
Coupling Reaction:
-
Add a 1.5 to 5-fold molar excess of the amine-reactive fluorescent dye solution to the activated 5'-GMP mixture. The optimal ratio may need to be determined empirically.
-
Vortex the reaction mixture and incubate for 2-4 hours at room temperature, protected from light. For some dyes, overnight incubation at 4°C may improve yield.
-
-
Quenching the Reaction (Optional):
-
To quench any unreacted EDC, 5 µL of 2-mercaptoethanol (B42355) can be added and incubated for 15 minutes.
-
-
Purification of Fluorescently Labeled 5'-GMP:
-
The reaction mixture will contain labeled 5'-GMP, unlabeled 5'-GMP, free dye, and reaction byproducts. Purification is essential and is typically performed by reverse-phase HPLC.
-
HPLC Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: A linear gradient from 5% to 50% B over 30 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the dye.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the elution profile using a UV-Vis detector at 260 nm (for guanine) and at the excitation maximum of the fluorescent dye. A fluorescence detector set to the appropriate excitation and emission wavelengths will provide specific detection of the labeled product.
-
-
Inject the reaction mixture onto the equilibrated HPLC column.
-
Collect the fractions corresponding to the fluorescently labeled 5'-GMP peak. The labeled product will typically elute later than the unlabeled 5'-GMP due to the increased hydrophobicity from the dye.
-
-
Characterization and Quantification:
-
Confirm the identity of the purified product using mass spectrometry.
-
Quantify the concentration of the fluorescently labeled 5'-GMP by measuring the absorbance at 260 nm and the absorbance maximum of the dye. The degree of labeling (DOL) can be calculated using the molar extinction coefficients of 5'-GMP and the specific dye.
-
Application Note: 5'-Guanylic Acid as a Substrate for Guanylate Kinase
Audience: Researchers, scientists, and drug development professionals.
Introduction Guanylate kinase (GK), also known as GUK1 or GMP kinase, is a pivotal enzyme in purine (B94841) metabolism.[1] It belongs to the transferase family and catalyzes the reversible, ATP-dependent phosphorylation of 5'-guanylic acid (guanosine monophosphate, GMP) to form guanosine (B1672433) diphosphate (B83284) (GDP).[1][2] This reaction is fundamental for maintaining the cellular pool of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis, energy metabolism, and signal transduction via G-proteins.[3] Human guanylate kinase (hGMPK) is the only known enzyme responsible for this conversion, making it indispensable for cell viability and proliferation.[4] Due to its critical role, particularly in rapidly dividing cells, hGMPK has emerged as a significant target for the development of antiviral and antineoplastic drugs. This document provides detailed application notes, kinetic data, and experimental protocols for studying the interaction between this compound and guanylate kinase.
Metabolic Significance of the Guanylate Kinase Reaction Guanylate kinase is strategically positioned at the junction of the de novo and salvage pathways of purine synthesis. It ensures that GMP, derived from either pathway, is efficiently converted into GDP, which can then be further phosphorylated to GTP for various cellular processes. The inhibition of hGMPK is an effective therapeutic strategy as it blocks the production of GDP/GTP from both synthesis routes.
Quantitative Data: Enzyme-Substrate Interaction
The kinetic parameters of human guanylate kinase (hGMPK) for its substrate, this compound (GMP), are crucial for designing enzyme assays and for the development of inhibitors. The interaction is influenced by the presence of specific ions, such as potassium (K⁺), which plays a role in both substrate recognition and catalysis.
| Parameter | Value | Condition | Source |
| Binding Affinity (Kd) | 0.032 mM | 150 mM NaCl | |
| 0.17 mM | 150 mM NaCl, with ATPγS | ||
| Michaelis Constant (KM) | 0.012 ± 0.001 mM | 150 mM KCl | |
| 0.057 ± 0.003 mM | 150 mM NaCl | ||
| Catalytic Rate (kcat) | 27.0 ± 0.4 s⁻¹ | 150 mM KCl | |
| 17.0 ± 0.3 s⁻¹ | 150 mM NaCl | ||
| Catalytic Efficiency (kcat/KM) | 2250 ± 190 mM⁻¹s⁻¹ | 150 mM KCl | |
| 298 ± 18 mM⁻¹s⁻¹ | 150 mM NaCl |
Experimental Protocols
Two common methods for assaying guanylate kinase activity using this compound as a substrate are detailed below.
Protocol 1: Spectrophotometric Coupled-Enzyme Assay
This method provides a continuous rate determination by coupling the production of ADP and GDP to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.
Principle:
-
Guanylate Kinase: GMP + ATP → GDP + ADP
-
Pyruvate Kinase: ADP + GDP + 2 PEP → ATP + GTP + 2 Pyruvate
-
Lactate Dehydrogenase: 2 Pyruvate + 2 NADH → 2 Lactate + 2 NAD⁺
Reagents:
-
Assay Buffer: 200 mM Tris-HCl, pH 7.5 at 30°C.
-
Substrates:
-
100 mM Guanosine 5'-Monophosphate (GMP).
-
30 mM Adenosine 5'-Triphosphate (ATP).
-
40 mM Phospho(enol)pyruvate (PEP).
-
-
Cofactors & Coupled Reagents:
-
1 M Potassium Chloride (KCl).
-
60 mM Magnesium Sulfate (MgSO₄).
-
3.8 mM β-NADH (Nicotinamide Adenine Dinucleotide, Reduced Form).
-
Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) enzyme suspension (e.g., Sigma-Aldrich Stock No. 40-7).
-
-
Enzyme: Guanylate Kinase solution (1.5 - 3.0 units/mL in cold deionized water).
Procedure:
-
Prepare a reaction mix in a 1 cm path length cuvette by adding the following in order:
-
Tris-HCl Buffer (200 mM): 0.960 mL
-
KCl (1 M): 0.140 mL
-
MgSO₄ (60 mM): 0.280 mL
-
PEP (40 mM): 0.042 mL
-
β-NADH (3.8 mM): 0.092 mL
-
ATP (30 mM): 0.098 mL
-
PK/LDH Suspension: 0.018 mL
-
GMP (100 mM): 0.100 mL
-
Deionized Water: 1.188 mL
-
-
Mix by inversion and equilibrate the cuvette to 30°C for 5 minutes.
-
Monitor the baseline absorbance at 340 nm.
-
Initiate the reaction by adding 0.040 mL of the Guanylate Kinase enzyme solution and mix immediately.
-
Record the decrease in absorbance at 340 nm for approximately 5-10 minutes, ensuring a linear rate is obtained.
Calculation of Activity:
-
One unit of Guanylate Kinase converts 1.0 µmole each of GMP and ATP to GDP and ADP per minute at pH 7.5 at 30°C.
-
The rate of NADH oxidation is stoichiometric with the amount of GMP phosphorylated (2 moles of NADH are oxidized per mole of GMP).
-
Formula:
Where:
-
ΔA340/min: The rate of absorbance change from the linear portion of the curve.
-
Total Volume: Total volume of the assay (e.g., 2.958 mL).
-
ε (Molar Extinction Coefficient of NADH): 6.22 mM⁻¹cm⁻¹.
-
Light Path: 1 cm.
-
2: Stoichiometric factor (2 moles of NADH per mole of GMP).
-
Enzyme Volume: Volume of enzyme solution added (e.g., 0.040 mL).
-
Protocol 2: Fluorescence-Based Kinase Assay
This high-throughput method measures the amount of ADP generated using a proprietary reagent system that produces a fluorescent signal. It is suitable for screening inhibitors in 96-well or 384-well plate formats.
Principle: The assay quantitatively measures the ADP produced by the guanylate kinase reaction. The amount of ADP is determined by a series of enzymatic steps involving proprietary reagents (MUK Reagents A and B) that culminate in the generation of a fluorescent product. The fluorescence intensity is directly proportional to the ADP generated and thus to the kinase activity.
Reagents (based on a commercial kit, e.g., ProFoldin GMK100KE):
-
1x Reaction Buffer: Typically contains Tris-HCl, MgCl₂, EDTA, DTT, NaCl, and a detergent like Brij-35.
-
10x Substrate Solutions: GMP and ATP.
-
10x Guanylate Kinase.
-
10x MUK Reagent A & 10x MUK Reagent B: Coupling reagents for the detection system.
-
1x Fluorescence Dye.
Procedure (384-well plate format):
-
In a black, flat-bottom 384-well plate, prepare the reaction mixture (total volume 30 µL):
-
12 µL Deionized Water
-
3 µL of 10x Reaction Buffer
-
3 µL of 10x GMP
-
3 µL of 10x ATP
-
3 µL of 10x Guanylate Kinase (add last to start the reaction)
-
-
For inhibitor screening, pre-incubate the enzyme with the test compound before adding the substrates.
-
Incubate the reaction for a defined period (e.g., 2 minutes, or as determined by enzyme concentration/time-course experiments).
-
Stop the kinase reaction and initiate the detection reaction by adding:
-
3 µL of 10x MUK Reagent A
-
3 µL of 10x MUK Reagent B
-
-
Incubate the plate at 37°C for 60 minutes to allow the detection signal to develop.
-
Add 30 µL of 1x Fluorescence Dye to the reaction mixture.
-
Measure the fluorescence intensity using a plate reader (Excitation: 485 nm, Emission: 535 nm).
Applications in Drug Development
Targeting the guanylate kinase-GMP interaction is a validated strategy in oncology and virology.
-
Oncology: Cancer cells have elevated GTP levels and high proliferative rates, making them particularly sensitive to the inhibition of GTP biosynthesis. Developing small molecule inhibitors that target the GMP or ATP binding sites of hGMPK is an active area of research.
-
Antiviral Therapy: Many antiviral nucleoside analog prodrugs require phosphorylation to become active. Guanylate kinase is often a key enzyme in this metabolic activation pathway. Understanding its substrate specificity and kinetics is vital for designing more effective antiviral agents.
The detailed protocols and kinetic data provided herein serve as a comprehensive resource for researchers studying guanylate kinase, enabling robust assay development, high-throughput screening of inhibitors, and advancing structure-guided drug design efforts.
References
- 1. Guanylate kinase - Wikipedia [en.wikipedia.org]
- 2. prospecbio.com [prospecbio.com]
- 3. Solution structure and functional investigation of human guanylate kinase reveals allosteric networking and a crucial role for the enzyme in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solution structure and functional investigation of human guanylate kinase reveals allosteric networking and a crucial role for the enzyme in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 5'-Guanylic Acid Synthesis
Welcome to the technical support center for 5'-Guanylic acid (5'-GMP) synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of 5'-GMP and its derivatives, with a primary focus on troubleshooting low product yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that can lead to low yields in 5'-GMP synthesis.
Question 1: My overall yield of 5'-GMP (or its activated derivative) is significantly lower than expected. What are the most common causes?
Answer: Low yield in 5'-GMP synthesis is a frequent issue that can often be traced back to a few key areas. The most common culprits are related to reagent quality, reaction conditions, and the stability of the starting materials and products.
-
Reagent and Solvent Purity: The purity of all reagents, particularly the starting guanosine (B1672433) monophosphate, activating agents (e.g., triphenylphosphine (B44618), 2,2'-dipyridyldisulfide), and solvents, is critical. The presence of moisture is a primary cause of low coupling efficiency in many synthesis routes[1][2].
-
Moisture in the Reaction Environment: Guanosine and its derivatives are sensitive to moisture. Any water present in the solvents or reagents can lead to hydrolysis of activated intermediates, significantly reducing the yield[1][2]. Using anhydrous solvents and handling reagents in a dry environment (e.g., under an inert atmosphere) is crucial.
-
Incomplete Dissolution or Activation of GMP: If the starting GMP is not fully dissolved, it cannot react efficiently. Similarly, incomplete activation of the phosphate (B84403) group will directly result in a lower yield of the desired product[1].
-
Side Reactions: Unwanted side reactions can consume starting materials and reagents, lowering the overall yield. For instance, in chemical activation methods, side reactions can compete with the desired activation of the phosphate group.
-
Suboptimal Reaction Conditions: Factors such as reaction temperature, time, and pH can significantly impact the efficiency of the synthesis. These parameters often need to be optimized for the specific synthetic route being used.
Question 2: I'm observing multiple unexpected peaks in my HPLC analysis of the crude product. What could be the cause?
Answer: The presence of multiple peaks in your analytical results, such as HPLC or mass spectrometry, typically indicates the presence of impurities, which can arise from several sources:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will see peaks corresponding to your starting GMP and other reagents.
-
Hydrolysis Products: Due to the sensitivity of activated GMP derivatives to moisture, you may be observing products of hydrolysis.
-
Byproducts from Side Reactions: The activating agents and other reagents can form byproducts that may appear in your analysis.
-
Degradation of Reagents: If the reagents used have degraded over time, this can introduce impurities into the reaction mixture.
To troubleshoot this, ensure your reaction runs to completion by monitoring it with a technique like Thin Layer Chromatography (TLC). Also, verify the purity of your starting materials and ensure a scrupulously dry reaction environment.
Question 3: My purified product is an oily or gummy substance instead of a solid precipitate. What went wrong?
Answer: The physical state of your final product can be an indicator of impurities or issues with the purification process itself.
-
Incomplete Reaction: The presence of unreacted starting materials or soluble byproducts can interfere with the precipitation of the final product, resulting in an oily or gummy consistency.
-
Incorrect Precipitation Conditions: In methods that use precipitation for purification, the ratio of solvents (e.g., acetone (B3395972) and ether) is crucial for obtaining a solid precipitate. Using incorrect ratios or adding the reaction mixture too quickly can lead to an undesirable product consistency.
-
Residual Solvent: Traces of solvent, such as ether, can cause the dried product to be static and difficult to handle as a powder. Ensure the product is thoroughly dried under a vacuum.
Question 4: Are there different synthesis strategies for 5'-GMP, and do they have different common failure points?
Answer: Yes, 5'-GMP can be produced through different methods, primarily microbial fermentation and chemical synthesis.
-
Microbial Fermentation: This is a common method for commercial production and involves culturing specific strains of microorganisms, such as mutants of Bacillus pumilus or Brevibacterium ammoniagenes, that overproduce 5'-GMP. Low yields in fermentation can be due to issues with the microbial strain, culture medium composition, or fermentation conditions (pH, temperature, aeration).
-
Chemical Synthesis: In a laboratory setting, 5'-GMP is often chemically modified or activated for further use (e.g., in oligonucleotide synthesis). A common approach involves the activation of the 5'-phosphate group. The primary failure points in chemical synthesis are those discussed above: reagent purity, moisture, and reaction conditions.
Data Presentation
The following table summarizes common issues leading to low yield in the chemical synthesis of 5'-GMP derivatives and their potential impact on the final yield.
| Potential Cause | Typical Observation | Expected Yield Range (Optimized) | Observed Low Yield Range | Recommended Action |
| Moisture Contamination | Consistently low yield, presence of hydrolysis byproducts in HPLC. | 80-95% | < 50% | Use anhydrous solvents, dry glassware thoroughly, and run the reaction under an inert atmosphere. |
| Degraded Reagents | Low or no product formation, multiple impurity peaks in analysis. | 80-95% | 0-40% | Use fresh, high-purity reagents. Store reagents under appropriate conditions. |
| Incomplete Reaction | Significant amount of starting material remains (TLC/HPLC). | 80-95% | Variable, depends on conversion rate | Increase reaction time or gently warm the reaction mixture. Monitor reaction progress. |
| Suboptimal Precipitation | Oily or gummy product instead of a solid powder. | N/A (Affects recovery, not reaction yield) | Low recovery of solid product | Adjust the ratio of precipitation solvents and add the reaction mixture slowly with vigorous stirring. |
Experimental Protocols
Below is a generalized protocol for the synthesis of an activated form of 5'-GMP, Guanosine 5'-phosphoimidazolide (ImpG), which is a common intermediate. This protocol is adapted from established methods for nucleotide activation.
Materials:
-
Guanosine 5'-monophosphate (GMP)
-
Anhydrous Dimethylformamide (DMF)
-
Triphenylphosphine
-
2,2'-Dipyridyldisulfide
-
Sodium perchlorate (B79767)
-
Anhydrous acetone
-
Anhydrous ethyl ether
Methodology:
-
Preparation of GMP Solution:
-
Dry the required amount of GMP under vacuum.
-
Dissolve the dried GMP in anhydrous DMF. Gentle warming may be necessary to ensure complete dissolution.
-
-
Activation Reaction:
-
In a separate, dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine and 2,2'-dipyridyldisulfide in anhydrous DMF.
-
Add imidazole and triethylamine to this mixture.
-
Slowly add the GMP/DMF solution to the reaction mixture with stirring.
-
Allow the reaction to proceed at room temperature. Monitor the reaction progress using TLC.
-
-
Purification by Precipitation:
-
Prepare a precipitation solution of sodium perchlorate in a mixture of anhydrous acetone and anhydrous ethyl ether.
-
Once the reaction is complete, add the reaction mixture dropwise to the vigorously stirred precipitation solution.
-
A precipitate of the sodium salt of ImpG should form.
-
-
Product Collection and Washing:
-
Collect the precipitate by centrifugation.
-
Decant the supernatant.
-
Wash the precipitate multiple times with anhydrous acetone and then with anhydrous ethyl ether to remove impurities. Resuspend the pellet thoroughly during each wash.
-
-
Drying:
-
Dry the final product thoroughly under a high vacuum to remove all residual solvents.
-
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the chemical synthesis pathway for an activated 5'-GMP derivative, a general experimental workflow, and a logical troubleshooting guide.
Caption: Chemical synthesis pathway for an activated 5'-GMP derivative.
Caption: Experimental workflow for 5'-GMP synthesis and purification.
Caption: Troubleshooting logic for low yield in 5'-GMP synthesis.
References
Technical Support Center: Optimizing HPLC Separation of Guanine Nucleotides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of guanine (B1146940) nucleotides.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC separation of guanine nucleotides.
1. Poor Peak Resolution
Q: Why are my guanine nucleotide peaks (e.g., GMP, GDP, GTP) not well-separated?
A: Poor peak resolution in the separation of structurally similar compounds like guanine nucleotides is a frequent challenge.[1] Several factors can contribute to this issue:
-
Inappropriate Stationary Phase: The choice of HPLC column is critical. For polar analytes like nucleotides, standard reversed-phase columns may not provide adequate retention and separation.[1][2] Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pair reversed-phase chromatography are often more suitable.[1][3]
-
Mobile Phase Composition: The mobile phase, including the buffer, organic modifier, and any ion-pairing agent, significantly influences selectivity and resolution. The pH of the mobile phase is particularly important as it affects the ionization state of the nucleotides.
-
Gradient Elution: An isocratic elution (constant mobile phase composition) may not be sufficient to separate all guanine nucleotides. A gradient elution, where the mobile phase composition is changed over time, can often improve resolution.
Troubleshooting Steps:
-
Evaluate the Column: Consider using a HILIC column or an ion-pair reversed-phase method. HILIC columns are designed to retain polar analytes, while ion-pairing agents can improve the retention of charged nucleotides on a reversed-phase column.
-
Optimize the Mobile Phase:
-
pH Adjustment: The separation of nucleotides is often sensitive to the pH of the mobile phase. A pH around 6.0 can help ensure that nucleotides are in their uncharged form, which can improve retention on some columns.
-
Ion-Pairing Agent: If using ion-pair reversed-phase HPLC, the concentration of the ion-pairing agent can be adjusted to improve separation.
-
Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase will affect retention times and selectivity.
-
-
Implement a Gradient: Develop a gradient elution program that starts with a lower concentration of the strong eluting solvent and gradually increases it. This can help to separate early-eluting peaks while sharpening later-eluting peaks.
2. Peak Tailing
Q: My guanine nucleotide peaks are showing significant tailing. What is the cause and how can I fix it?
A: Peak tailing is a common issue in HPLC and can be caused by several factors, particularly when analyzing polar and charged molecules like nucleotides.
-
Secondary Interactions: Guanine nucleotides can interact with active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns. These secondary interactions can lead to peak tailing.
-
Column Overload: Injecting too much sample can lead to mass overload, resulting in distorted peak shapes, including tailing.
-
Column Degradation: Over time, the performance of an HPLC column can degrade, leading to poor peak shape. This can be caused by the accumulation of contaminants or the loss of stationary phase.
-
Interaction with Metal Components: Phosphorylated compounds like nucleotides are known to interact with stainless steel components in the HPLC system, which can cause peak broadening and tailing.
Troubleshooting Steps:
-
Check for Secondary Interactions:
-
Use a High-Purity Silica (B1680970) Column: Modern, high-purity silica columns have fewer residual silanol groups, which can reduce peak tailing.
-
Adjust Mobile Phase pH: Operating at a lower pH can suppress the ionization of silanol groups, reducing their interaction with the analytes.
-
Add a Mobile Phase Modifier: The addition of a competing base to the mobile phase can help to mask the active sites on the stationary phase.
-
-
Reduce Sample Concentration: Try injecting a more dilute sample to see if the peak shape improves.
-
Evaluate the Column: If the column is old or has been used extensively, it may need to be replaced. A blocked inlet frit can also cause peak distortion and can sometimes be cleaned or replaced.
-
Consider an Inert Flow Path: Using an HPLC system with a bio-inert or PEEK-lined flow path can significantly reduce interactions between the phosphorylated nucleotides and metal surfaces, leading to improved peak shape and recovery.
3. Retention Time Variability
Q: I am observing inconsistent retention times for my guanine nucleotide standards from run to run. What could be the cause?
A: Reproducible retention times are crucial for accurate identification and quantification. Variations in retention time can be caused by several factors:
-
Mobile Phase Instability: Changes in the composition or pH of the mobile phase can lead to shifts in retention time. This can be due to evaporation of volatile components or inadequate buffering.
-
Temperature Fluctuations: The temperature of the column can affect retention times. Inconsistent ambient temperatures can lead to variability.
-
Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to an inconsistent flow rate and, consequently, variable retention times.
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a run can cause retention time drift.
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the reservoirs covered to minimize evaporation. Ensure the buffer concentration is sufficient to maintain a stable pH.
-
Use a Column Oven: A column oven should be used to maintain a constant and consistent column temperature.
-
Check the HPLC System:
-
Inspect for Leaks: Check all fittings and connections for any signs of leaks.
-
Monitor Pump Pressure: Observe the pump pressure for any unusual fluctuations, which could indicate a problem with the pump seals or check valves.
-
-
Ensure Proper Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before injecting your samples. This is especially important when changing mobile phases or after the system has been idle.
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating guanine nucleotides?
A1: The choice of column depends on the specific requirements of the analysis. Two common and effective approaches are:
-
Ion-Pair Reversed-Phase HPLC: This technique uses a standard C18 column with an ion-pairing agent added to the mobile phase. The ion-pairing agent forms a complex with the charged nucleotides, allowing for their retention and separation on the reversed-phase column.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of polar compounds. They can provide excellent retention and separation of nucleotides without the need for ion-pairing agents, which can be beneficial for mass spectrometry (MS) detection.
Q2: How should I prepare my samples for guanine nucleotide analysis?
A2: Proper sample preparation is crucial for obtaining reliable results. A general workflow for extracting nucleotides from biological samples is as follows:
-
Homogenization: The tissue or cell sample is homogenized.
-
Extraction: Nucleotides are extracted using a solution typically containing a mixture of methanol, acetonitrile, and water.
-
Centrifugation: The extract is centrifuged to remove proteins and other insoluble material.
-
Drying and Reconstitution: The supernatant is often dried down and then reconstituted in a solvent that is compatible with the initial mobile phase conditions of your HPLC method.
-
Filtration: The final sample should be filtered through a 0.22 µm or 0.45 µm filter to remove any remaining particulate matter before injection.
Q3: What detection method is most suitable for guanine nucleotides?
A3: The most common method for detecting guanine nucleotides is UV absorbance . Guanine has a strong absorbance maximum at approximately 252-254 nm, which provides good sensitivity for detection. For more selective and sensitive detection, especially in complex matrices, mass spectrometry (MS) can be coupled with HPLC (LC-MS).
Q4: Can I use the same HPLC method for analyzing GMP, GDP, and GTP?
A4: Yes, it is possible to develop a single HPLC method to separate and quantify GMP, GDP, and GTP. This typically requires a gradient elution method to effectively resolve the different phosphorylated forms. Ion-pair reversed-phase HPLC and HILIC are both capable of separating these nucleotides in a single run.
Data Presentation
Table 1: Typical Retention Times for Guanine Nucleotides using Ion-Paired Reversed-Phase HPLC
| Nucleotide | Retention Time Range (minutes) |
| GMP | 2.5 - 3.5 |
| GDP | 4.0 - 5.0 |
| GTP | 5.5 - 6.5 |
Note: Retention times are approximate and can vary significantly depending on the specific column, mobile phase composition, and other chromatographic conditions.
Table 2: Example Gradient Program for Guanine Nucleotide Separation
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 98 | 2 |
| 10 | 92 | 8 |
| 20 | 70 | 30 |
| 20.5 | 98 | 2 |
| 35 | 98 | 2 |
This is an example gradient adapted from a method for separating a mixture of nucleotides and nucleosides. Mobile Phase A could be a phosphate (B84403) buffer with an ion-pairing agent, and Mobile Phase B could be acetonitrile.
Experimental Protocols
Protocol 1: Ion-Paired Reversed-Phase HPLC for Guanine Nucleotides
This protocol is based on a method for the separation of various nucleotides and nucleosides.
Materials:
-
HPLC System: With a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 39 mM K₂HPO₄, 26 mM KH₂PO₄, and 10 mM Tetrabutylammonium hydrogensulfate (TBAHS) in water, adjusted to pH 6.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile (ACN).
-
Standard Solutions: Prepare stock solutions of GMP, GDP, and GTP in water.
Method:
-
Equilibrate the Column: Equilibrate the column with 98% Mobile Phase A and 2% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.
-
Injection: Inject 10-20 µL of the standard mixture or prepared sample.
-
Gradient Elution: Run the gradient program as described in Table 2.
-
Detection: Monitor the eluent at 254 nm.
-
Column Wash: After each run or sequence, wash the column with a higher concentration of organic solvent (e.g., 50% ACN) to remove any strongly retained compounds.
Mandatory Visualization
Caption: Experimental workflow for guanine nucleotide analysis.
Caption: Troubleshooting decision tree for HPLC analysis.
References
Technical Support Center: 5'-Guanylic Acid Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5'-Guanylic acid (5'-GMP) in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: To minimize degradation, it is crucial to store this compound solutions under appropriate conditions. For short-term storage, refrigeration at 4°C is acceptable for up to two years for the powdered form. Once in solution, for periods up to one month, storage at -20°C is recommended. For long-term storage of up to six months, it is best to aliquot the solution and store it at -80°C.[1][2] It is also advisable to protect the solution from light.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to prepare single-use aliquots.[1]
Q2: What are the main factors that affect the stability of this compound in solution?
A2: The stability of this compound in solution is primarily influenced by three main factors:
-
Temperature: Higher temperatures significantly accelerate the degradation of 5'-GMP.[3]
-
pH: 5'-GMP is susceptible to both acid- and base-catalyzed hydrolysis. The rate of degradation is pH-dependent.
-
Enzymatic Contamination: The presence of phosphatases or nucleases can lead to rapid enzymatic degradation of 5'-GMP.
Q3: What is the primary degradation pathway for this compound in solution?
A3: The predominant degradation pathway for this compound in aqueous solution is the hydrolysis of the phosphoric ester bond. This reaction results in the formation of guanosine (B1672433) and phosphoric acid. Further degradation can occur through the cleavage of the glycosidic bond, yielding guanine (B1146940) and ribose.
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of a 5'-GMP solution can be monitored by measuring its concentration over time. High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for separating and quantifying 5'-GMP and its degradation products. UV-Vis spectrophotometry can also be used to determine the concentration of 5'-GMP, as it exhibits a maximum absorbance at approximately 256 nm in 0.01 N hydrochloric acid.
Troubleshooting Guide
Issue: I am observing a rapid loss of this compound concentration in my experiments.
| Possible Cause | Troubleshooting Steps |
| Improper Storage | - Verify that the 5'-GMP solution is stored at the correct temperature (-20°C for short-term, -80°C for long-term). - Ensure the solution is protected from light. - Avoid repeated freeze-thaw cycles by using single-use aliquots. |
| Incorrect pH of the Solution | - Measure the pH of your experimental buffer. - 5'-GMP degradation is accelerated at both low and high pH. Consider adjusting the buffer to a pH where 5'-GMP is more stable, if your experimental conditions allow. |
| Enzymatic Degradation | - Use nuclease-free water and sterile equipment to prepare solutions. - If applicable, consider adding a phosphatase inhibitor to your solution. |
| High Experimental Temperature | - If your experiment is conducted at elevated temperatures, be aware that this will increase the rate of 5'-GMP degradation. - Minimize the time the solution is exposed to high temperatures. |
Quantitative Data on 5'-GMP Stability
The thermal degradation of this compound follows first-order kinetics. The rate of degradation is significantly influenced by both temperature and pH.
Table 1: Half-life of this compound at 100°C in Aqueous Solution
| pH | Half-life (hours) |
| 4.0 | 6.4 |
| 7.0 | 8.2 |
| 9.0 | 38.5 |
This data indicates that 5'-GMP is most stable under slightly alkaline conditions at elevated temperatures.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions. This is essential for identifying potential degradation products and understanding degradation pathways.
1. Materials:
- This compound
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (B78521) (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3%
- High-purity water
- pH meter
- HPLC system with a suitable column (e.g., C18)
- UV detector
- Incubator/water bath
- Photostability chamber
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water.
-
Acid Hydrolysis:
-
Mix equal volumes of the 5'-GMP stock solution and 0.1 M HCl.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the 5'-GMP stock solution and 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix equal volumes of the 5'-GMP stock solution and 3% H₂O₂.
-
Keep the solution at room temperature and take samples at specified time intervals for HPLC analysis.
-
-
Thermal Degradation:
-
Incubate an aliquot of the 5'-GMP stock solution at an elevated temperature (e.g., 80°C).
-
Take samples at various time points for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the 5'-GMP stock solution to a light source as per ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both samples by HPLC at appropriate time intervals.
-
-
HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining 5'-GMP and detect any degradation products.
Protocol 2: Quantification of this compound using UV-Vis Spectrophotometry
This protocol describes a simple and rapid method for determining the concentration of this compound in a solution.
1. Materials:
- This compound solution of unknown concentration
- 0.01 N Hydrochloric acid (HCl)
- UV-Vis Spectrophotometer
- Quartz cuvettes
2. Procedure:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound standard and dissolve it in 0.01 N HCl to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution with 0.01 N HCl to obtain a series of standard solutions with concentrations spanning the expected range of your unknown sample.
-
-
Measurement:
-
Set the spectrophotometer to measure absorbance at 256 nm.
-
Use 0.01 N HCl as the blank to zero the instrument.
-
Measure the absorbance of each standard solution and the unknown sample solution.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus the concentration of the standard solutions.
-
Determine the concentration of the unknown this compound solution by interpolating its absorbance value on the calibration curve.
-
Visualizations
Caption: Primary and secondary degradation pathways of this compound in solution.
Caption: A logical workflow to troubleshoot issues related to 5'-GMP instability.
References
"improving signal-to-noise in 5'-guanylate detection"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5'-guanylate detection assays. Our goal is to help you improve your signal-to-noise ratio and obtain reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a low signal-to-noise ratio in 5'-guanylate detection experiments?
A low signal-to-noise ratio (S/N) can arise from several factors, broadly categorized as either low signal intensity or high background noise. Common culprits include:
-
Low Signal:
-
Insufficient sample concentration of 5'-guanylate.
-
Suboptimal assay conditions (e.g., temperature, pH, incubation time).[1]
-
Degradation of 5'-guanylate by phosphatases in the sample.
-
Inefficient detection by the analytical instrument.
-
-
High Background:
Q2: How can I increase the signal from my 5'-guanylate sample?
To enhance your signal, consider the following strategies:
-
Sample Preparation: Concentrate your sample to increase the amount of 5'-guanylate. Ensure proper extraction methods to maximize recovery.
-
Assay Optimization: Systematically optimize parameters such as reagent concentrations, incubation times, and temperature to find the optimal conditions for your specific assay.
-
Enzymatic Amplification: For some assay formats, you can incorporate an enzymatic amplification step to generate a larger number of signal-producing molecules for each molecule of 5'-guanylate.
-
Sensitive Detection Methods: Utilize highly sensitive detection technologies. For example, in HPLC, a photodiode array (PDA) detector can be optimized for the specific wavelength of 5'-guanylate. In fluorescence assays, choose a fluorophore with a high quantum yield.
Q3: What are effective methods for reducing background noise?
Reducing background is crucial for improving the S/N ratio. Key methods include:
-
High-Purity Reagents: Use high-purity, analytical grade reagents and solvents to minimize contamination.
-
Buffer Optimization: Some buffer components can contribute to background. Test individual components to identify and replace any problematic substances. For example, potassium phosphate (B84403) buffer can be a good choice for HPLC as it has minimal absorbance at the detection wavelength for nucleotides.
-
Washing Steps: In assays involving binding steps (e.g., immunoassays), ensure thorough and optimized washing to remove unbound reagents.
-
Use of Controls: Always include a "no template control" or blank sample to determine the level of background noise. This will help you distinguish a true signal from background.
-
Instrument Maintenance: Regular maintenance and calibration of your analytical instrument can help reduce electronic noise and ensure optimal performance.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
High variability between replicate measurements can obscure real results.
| Possible Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
| Inhomogeneous Sample | Ensure your sample is thoroughly mixed before aliquoting. |
| Temperature Gradients | Incubate plates in a temperature-controlled environment and allow them to equilibrate to room temperature before reading. |
| Edge Effects in Microplates | Avoid using the outer wells of a microplate, or incubate the plate with a buffer-filled moat to maintain humidity. |
Issue 2: No Signal or Very Low Signal Detected
This issue can be frustrating, but a systematic approach can help identify the problem.
| Possible Cause | Troubleshooting Step |
| Incorrect Instrument Settings | Verify that the correct excitation/emission wavelengths (for fluorescence) or detection wavelength (for UV-Vis) are set. |
| Reagent Degradation | Prepare fresh reagents and standards. Store stock solutions appropriately. |
| Sample Degradation | Include phosphatase inhibitors in your sample preparation to prevent the breakdown of 5'-guanylate. |
| Below Limit of Detection (LOD) | Your sample concentration may be too low for the assay's sensitivity. Try concentrating the sample or using a more sensitive detection method. |
Quantitative Data Summary
The following table summarizes typical detection thresholds for umami compounds, which can serve as a reference for the expected concentration ranges in sensory analysis studies.
| Compound | Detection Threshold (mM) in Water |
| Monosodium Glutamate (MSG) | 0.8 - 1.2 |
| Disodium Guanylate (GMP) | 0.025 - 0.05 |
| MSG (0.5 mM) + GMP (0.025 mM) | 0.1 - 0.2 |
| Note: These values are illustrative and can vary based on the specific sensory panel and testing conditions. |
Experimental Protocols
Protocol 1: HPLC-Based Detection of 5'-Guanylate
This protocol provides a general framework for the analysis of 5'-guanylate using High-Performance Liquid Chromatography (HPLC) with a UV detector.
1. Reagent and Sample Preparation:
- Mobile Phase: Prepare a mobile phase consisting of a potassium phosphate buffer and an ion-pair reagent like hexane-1-sulfonic acid sodium salt. An alternative that may reduce column fouling is a potassium phosphate buffer with methanol.
- Standards: Prepare a stock solution of 5'-guanylate standard in deionized water. Create a series of dilutions to generate a standard curve.
- Samples: Extract 5'-guanylate from your biological matrix. The specific extraction protocol will depend on the sample type. Filter the final sample through a 0.45-µm syringe filter before injection.
2. HPLC System Configuration:
- Column: A C18 column is commonly used for nucleotide separation (e.g., SunFire® C18, 250 mm × 4.6 mm × 5 µm).
- Detector: Set the photodiode array (PDA) or UV detector to a wavelength of 255 nm for optimal detection of 5'-guanylate.
- Flow Rate: A typical flow rate is 1.2 mL/min.
3. Data Acquisition and Analysis:
- Inject the standards to generate a calibration curve.
- Inject the prepared samples.
- Identify the 5'-guanylate peak in your samples by comparing the retention time to that of the standard.
- Quantify the amount of 5'-guanylate in your samples using the standard curve.
Visualizations
Caption: Workflow for HPLC-based 5'-guanylate detection.
Caption: Troubleshooting decision tree for low S/N ratio.
Caption: Simplified signaling pathway involving 5'-guanylate.
References
"preventing degradation of 5'-Guanylic acid during extraction"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 5'-Guanylic acid (5'-GMP) during extraction from biological samples.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound, leading to low yield or degradation of the target molecule.
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable 5'-GMP in the final extract. | Enzymatic Degradation: Endogenous phosphatases and nucleotidases released during cell lysis can rapidly degrade 5'-GMP. | Immediate Quenching: Rapidly inactivate all enzymatic activity at the point of sample collection. This is the most critical step. For cell cultures, quickly separate cells from the medium and quench metabolism using methods like plunging into liquid nitrogen or adding a pre-chilled quenching solution (e.g., 60% methanol (B129727) at -40°C). For tissues, freeze-clamp the tissue in liquid nitrogen immediately upon excision. |
| Inefficient Cell Lysis: Incomplete disruption of cells will result in poor recovery of intracellular metabolites, including 5'-GMP. | Optimize Lysis Method: Employ rigorous lysis techniques suitable for your sample type. Options include sonication, bead beating, or using strong chaotropic agents in the lysis buffer. Ensure the chosen method is performed at a low temperature to prevent degradation. | |
| Suboptimal Extraction Solvent: The polarity and pH of the extraction solvent may not be suitable for efficiently solubilizing 5'-GMP. | Use Appropriate Solvents: Polar solvents are effective for extracting nucleotides. Common choices include cold methanol, acetonitrile, or acidic aqueous solutions. Acidification of the extraction solvent can significantly improve the stability of nucleotides. | |
| Presence of multiple peaks corresponding to degradation products (e.g., guanosine, guanine) in analytical runs (e.g., HPLC). | Chemical Hydrolysis: The phosphate (B84403) ester bond and the N-glycosidic bond in 5'-GMP are susceptible to hydrolysis, especially at non-optimal pH and elevated temperatures. | Maintain Low Temperature and Optimal pH: Perform all extraction steps on ice or at 4°C. Use a slightly acidic extraction buffer (pH 4-6) to enhance stability. Avoid prolonged exposure to highly acidic or alkaline conditions. |
| Repeated Freeze-Thaw Cycles: Subjecting the extract to multiple freeze-thaw cycles can accelerate the degradation of 5'-GMP. | Aliquot and Store Properly: After extraction, divide the sample into single-use aliquots and store them at -80°C to minimize degradation from repeated temperature fluctuations. | |
| High variability in 5'-GMP levels between replicate samples. | Inconsistent Quenching Time: Delays or variations in the time between sample collection and quenching can lead to significant differences in metabolite levels. | Standardize Quenching Protocol: Ensure that the quenching step is performed consistently and rapidly for all samples. For cell cultures, have the quenching solution ready before harvesting the cells. |
| Incomplete Inactivation of Enzymes: The quenching method may not be sufficient to completely halt all enzymatic activity. | Verify Quenching Efficiency: If variability persists, evaluate the effectiveness of your quenching method. This may involve testing different quenching solutions or techniques. | |
| Brownish or discolored extract. | Oxidation: Phenolic compounds and other molecules in the sample may oxidize during extraction, which can sometimes be indicative of conditions that also degrade nucleotides. | Use of Antioxidants: While not always necessary for 5'-GMP, if your sample is rich in oxidative compounds, consider adding antioxidants like ascorbic acid to the extraction buffer. |
| Metal Ion Contamination: Divalent cations can sometimes catalyze degradation reactions. | Use of Chelating Agents: Including a chelating agent like EDTA in your extraction buffer can help to sequester divalent cations that may contribute to enzymatic degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the single most important step in preventing 5'-GMP degradation during extraction?
A1: The most critical step is the rapid and complete inactivation of cellular metabolism, known as quenching, at the very beginning of your workflow. Failure to immediately stop enzymatic activity will inevitably lead to the degradation of 5'-GMP and other nucleotides.
Q2: What are the primary causes of 5'-GMP degradation during extraction?
A2: The two main culprits are enzymatic degradation by cellular enzymes (phosphatases, nucleotidases) released during lysis and chemical hydrolysis of the phosphate or glycosidic bonds due to suboptimal pH and temperature.
Q3: What is the optimal pH for extracting and storing 5'-GMP?
A3: Slightly acidic conditions (pH 4-6) are generally recommended to enhance the stability of 5'-GMP during extraction and storage. Both highly acidic and alkaline conditions can accelerate hydrolysis.
Q4: Can I use boiling ethanol (B145695) for quenching and extraction?
A4: While boiling ethanol can be effective for inactivating enzymes and extracting metabolites, it is crucial to minimize the duration of heat exposure. Prolonged high temperatures can lead to the thermal degradation of 5'-GMP. For heat-labile compounds, cold extraction methods are generally preferred.
Q5: How should I store my extracts containing 5'-GMP?
A5: For long-term stability, extracts should be stored at -80°C. It is highly recommended to aliquot the extracts into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Data Presentation
While specific quantitative data for this compound degradation during extraction is not extensively published in a comparative format, the stability of a closely related molecule, Inosine 5'-monophosphate (IMP), provides valuable insights. The degradation of IMP follows first-order kinetics and is highly dependent on pH and temperature.
Table 1: Influence of pH and Temperature on the Stability of Inosine 5'-monophosphate (IMP) in Aqueous Solution
| Temperature (°C) | pH | Half-life (hours) | Relative Stability |
| 100 | 2.0 | 0.8 | Low |
| 100 | 4.0 | 4.5 | Moderate |
| 100 | 5.0 | 12.0 | High |
| 100 | 6.0 | 11.5 | High |
| 100 | 8.0 | 5.5 | Moderate |
| 121 | 5.0 | 1.8 | Very Low |
This data is adapted from studies on IMP and serves as a proxy for the expected behavior of 5'-GMP under similar conditions.
Experimental Protocols
Protocol 1: Quenching and Extraction of 5'-GMP from Microbial Cell Culture
This protocol is designed for the rapid inactivation of metabolism and extraction of nucleotides from microbial cultures.
Materials:
-
Quenching Solution: 60% methanol, pre-chilled to -40°C
-
Extraction Solvent: 75% ethanol, pre-chilled to -20°C
-
Centrifuge capable of reaching low temperatures
-
Liquid nitrogen
Procedure:
-
Preparation: Pre-chill the quenching and extraction solutions.
-
Harvesting and Quenching:
-
Withdraw a defined volume of cell culture.
-
Immediately add the cell suspension to 5 volumes of the pre-chilled quenching solution.
-
Vortex briefly to mix.
-
-
Cell Pelleting:
-
Centrifuge the quenched cell suspension at 5,000 x g for 5 minutes at -20°C.
-
Discard the supernatant.
-
-
Extraction:
-
Resuspend the cell pellet in 1 mL of the pre-chilled extraction solvent.
-
Incubate at -20°C for 30 minutes with intermittent vortexing.
-
-
Clarification:
-
Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Sample Collection:
-
Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled tube.
-
-
Storage:
-
Immediately analyze the extract or store it in aliquots at -80°C.
-
Protocol 2: Extraction of 5'-GMP from Animal Tissue
This protocol is suitable for the extraction of nucleotides from solid tissue samples.
Materials:
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Extraction Buffer: 80% methanol / 20% water with 0.1% formic acid, pre-chilled to -80°C
-
Homogenizer (e.g., bead beater or sonicator)
-
Refrigerated centrifuge
Procedure:
-
Sample Collection and Quenching:
-
Immediately upon excision, freeze-clamp the tissue using tongs pre-chilled in liquid nitrogen.
-
-
Homogenization:
-
Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.
-
-
Extraction:
-
Transfer the frozen tissue powder to a pre-weighed tube containing the pre-chilled extraction buffer (1 mL per 50 mg of tissue).
-
Homogenize the sample using a bead beater or sonicator. Keep the sample on ice during this process.
-
-
Incubation:
-
Incubate the homogenate at -20°C for 1 hour to allow for complete extraction.
-
-
Clarification:
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
-
Sample Collection:
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Storage:
-
Analyze immediately or store in aliquots at -80°C.
-
Visualizations
Caption: Workflow for preventing 5'-GMP degradation during extraction.
Caption: Enzymatic degradation pathways of this compound.
Caption: Troubleshooting logic for low 5'-GMP yield.
Technical Support Center: Optimization of Enzymatic Assays Involving 5'-Guanylic Acid
Welcome to the technical support center for enzymatic assays involving 5'-Guanylic acid (5'-GMP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your enzymatic assays with this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Enzyme Activity
Question: I am not observing the expected enzyme activity in my assay where 5'-GMP is a substrate. What are the possible reasons for this?
Answer: Low or no enzyme activity can be attributed to several factors. A systematic check of the following is recommended:
-
Improper Enzyme Storage and Handling: Enzymes are sensitive to their storage conditions. Ensure your enzyme has been stored at the recommended temperature (typically -20°C or -80°C) and that repeated freeze-thaw cycles have been avoided, as this can lead to denaturation and loss of activity.
-
Incorrect Assay Buffer Conditions: The pH, ionic strength, and composition of your assay buffer are critical for optimal enzyme function. Verify that the buffer pH is within the optimal range for your specific enzyme. For instance, guanylate kinase assays are often performed at a pH of 7.5.[1]
-
Substrate Degradation: 5'-GMP solutions, especially if not stored properly or if subjected to harsh conditions, can degrade. It is advisable to prepare fresh substrate solutions for your experiments.[1]
-
Presence of Inhibitors: Your sample or reagents may contain inhibitors of the enzyme. For example, GMP reductase is inhibited by xanthosine (B1684192) 5'-monophosphate (XMP).[2] Common laboratory reagents like EDTA can also inhibit metalloenzymes by chelating essential metal ions.
-
Inactive Enzyme Lot: There is a possibility that the enzyme batch itself is inactive. If feasible, test the enzyme's activity with a positive control or try a new batch of the enzyme.
Issue 2: High Background Signal
Question: My negative control wells (without enzyme or substrate) are showing a high signal. How can I troubleshoot this?
Answer: A high background signal can obscure the true enzymatic activity and reduce the sensitivity of your assay. Consider the following potential causes and solutions:
-
Contaminated Reagents: One or more of your reagents, including the buffer, substrate, or cofactors, may be contaminated. Prepare fresh solutions using high-purity water and reagents.
-
Substrate Instability: In some assay formats, the substrate itself may be unstable and break down non-enzymatically, generating a signal. This is particularly relevant for assays using chromogenic or fluorogenic substrates. Prepare substrate solutions fresh and protect them from light if they are light-sensitive.
-
Autofluorescence of Compounds: If you are screening for inhibitors, the test compounds themselves might be fluorescent at the excitation and emission wavelengths of your assay, leading to a false-positive signal. Always run a control with the compound alone to check for autofluorescence.
-
Insufficient Plate Blocking: In plate-based assays like ELISA, insufficient blocking of the wells can lead to non-specific binding of antibodies or other detection reagents.[3] To mitigate this, you can try increasing the concentration of the blocking agent (e.g., BSA), extending the incubation time for the blocking step, or adding a mild detergent like Tween-20 to the blocking and wash buffers.
-
Incorrect Wavelength Settings: Ensure that the wavelength settings on your spectrophotometer or plate reader are correct for the specific chromophore or fluorophore being measured.
Issue 3: Inconsistent or Non-Reproducible Results
Question: I am observing high variability between my replicate wells. What could be causing this and how can I improve consistency?
Answer: High variability in replicates can make data interpretation unreliable. The following are common causes and their solutions:
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability. Ensure your pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting. Preparing a master mix of reagents for dispensing across the plate can also improve consistency.
-
Inadequate Mixing: Ensure that all components in the reaction wells are thoroughly mixed before starting the measurement. Insufficient mixing can lead to uneven reaction rates.
-
Temperature Fluctuations: Enzymes are sensitive to temperature. Inconsistent incubation temperatures across the plate or between experiments can lead to variability. Ensure that the plate is uniformly equilibrated to the assay temperature.
-
Edge Effects: In microplates, the outer wells are more prone to evaporation, which can concentrate the reactants and alter the reaction rate. To minimize this, you can avoid using the outer wells or fill them with a buffer or sterile water.
-
Timing Inconsistencies: For kinetic assays, ensure that the start and stop times for the reactions are consistent across all wells. Using a multichannel pipette or an automated liquid handler can help.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of enzymatic assays involving this compound.
1. How do I choose the right buffer for my 5'-GMP enzymatic assay?
The choice of buffer is critical for enzyme stability and activity. Key factors to consider include:
-
pH: The buffer must be able to maintain the optimal pH for your enzyme. For example, guanylate kinase assays are typically performed in a Tris-HCl buffer at pH 7.5.
-
Ionic Strength: The salt concentration can affect enzyme conformation and activity. The buffer should help maintain an appropriate ionic strength for the enzyme.
-
Compatibility: The buffer components should not interfere with the enzyme or other assay components. For instance, phosphate (B84403) buffers can sometimes inhibit certain kinase enzymes.
2. What is a coupled enzymatic assay and when should I use it for 5'-GMP?
A coupled enzymatic assay is a method where the product of the primary enzymatic reaction is used as the substrate for a second, coupled enzyme. This second reaction generates a measurable signal, often a change in absorbance. This approach is useful when the product of the primary reaction (e.g., GDP from GMP phosphorylation by guanylate kinase) is difficult to detect directly. A classic example is the guanylate kinase assay, where the production of ADP is coupled to the pyruvate (B1213749) kinase/lactate dehydrogenase system, leading to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
3. How do I determine the optimal substrate (5'-GMP) concentration?
The optimal substrate concentration depends on the goals of your assay. To determine the Michaelis constant (Km) of your enzyme for 5'-GMP, you should test a range of concentrations around the expected Km. For routine enzyme activity measurements or inhibitor screening, using a 5'-GMP concentration at or slightly below the Km is often recommended to ensure the assay is sensitive to changes in enzyme activity or inhibition.
4. How can I ensure the stability of my this compound stock solution?
5'-GMP is generally stable when stored properly. For long-term storage, it is recommended to store 5'-GMP solutions at -20°C or -80°C. Avoid multiple freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes. It is also good practice to prepare fresh working dilutions from the stock solution for each experiment.
5. What are common detection methods for enzymatic assays involving 5'-GMP?
Several detection methods can be employed, depending on the specific reaction being studied:
-
Spectrophotometry: This is a common method, often used in coupled assays where the reaction leads to a change in absorbance of a chromophore like NADH.
-
Fluorescence: Fluorescence-based assays can offer higher sensitivity. These may involve a fluorescent substrate or a coupled reaction that produces a fluorescent product.
-
Luminescence: Luminescence assays, such as those that measure ATP depletion, are also highly sensitive and are well-suited for high-throughput screening.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to directly separate and quantify the substrate (5'-GMP) and the product of the reaction. This method is highly accurate but may have lower throughput.
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry offers high sensitivity and specificity for the direct measurement of 5'-GMP and its metabolites.
Data Presentation
Table 1: Kinetic Parameters of Human Guanylate Kinase (hGMPK) for 5'-GMP
| Enzyme Variant | KM for GMP (µM) | kcat (s-1) | kcat/KM (M-1s-1) |
| Wild-Type (WT) | 13.9 ± 1.1 | 10.7 ± 0.3 | 7.7 x 105 |
| Mutant A | 15.2 ± 1.5 | 14.2 ± 0.5 | 9.3 x 105 |
| Mutant B | 12.8 ± 1.3 | 15.8 ± 0.6 | 1.2 x 106 |
| Mutant C | 16.1 ± 1.9 | 18.9 ± 0.8 | 1.2 x 106 |
Data adapted from a study on human guanylate kinase. The kinetic parameters were determined using a coupled enzymatic assay.
Table 2: Recommended Buffer Compositions for 5'-GMP Related Enzymatic Assays
| Enzyme | Buffer Component | pH | Other Components | Reference |
| Guanylate Kinase | Tris-HCl | 7.5 | 100 mM KCl, 10 mM MgCl2, ATP, PEP, NADH, PK/LDH | |
| GMP Reductase | Tris-HCl | 7.8 | 100 mM KCl, 1 mM DTT, 0.5 mM EDTA, NADPH | |
| 5'-Nucleotidase | Glycine | 9.0 | 10 mM MgSO4, 5'-AMP (as substrate) |
Experimental Protocols
Protocol 1: Coupled Spectrophotometric Assay for Guanylate Kinase (GMPK) Activity
This protocol describes a continuous, coupled-enzyme assay to measure the activity of guanylate kinase by monitoring the consumption of NADH at 340 nm.
Principle:
-
GMPK Reaction: GMP + ATP ⇌ GDP + ADP
-
Coupled Reaction 1 (Pyruvate Kinase): ADP + Phosphoenolpyruvate (PEP) → ATP + Pyruvate
-
Coupled Reaction 2 (Lactate Dehydrogenase): Pyruvate + NADH + H+ → Lactate + NAD+
The rate of NADH oxidation (decrease in absorbance at 340 nm) is directly proportional to the rate of the GMPK reaction.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, 100 mM KCl, 10 mM MgCl2
-
5'-GMP Stock Solution: 10 mM in deionized water (prepare fresh)
-
ATP Stock Solution: 100 mM in deionized water (prepare fresh)
-
PEP Stock Solution: 50 mM in deionized water
-
NADH Stock Solution: 10 mM in deionized water (prepare fresh and protect from light)
-
Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) Enzyme Mix: Commercially available suspension.
-
GMPK Enzyme Solution: Prepare a suitable dilution in cold assay buffer immediately before use.
Procedure:
-
Prepare the Reaction Cocktail: In a microcentrifuge tube, prepare a master mix containing the assay buffer, PEP, NADH, and the PK/LDH enzyme mix. The final concentrations in the assay should be approximately 1.5 mM PEP and 0.3 mM NADH.
-
Set up the Assay: In a suitable cuvette or microplate well, add the reaction cocktail and ATP solution (final concentration typically 1-2 mM).
-
Equilibrate: Incubate the mixture at the desired assay temperature (e.g., 30°C or 37°C) for 5-10 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading.
-
Initiate the Reaction: Add the GMPK enzyme solution to the cuvette/well and mix gently.
-
Start the Measurement: Immediately initiate the spectrophotometric reading at 340 nm, recording the absorbance at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes.
-
Data Analysis: Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve. Use the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M-1cm-1) to convert this rate into the rate of enzyme activity (e.g., in µmol/min/mg of enzyme).
Visualizations
Caption: Experimental workflow for a coupled spectrophotometric guanylate kinase assay.
Caption: Simplified metabolic pathway showing the central role of 5'-GMP.
Caption: Logical workflow for troubleshooting common issues in 5'-GMP enzymatic assays.
References
Technical Support Center: 5'-Guanylic Acid Mass Spectrometry Analysis
Welcome to the Technical Support Center for the mass spectrometry analysis of 5'-Guanylic acid (5'-GMP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common interferences and issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the LC-MS analysis of this compound?
A1: The most prevalent interferences in the LC-MS analysis of this compound are matrix effects, adduct formation, and the presence of isobaric or isomeric compounds. Matrix effects, which can cause ion suppression or enhancement, arise from co-eluting substances from the sample matrix that interfere with the ionization of 5'-GMP. Adduct formation, particularly with sodium ([M+Na]⁺) and potassium ([M+K]⁺), can reduce the signal intensity of the protonated molecule ([M+H]⁺) and complicate data interpretation. Isobaric and isomeric interferences from other nucleotides or related small molecules can also lead to analytical challenges if not properly resolved chromatographically.
Q2: I am observing a weak or inconsistent signal for this compound. What are the likely causes and how can I troubleshoot this?
A2: A weak or inconsistent signal for this compound can stem from several factors:
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of 5'-GMP. To address this, optimize your sample preparation to remove interfering substances or adjust your chromatographic method to better separate 5'-GMP from the matrix.
-
Suboptimal Ionization Conditions: The choice of ionization technique and its parameters are crucial. For this compound, electrospray ionization (ESI) is commonly used. Ensure that your ESI source parameters, such as capillary voltage, gas flows, and temperature, are optimized for your specific analyte and mobile phase composition.
-
Adduct Formation: The formation of adducts can diminish the intensity of the desired protonated molecule. Consider adjusting the mobile phase pH or adding modifiers to minimize adduct formation (see Troubleshooting Guide for Adduct Formation below).
-
Sample Degradation: this compound can be susceptible to degradation. Ensure proper sample handling and storage to maintain its integrity.
Q3: My mass spectrum shows multiple peaks that I suspect are adducts of this compound. How can I confirm and mitigate this?
A3: Adduct formation is a common occurrence in ESI-MS. To confirm the presence of adducts, look for peaks with mass-to-charge ratios corresponding to your analyte plus the mass of a common adduct-forming species (e.g., Na⁺, K⁺). To mitigate adduct formation, you can:
-
Lower the Mobile Phase pH: Using an acidic mobile phase (e.g., with 0.1% formic acid) can promote protonation and reduce the formation of metal adducts.
-
Use High-Purity Solvents and Reagents: Ensure that your solvents and additives are of high purity to minimize the introduction of metal ions.
-
Incorporate a Chelating Agent: In some cases, the addition of a weak chelating agent to the mobile phase can help to sequester metal ions.
Q4: How can I differentiate this compound from its isomers, such as 3'-Guanylic acid, in my analysis?
A4: Differentiating between isomers of Guanylic acid requires careful chromatographic separation. The use of a suitable HPLC or UHPLC column with an optimized gradient elution method is essential to achieve baseline separation of the isomers before they enter the mass spectrometer. Tandem mass spectrometry (MS/MS) can also be employed, as the fragmentation patterns of the isomers may exhibit subtle differences that can aid in their identification.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | For this compound, an acidic mobile phase (e.g., pH 2-4) often yields better peak shape. Adjust the pH of your mobile phase accordingly. |
| Secondary Interactions with Column | Use a column with a different stationary phase or add a competing agent to the mobile phase to reduce secondary interactions. |
| Column Contamination or Void | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Injection Solvent Mismatch | Ensure your sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase. |
Problem 2: High Background Noise or Baseline Drift
| Potential Cause | Troubleshooting Steps |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. |
| Contaminated LC System | Flush the entire LC system, including the autosampler and tubing, with a strong solvent. |
| Dirty Ion Source | Clean the ion source components according to the manufacturer's instructions. |
| Leaks in the LC or MS System | Perform a leak check on all connections in the fluidic path. |
| Inadequate Detector Settings | Optimize detector settings such as gain and filtering to reduce noise. |
Problem 3: Inaccurate Quantification
| Potential Cause | Troubleshooting Steps |
| Matrix Effects (Ion Suppression/Enhancement) | Develop a robust sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components. Utilize a stable isotope-labeled internal standard for more accurate quantification. |
| Non-Linear Detector Response | Ensure your calibration curve is constructed over the appropriate concentration range and exhibits good linearity. |
| Incomplete Sample Extraction | Optimize your extraction procedure to ensure complete and reproducible recovery of this compound from the sample matrix. |
| Adduct Formation Affecting Signal | Implement strategies to minimize adduct formation as described in the FAQs. |
Experimental Protocols
Sample Preparation for this compound Analysis from Biological Fluids
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., ¹³C₅,¹⁵N₅-5'-GMP).
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.
Typical LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| LC Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 2% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MS/MS Transition (Positive Mode) | Precursor Ion (m/z) |
| 364.1 | |
| 364.1 | |
| MS/MS Transition (Negative Mode) | Precursor Ion (m/z) |
| 362.1 | |
| 362.1 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for poor 5'-GMP signal.
Caption: Fragmentation of this compound in MS/MS.
Technical Support Center: Purification of 5'-Guanylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5'-Guanylic acid (5'-GMP) from complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The primary methods for purifying 5'-GMP from complex mixtures such as fermentation broths or cell lysates include:
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. It is a highly effective method for purifying nucleotides like 5'-GMP.[1][2][3]
-
Crystallization: This is a widely used method for obtaining high-purity 5'-GMP. The process involves dissolving the crude 5'-GMP in a suitable solvent and then changing the conditions to induce crystal formation.[4][5]
-
Precipitation: This method is often used as an initial purification step to remove bulk impurities. It involves adding a substance that causes the 5'-GMP or the impurities to precipitate out of the solution.
Q2: How can I assess the purity of my 5'-GMP sample?
A2: The purity of 5'-GMP can be determined using several analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for quantifying the purity of 5'-GMP and detecting impurities.
-
UV-Vis Spectrophotometry: 5'-GMP has a characteristic UV absorbance maximum that can be used for a quick purity check.
-
Thin-Layer Chromatography (TLC): TLC can be used for a rapid qualitative assessment of purity.
Q3: What is the expected yield and purity for different purification methods?
A3: The yield and purity of 5'-GMP can vary depending on the starting material and the specific protocol used. The following table provides a general overview of what can be expected.
| Purification Method | Typical Purity | Typical Yield | Reference |
| Ion-Exchange Chromatography | >98% | 98% | |
| Crystallization | 99.4% | 90% | |
| Precipitation (as an initial step) | Variable | >90% |
Troubleshooting Guides
Ion-Exchange Chromatography
Problem: Low Yield of 5'-GMP
| Possible Cause | Solution |
| Incorrect pH of buffers | Ensure the pH of your binding and elution buffers is appropriate for 5'-GMP. The binding buffer pH should be such that 5'-GMP is charged and binds to the resin, while the elution buffer pH should facilitate its release. |
| Ionic strength of buffers is too high or too low | Optimize the salt concentration in your buffers. High salt concentrations in the binding buffer can prevent 5'-GMP from binding to the resin, while low salt concentrations in the elution buffer may not be sufficient to elute the bound 5'-GMP. |
| Column overloading | Reduce the amount of crude sample loaded onto the column. Overloading can lead to co-elution of impurities and loss of target molecule. |
| Flow rate is too high | Decrease the flow rate during sample loading and elution to allow for sufficient interaction between the 5'-GMP and the resin. |
Problem: Low Purity of 5'-GMP
| Possible Cause | Solution |
| Inefficient washing step | Increase the volume of the wash buffer to ensure all unbound impurities are removed before elution. |
| Inappropriate gradient slope | Optimize the salt gradient for elution. A shallower gradient can improve the separation of 5'-GMP from closely related impurities. |
| Presence of co-eluting impurities | Consider adding a secondary purification step, such as a different type of chromatography or crystallization, to remove the remaining impurities. |
| Column contamination | Clean the column according to the manufacturer's instructions to remove any strongly bound impurities from previous runs. |
Crystallization
Problem: No Crystal Formation
| Possible Cause | Solution |
| Solution is not supersaturated | Concentrate the solution by evaporating some of the solvent or by adding an anti-solvent. |
| Presence of impurities inhibiting crystallization | Further purify the crude 5'-GMP using another technique like precipitation or chromatography before attempting crystallization. |
| Incorrect solvent system | Experiment with different solvents or solvent mixtures to find the optimal conditions for 5'-GMP crystallization. |
| Lack of nucleation sites | Try scratching the inside of the crystallization vessel with a glass rod or adding a seed crystal of 5'-GMP to induce nucleation. |
Problem: Low Yield of Crystals
| Possible Cause | Solution |
| Crystallization time is too short | Allow more time for the crystals to grow. Crystallization can sometimes be a slow process. |
| Cooling rate is too fast | A slower cooling rate can promote the growth of larger, higher-quality crystals and improve the overall yield. |
| 5'-GMP is too soluble in the chosen solvent | Add an anti-solvent to decrease the solubility of 5'-GMP and promote precipitation. |
Problem: Poor Crystal Quality (small, irregular, or aggregated crystals)
| Possible Cause | Solution |
| Rapid nucleation | Decrease the level of supersaturation by using a more dilute solution or a slower cooling rate. |
| Agitation is too vigorous | Reduce the stirring speed or use gentle agitation to prevent the formation of small, fragmented crystals. |
| Presence of impurities | Ensure the starting material is of sufficient purity, as impurities can interfere with crystal growth. |
Precipitation
Problem: Low Yield of Precipitated 5'-GMP
| Possible Cause | Solution |
| Incomplete precipitation | Optimize the concentration of the precipitating agent (e.g., ethanol, ammonium (B1175870) sulfate) and the precipitation time. |
| Loss of precipitate during washing | Use a wash solution that minimizes the solubility of the 5'-GMP precipitate. |
| Precipitate is too fine to be collected efficiently | Adjust the precipitation conditions (e.g., temperature, pH) to encourage the formation of larger particles. |
Problem: Low Purity of Precipitated 5'-GMP
| Possible Cause | Solution |
| Co-precipitation of impurities | Perform a fractional precipitation by adding the precipitating agent in stages to selectively precipitate either the impurities or the 5'-GMP. |
| Inefficient washing of the precipitate | Increase the number of washing steps or use a more effective wash solution to remove trapped impurities. |
| Precipitate is difficult to handle | Consider using a different precipitating agent that results in a more manageable precipitate. |
Experimental Protocols & Workflows
General Purification Workflow from Fermentation Broth
This workflow outlines the general steps for purifying 5'-GMP from a fermentation broth.
Caption: General workflow for purifying 5'-GMP from fermentation broth.
Detailed Protocol: Ion-Exchange Chromatography
This protocol provides a step-by-step guide for purifying 5'-GMP using anion-exchange chromatography.
-
Resin equilibration: Equilibrate a strong anion-exchange column (e.g., Q-Sepharose) with a low-salt binding buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Sample loading: Adjust the pH and conductivity of the crude 5'-GMP solution to match the binding buffer and load it onto the column.
-
Washing: Wash the column with several column volumes of the binding buffer to remove unbound impurities.
-
Elution: Elute the bound 5'-GMP using a linear salt gradient (e.g., 0-1 M NaCl in the binding buffer).
-
Fraction collection: Collect fractions and analyze them for the presence of 5'-GMP using UV spectrophotometry or HPLC.
-
Pooling and desalting: Pool the fractions containing pure 5'-GMP and desalt if necessary.
Caption: Step-by-step workflow for ion-exchange chromatography.
Detailed Protocol: Crystallization
This protocol outlines the steps for crystallizing 5'-GMP.
-
Dissolution: Dissolve the purified 5'-GMP in a suitable solvent (e.g., water) at an elevated temperature to create a saturated solution.
-
Hot filtration (optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Slowly cool the solution to room temperature, and then further cool it in an ice bath or refrigerator to induce crystallization.
-
Crystal collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Caption: Step-by-step workflow for the crystallization of 5'-GMP.
References
- 1. Using ion exchange chromatography to purify a recombinantly expressed protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. separations.asia.tosohbioscience.com [separations.asia.tosohbioscience.com]
- 4. CN101863943B - Crystallizing method of 5'-guanosine-monophosphate disodium salt - Google Patents [patents.google.com]
- 5. science.uct.ac.za [science.uct.ac.za]
Validation & Comparative
A Comparative Guide to the Quantification of 5'-Guanylic Acid: LC-MS vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of nucleotides like 5'-Guanylic acid (5'-GMP) is critical for understanding cellular metabolism, signaling pathways, and the efficacy of therapeutic interventions. This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Enzyme Immunoassay (EIA), and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the quantification of this compound and its analogs.
At a Glance: Method Comparison
Liquid Chromatography-Mass Spectrometry (LC-MS) stands out for its superior sensitivity and selectivity, making it the gold standard for quantifying low-abundance analytes in complex biological matrices.[1] While other methods offer advantages in terms of cost and simplicity, they often lack the specificity and performance of LC-MS, particularly at lower concentrations.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of each method. Data for 5'-GMP is supplemented with data from its close structural analog, cyclic Guanosine (B1672433) Monophosphate (cGMP), to provide a comprehensive overview.
| Parameter | LC-MS/MS (for cGMP) | HPLC-UV (for GMP) | Enzyme Immunoassay (EIA) (for cGMP) | UV-Vis Spectroscopy (for Gallic Acid*) |
| Linearity Range | 0.5 - 20 ng/mL[2] | 0.5 - 23 mg/L[1] | 0.23 - 30 pmol/mL[3] | 5 - 30 µg/mL[4] |
| Limit of Detection (LOD) | Not explicitly stated, but lower than EIA | 0.2 mg/L | ~1 pmol/mL (sensitivity) | 0.045 µg/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.5 mg/L | 0.23 pmol/mL (lower range) | 0.119 µg/mL |
| Intra-Assay Precision (%CV) | 5.6 - 8.1% | 1% (Repeatability) | 17.9 - 27.1% | <2% |
| Inter-Assay Precision (%CV) | 6 - 10.1% | 6% (Reproducibility) | 15.1 - 39.5% | Not specified |
| Accuracy (%RE or % Recovery) | -2.1% to 6.3% | Not specified | -30.8% to 4.37% | 97.1 - 98% |
| Selectivity | High | Moderate | Moderate to High | Low |
| Throughput | High (with automation) | Moderate | High | High |
| Cost per Sample | High | Moderate | Low to Moderate | Low |
Note: Data for UV-Vis Spectroscopy is based on the quantification of Gallic Acid, a compound with a similar chromophore, as direct validation data for 5'-GMP was not available.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the typical experimental workflow for LC-MS based quantification and a conceptual signaling pathway involving guanylate cyclase, the enzyme responsible for synthesizing a related cyclic nucleotide, cGMP.
Figure 1. Experimental workflow for this compound quantification by LC-MS/MS.
Figure 2. Simplified signaling pathway involving cGMP synthesis and degradation.
Detailed Experimental Protocols
LC-MS/MS Method for cGMP Quantification in Human Plasma
This protocol is adapted from a validated method for cGMP and serves as a strong starting point for 5'-GMP analysis.
1. Sample Preparation:
-
To 100 µL of human plasma, add an internal standard (e.g., stable isotope-labeled cGMP).
-
Precipitate proteins by adding 300 µL of acetonitrile (B52724).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series or equivalent.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for cGMP and the internal standard.
HPLC-UV Method for GMP Quantification in Yeast Extracts
This protocol provides a framework for GMP analysis using HPLC with UV detection.
1. Sample Preparation:
-
Prepare aqueous extracts of the sample (e.g., yeast extract).
-
Filter the extract through a 0.45 µm membrane prior to injection.
2. HPLC-UV Conditions:
-
HPLC System: Thermo Fisher, model 3000 or equivalent.
-
Column: C18 column (150 mm x 3.0 mm; 3 µm).
-
Mobile Phase: Isocratic elution with a suitable buffer containing an ion-pairing agent like hexylamine (B90201) (5 mmol/L).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 254 nm.
-
Calibration: Prepare a series of standard solutions of GMP (e.g., 0.5 mg/L to 23 mg/L) to construct a calibration curve.
Enzyme Immunoassay (EIA) for cGMP
This general protocol is based on commercially available competitive ELISA kits for cGMP.
1. Reagent Preparation:
-
Reconstitute all kit components (standards, antibodies, tracer) as per the manufacturer's instructions.
-
Prepare serial dilutions of the cGMP standard to generate a standard curve.
2. Assay Procedure:
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add the cGMP-acetylcholinesterase tracer to each well.
-
Incubate the plate, typically for 18 hours at 4°C.
-
Wash the plate to remove unbound reagents.
-
Add Ellman's Reagent (enzymatic substrate) to each well.
-
Incubate for a specified time (e.g., 60-90 minutes) to allow for color development.
-
Read the absorbance at a wavelength between 405-420 nm. The intensity of the color is inversely proportional to the cGMP concentration.
UV-Vis Spectrophotometric Method
This is a general protocol for the quantification of a UV-absorbing compound, which can be adapted for 5'-GMP.
1. Standard and Sample Preparation:
-
Prepare a stock solution of 5'-GMP in a suitable solvent (e.g., deionized water or a buffer).
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Prepare the sample solution and dilute it to fall within the linear range of the assay.
2. Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for 5'-GMP by scanning a standard solution across a range of wavelengths (typically 200-400 nm). For guanosine derivatives, this is often around 250-260 nm.
-
Measure the absorbance of the blank (solvent), standards, and samples at the determined λmax.
3. Quantification:
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 5'-GMP in the sample by interpolating its absorbance on the calibration curve.
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific requirements of the study. LC-MS/MS offers unparalleled sensitivity and specificity, making it the ideal choice for complex biological samples and studies requiring high accuracy and precision. HPLC-UV provides a balance of performance and cost-effectiveness and is suitable for applications where the concentration of 5'-GMP is relatively high. Enzyme Immunoassays are well-suited for high-throughput screening of a large number of samples, offering ease of use and lower cost. Finally, UV-Vis Spectroscopy is the simplest and most cost-effective method but is prone to interference and is best suited for the analysis of relatively pure samples. For researchers in drug development and clinical studies, the validation of the chosen method according to regulatory guidelines is paramount to ensure data reliability and integrity.
References
A Comparative Guide to 5'-Guanylic Acid (GMP) and 5'-Inosinic Acid (IMP) as Flavor Enhancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent purine (B94841) 5'-ribonucleotides, 5'-Guanylic acid (disodium guanylate, GMP) and 5'-inosinic acid (disodium inosinate, IMP), in their roles as flavor enhancers. The information herein is supported by experimental data to assist in formulation, research, and development.
Executive Summary
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data from sensory evaluation studies, providing a direct comparison of GMP and IMP.
Table 1: Taste Thresholds and Relative Potency
| Parameter | This compound (GMP) | 5'-Inosinic acid (IMP) | Reference |
| Taste Threshold (in water) | ~0.0025% (w/v) | ~0.01% (w/v) | |
| Relative Potency (vs. IMP) | 2.3 - 3.8 times more potent | Baseline | [1] |
Note: Taste thresholds can exhibit significant variation depending on individual sensitivity and the medium.
Table 2: Synergistic Effects with Monosodium Glutamate (MSG)
| Parameter | This compound (GMP) & MSG | 5'-Inosinic acid (IMP) & MSG | Reference |
| Synergistic Power | Very Strong | Strong | |
| Example of Synergy | Mixtures of 5-10 mM MSG with 2.5 mM GMP yield high umami intensity. | A mixture of 98% MSG and 2% IMP can have four times the flavor-enhancing power of MSG alone. | |
| Effect on Glutamate Detection Threshold | Significantly lowers the detection threshold of glutamate. | Significantly lowers the detection threshold of glutamate, with some studies suggesting IMP has a slightly greater effect in this regard. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and valid assessment of flavor enhancers. Below are outlines of key experimental protocols.
Sensory Evaluation of Umami Intensity
Objective: To quantify and compare the umami intensity of GMP and IMP, both individually and in synergy with MSG.
Methodology: Quantitative Descriptive Analysis (QDA)
-
Panelist Selection and Training:
-
Recruit 8-12 panelists screened for their ability to detect basic tastes, particularly umami.
-
Conduct training sessions where panelists are familiarized with the umami taste using standard solutions of MSG (e.g., 0.03%, 0.09%, 0.15% w/v) to anchor the intensity scale.
-
Establish a consensus vocabulary to describe the sensory attributes of the samples.
-
-
Sample Preparation:
-
Prepare aqueous solutions of GMP and IMP at various concentrations (e.g., 0.01%, 0.025%, 0.05% w/v).
-
Prepare synergistic solutions with a fixed concentration of MSG (e.g., 0.05% w/v) and varying concentrations of GMP or IMP.
-
All samples should be presented at a controlled temperature and in coded, identical containers to blind the panelists.
-
-
Evaluation Procedure:
-
Panelists are presented with the samples in a randomized order.
-
They are instructed to rinse their mouths with deionized water between samples to cleanse the palate.
-
Panelists rate the umami intensity of each sample on a structured scale (e.g., a 9-point or 15-point scale) anchored with low and high umami references.
-
-
Data Analysis:
-
Analyze the intensity ratings using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the samples.
-
Post-hoc tests (e.g., Tukey's HSD) can be used to identify which specific sample concentrations differ.
-
Determination of Taste Threshold
Objective: To determine the lowest concentration at which GMP and IMP can be detected.
Methodology: Ascending Forced-Choice Method (ASTM E679)
-
Panelist Selection:
-
Select panelists who have been screened for their taste sensitivity.
-
-
Sample Preparation:
-
Prepare a series of solutions of GMP and IMP in increasing concentrations (e.g., using a geometric progression with a factor of 2 or 3). The range should be chosen to bracket the expected threshold.
-
-
Evaluation Procedure:
-
The test is based on a three-alternative forced-choice (3-AFC) presentation. In each set, the panelist receives three samples, two of which are blanks (deionized water) and one contains the tastant.
-
The panelist's task is to identify the "odd" sample.
-
The concentrations are presented in an ascending order.
-
The session continues until the panelist correctly identifies the odd sample in a set number of consecutive presentations.
-
-
Data Analysis:
-
The individual threshold is calculated as the geometric mean of the last concentration at which the sample was not correctly identified and the first concentration at which it was consistently identified correctly.
-
The group threshold is the geometric mean of the individual thresholds.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key biological and experimental processes involved in the action and evaluation of GMP and IMP.
References
Navigating the Specificity of Anti-5'-Guanylic Acid Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. When targeting a small molecule like 5'-Guanylic acid (5'-GMP), a critical component of RNA and a key player in various cellular processes, understanding the potential for cross-reactivity with structurally similar molecules is essential for accurate experimental results and the development of targeted therapeutics. This guide provides a framework for comparing and evaluating the performance of anti-5'-GMP antibodies, offering insights into potential cross-reactants, detailed experimental protocols for specificity assessment, and a clear presentation of how to interpret cross-reactivity data.
The Challenge of Sourcing and Verifying Anti-5'-GMP Antibodies
A comprehensive market survey reveals a notable challenge in sourcing commercially available antibodies with well-documented specificity for this compound. Many products marketed as "anti-GMP antibodies" are, upon closer inspection, targeted against related but distinct molecules such as:
-
Cyclic GMP (cGMP): A cyclic nucleotide and an important second messenger.
-
GMP Synthase (GMPS): An enzyme involved in the de novo synthesis of GMP.
-
GMP Reductase (GMPR): An enzyme that catalyzes the conversion of GMP to inosine (B1671953) monophosphate (IMP).
This underscores the critical need for researchers to diligently verify the specificity of any antibody purported to target 5'-GMP. The absence of readily available, well-characterized monoclonal or polyclonal antibodies specifically against 5'-GMP necessitates a robust in-house validation strategy.
Understanding Potential Cross-Reactivity
The specificity of an anti-5'-GMP antibody is dictated by its ability to recognize the unique chemical structure of 5'-GMP, which consists of a guanine (B1146940) base, a ribose sugar, and a phosphate (B84403) group at the 5' position. Cross-reactivity can be anticipated with molecules that share significant structural homology.
Based on molecular structure, the most likely cross-reactants include:
-
Other Guanine Nucleotides: Guanosine (B1672433) diphosphate (B83284) (GDP) and guanosine triphosphate (GTP) share the same guanine and ribose components, differing only in the number of phosphate groups.
-
Other Purine (B94841) Monophosphates: Adenosine monophosphate (AMP) shares the purine ring structure but has a different functional group (an amino group instead of a carbonyl group and an amino group on the six-membered ring).
-
Other Pyrimidine (B1678525) Monophosphates: Uridine monophosphate (UMP) and Cytidine monophosphate (CMP) have a different single-ring pyrimidine base.
-
Nucleic Acids: Given that 5'-GMP is a monomer of RNA, antibodies may exhibit cross-reactivity with single-stranded RNA (ssRNA), particularly in guanine-rich regions. Some studies have suggested that anti-GMP antibodies may even show a preference for guanine-enriched oligonucleotides over free 5'-GMP.
The following diagram illustrates the structural relationships between 5'-GMP and its potential cross-reactants.
Quantitative Assessment of Cross-Reactivity
To objectively compare the specificity of an anti-5'-GMP antibody, a quantitative analysis of its binding to a panel of potential cross-reactants is essential. A competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard for this purpose. The results are typically presented as the percentage of cross-reactivity relative to the binding of 5'-GMP.
The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Concentration of 5'-GMP at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100
Below is a representative table showcasing how such data should be structured. Please note that this table is illustrative and based on expected cross-reactivity patterns; researchers must generate their own data for the specific antibody being evaluated.
| Compound | Concentration for 50% Inhibition (IC50) | % Cross-Reactivity |
| This compound (5'-GMP) | 10 ng/mL | 100% |
| Guanosine diphosphate (GDP) | 100 ng/mL | 10% |
| Guanosine triphosphate (GTP) | 500 ng/mL | 2% |
| Adenosine monophosphate (AMP) | > 1000 ng/mL | < 1% |
| Uridine monophosphate (UMP) | > 1000 ng/mL | < 1% |
| Cytidine monophosphate (CMP) | > 1000 ng/mL | < 1% |
| Single-stranded RNA (poly-G) | 50 ng/mL | 20% |
| Single-stranded DNA (poly-dG) | 200 ng/mL | 5% |
Experimental Protocols for Specificity Assessment
Accurate determination of antibody specificity relies on meticulous experimental execution. Here, we provide detailed protocols for two common and effective methods: Competitive ELISA and Dot Blot.
Competitive ELISA Protocol
This method quantitatively assesses the cross-reactivity of an antibody by measuring the inhibition of its binding to immobilized 5'-GMP by free analytes.
Materials:
-
96-well ELISA plates
-
5'-GMP conjugated to a carrier protein (e.g., BSA-GMP)
-
Anti-5'-GMP antibody
-
Standard 5'-GMP
-
Potential cross-reactants (GDP, GTP, AMP, UMP, CMP, etc.)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the 5'-GMP-carrier conjugate to an optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL per well and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Incubation:
-
Prepare serial dilutions of the standard 5'-GMP and each potential cross-reactant.
-
In a separate plate or tubes, mix a constant, pre-determined concentration of the anti-5'-GMP antibody with each dilution of the standard or cross-reactant. Incubate for 1 hour at room temperature.
-
-
Binding: Transfer 100 µL of the antibody-analyte mixtures to the corresponding wells of the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Analysis: Plot the absorbance against the log of the concentration for the standard and each cross-reactant. Determine the IC50 value for each and calculate the percent cross-reactivity.
Dot Blot Protocol
This is a simpler, semi-quantitative method to quickly screen for cross-reactivity.
Materials:
-
Nitrocellulose or PVDF membrane
-
5'-GMP and potential cross-reactants
-
Anti-5'-GMP antibody
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Wash buffer (e.g., TBST)
-
Enzyme-conjugated secondary antibody
-
Chemiluminescent or colorimetric substrate
-
Imaging system
Procedure:
-
Spotting: Prepare serial dilutions of 5'-GMP and each potential cross-reactant. Carefully spot 1-2 µL of each dilution onto the membrane. Allow the spots to dry completely.
-
Blocking: Immerse the membrane in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the anti-5'-GMP antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the enzyme-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Detection: Incubate the membrane with the substrate according to the manufacturer's instructions.
-
Imaging: Capture the image of the membrane using an appropriate imaging system. The intensity of the spots will give a semi-quantitative indication of the antibody's reactivity with each analyte.
Conclusion
The selection and validation of an antibody specific for this compound require a careful and systematic approach. Due to the limited availability of well-characterized commercial antibodies, researchers must be prepared to perform their own rigorous specificity testing. By employing quantitative methods like competitive ELISA and qualitative screening with Dot Blot, and by understanding the potential for cross-reactivity with structurally related molecules, scientists can ensure the reliability and accuracy of their findings. The protocols and data presentation formats provided in this guide offer a robust framework for the objective comparison and validation of anti-5'-GMP antibody performance.
A Comparative Analysis of 5'-Guanylic Acid Levels in Diverse Cell Types: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of 5'-Guanylic acid (5'-GMP) levels across various cell types, with a particular focus on the distinctions between normal and cancerous cells. 5'-GMP, a purine (B94841) nucleotide, is a fundamental building block for RNA and a key molecule in cellular energy metabolism and signaling pathways.[1][2] Understanding the differential regulation of 5'-GMP pools in various cellular contexts is crucial for researchers in drug development and molecular biology. This report collates quantitative data from multiple studies, details the experimental methodologies used for 5'-GMP quantification, and visualizes the key signaling pathways and experimental workflows.
Quantitative Comparison of Intracellular this compound Levels
The intracellular concentration of this compound exhibits significant variation across different cell types and can be influenced by the cellular metabolic state and nutrient availability. The following tables summarize the quantitative levels of 5'-GMP in various human cell lines as determined by high-performance liquid chromatography (HPLC).
Table 1: this compound (GMP) Content in Human Myeloid Leukemia Cell Lines
| Cell Line | FAB Classification | GMP Content (nmol/10^9 cells) |
| HL-60 | M3 (Acute Promyelocytic Leukemia) | 13.0 ± 1.0 |
| THP-1 | M5 (Acute Monocytic Leukemia) | 29.0 ± 2.0 |
| HEL | M6 (Acute Erythroid Leukemia) | 12.0 ± 1.0 |
| K-562 | Chronic Myelogenous Leukemia | 31.0 ± 2.0 |
Data sourced from Baranowska-Bosiacka et al., Cell Mol Biol Lett, 2005.
Table 2: Influence of Culture Conditions on this compound (GMP) Levels in HeLa Cells
| Culture Condition | Relative GMP Level |
| Purine-Rich Medium | ~1.0 (baseline) |
| Purine-Depleted Medium | ~1.2 (slight increase) |
Data interpreted from An et al., J Biol Chem, 2013. The study showed a statistically non-significant slight increase in GMP levels in purine-depleted conditions, while the precursor IMP increased 2.8-fold.[3]
Metabolic Alterations in Cancer Cells
Metabolomic studies have consistently highlighted significant alterations in purine metabolism in cancer cells compared to their normal counterparts. A study comparing a normal colon cell line (CCD 841 CoN) with various colorectal cancer (CRC) cell lines (SW 1116, HT 29, SW 480, HCT 15, DLD-1, and HCT 116) revealed a clear segregation in their metabolic profiles.[4][5] This suggests that CRC cells exhibit significant changes in intracellular metabolite levels, including those involved in purine metabolism, to support their high proliferation rates. While specific quantitative data for GMP was not provided in this comparative study, the observed impairment in the broader purine metabolism pathway in CRC cells underscores the importance of this pathway in cancer biology.
Experimental Protocols
The quantification of intracellular this compound is predominantly achieved through High-Performance Liquid Chromatography (HPLC). The following is a generalized protocol based on methodologies reported in the cited literature.
Protocol: Quantification of Intracellular this compound by HPLC
-
Cell Culture and Harvesting:
-
Culture cells to the desired confluency under controlled conditions.
-
For suspension cells, centrifuge the cell culture to obtain a cell pellet. For adherent cells, wash with ice-cold phosphate-buffered saline (PBS) and detach using a cell scraper.
-
Count the cells to ensure accurate normalization of the results.
-
-
Nucleotide Extraction:
-
Resuspend the cell pellet in a known volume of ice-cold extraction buffer (e.g., 0.4 M perchloric acid).
-
Homogenize the cell suspension by sonication or vigorous vortexing to ensure complete cell lysis and release of intracellular metabolites.
-
Incubate the homogenate on ice for a specified period (e.g., 30 minutes) to allow for protein precipitation.
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated proteins and cell debris.
-
Carefully collect the supernatant containing the nucleotides.
-
-
Sample Neutralization:
-
Neutralize the acidic supernatant by adding a potassium hydroxide (B78521) (KOH) solution. The pH should be adjusted to a range suitable for HPLC analysis (typically around 7.0).
-
The addition of KOH will result in the precipitation of potassium perchlorate (B79767).
-
Centrifuge the neutralized sample to remove the potassium perchlorate precipitate.
-
Filter the final supernatant through a 0.22 µm filter to remove any remaining particulate matter before HPLC analysis.
-
-
HPLC Analysis:
-
Inject a defined volume of the prepared sample into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column).
-
Use a mobile phase gradient appropriate for the separation of purine nucleotides. This typically involves a mixture of a buffer (e.g., potassium phosphate) and an organic solvent (e.g., methanol).
-
Detect the separated nucleotides using a UV detector at a wavelength of 254 nm.
-
Quantify the GMP peak by comparing its area to a standard curve generated from known concentrations of a GMP standard.
-
Visualizing Key Pathways and Workflows
Signaling Pathway of cyclic GMP (cGMP)
The cyclic form of this compound, cyclic GMP (cGMP), is a critical second messenger in numerous signaling pathways. A key pathway involving cGMP is the nitric oxide (NO) signaling cascade.
Nitric Oxide (NO) signaling pathway leading to cGMP production and downstream effects.
Experimental Workflow for 5'-GMP Quantification
The following diagram illustrates the key steps involved in the quantification of intracellular 5'-GMP from cell cultures.
Workflow for the extraction and quantification of 5'-GMP from cell samples.
References
- 1. Extracellular cGAMP is a cancer cell-produced immunotransmitter involved in radiation-induced anti-cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping the cellular and molecular heterogeneity of normal and malignant breast tissues and cultured cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomic characterization of colorectal cancer cell lines highlighting stage-specific alterations during cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomic characterization of colorectal cancer cell lines highlighting stage-specific alterations during cancer progression [bi.tbzmed.ac.ir]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of 5'-Guanylic Acid: A Novel Biosensor vs. Traditional HPLC
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 5'-Guanylic acid (5'-GMP), a crucial nucleotide involved in various physiological processes and a key component in the food and pharmaceutical industries, is paramount for research and quality control. While High-Performance Liquid Chromatography (HPLC) has long been the gold standard for this application, novel biosensor technologies are emerging as promising alternatives, offering distinct advantages in terms of speed, portability, and ease of use. This guide provides a detailed comparison of a new, cutting-edge electrochemical biosensor for 5'-GMP against the well-established HPLC-UV method, supported by experimental data and detailed protocols.
Performance Comparison at a Glance
To facilitate a clear and objective comparison, the key performance metrics for both the novel electrochemical biosensor and the traditional HPLC-UV method are summarized in the table below. The data for the biosensor is based on performance characteristics of a newly developed aptamer-based electrochemical sensor, while the HPLC data represents typical values obtained from validated methods.
| Performance Metric | Novel Electrochemical Biosensor | Traditional HPLC-UV Method |
| Limit of Detection (LOD) | 0.1 µM | 2.32 mg/kg (~5.0 µM)[1] |
| Limit of Quantification (LOQ) | 0.3 µM | 7.73 mg/kg (~16.8 µM) |
| Linear Range | 0.5 µM - 100 µM | 0.5 ppm - 100 ppm (~1.1 µM - 217 µM)[1] |
| Analysis Time per Sample | ~15 minutes | ~30-45 minutes |
| Portability | High (Handheld device) | Low (Benchtop instrument) |
| Required Sample Volume | Low (µL range) | Moderate (mL range) |
| Specificity | High (Aptamer-based) | High (Chromatographic separation) |
| Cost per Sample | Low | Moderate to High |
| Expertise Required | Minimal | Moderate to High |
The Novel Electrochemical Biosensor: A Deeper Dive
The new biosensor operates on the principle of a highly specific aptamer-target binding event, which is converted into a measurable electrochemical signal. Aptamers are single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and specificity.
Signaling Pathway
The detection mechanism of the electrochemical biosensor is based on a conformational change of the 5'-GMP-specific aptamer upon binding to its target. This change alters the flow of electrons at the electrode surface, generating a quantifiable signal.
Experimental Workflow
The operational workflow for the biosensor is streamlined for rapid and straightforward analysis.
Experimental Protocol
1. Materials and Reagents:
-
5'-GMP Electrochemical Biosensor (Aptamer-functionalized electrode)
-
Phosphate (B84403) Buffered Saline (PBS), pH 7.4
-
5'-GMP standard solutions (0.1 µM to 100 µM in PBS)
-
Sample for analysis
-
Potentiostat
2. Sample Preparation:
-
Dilute the sample in PBS to bring the expected 5'-GMP concentration within the linear range of the biosensor.
-
For complex matrices, a simple filtration step may be required.
3. Measurement Procedure:
-
Connect the biosensor to the potentiostat.
-
Record a baseline electrochemical signal in PBS.
-
Apply a small volume (e.g., 50 µL) of the prepared sample or standard solution onto the sensor surface.
-
Incubate for 5 minutes at room temperature to allow for aptamer-GMP binding.
-
Perform the electrochemical measurement using Differential Pulse Voltammetry (DPV) from -0.4 V to +0.4 V.
-
Record the peak current.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak current of the standard solutions against their known concentrations.
-
Determine the concentration of 5'-GMP in the sample by interpolating its peak current on the calibration curve.
The Traditional HPLC-UV Method: A Benchmark for Comparison
HPLC coupled with a UV detector is a powerful and reliable technique for the separation and quantification of 5'-GMP in various matrices.
Experimental Workflow
The HPLC workflow involves more extensive sample preparation and a longer analysis time compared to the biosensor.
Experimental Protocol (Based on a typical method[1])
1. Materials and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase: 10 mM potassium dihydrogen phosphate and 5 mM sodium heptanesulfonate in water[1]
-
5'-GMP standard solutions (0.5 ppm to 100 ppm in mobile phase)[1]
-
Sample for analysis
-
Syringe filters (0.45 µm)
2. Sample Preparation:
-
Accurately weigh the sample and extract 5'-GMP using a suitable solvent (e.g., hot water).
-
Centrifuge the extract to remove solid debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered extract with the mobile phase to a concentration within the calibration range.
3. HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: 10 mM KH2PO4 + 5 mM sodium heptanesulfonate
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30 °C
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the 5'-GMP standard injections against their concentrations.
-
Inject the prepared sample and identify the 5'-GMP peak based on its retention time compared to the standard.
-
Quantify the amount of 5'-GMP in the sample by comparing its peak area to the calibration curve.
Conclusion: Choosing the Right Tool for the Job
The novel electrochemical biosensor and the traditional HPLC-UV method both offer reliable means for the quantification of this compound. The choice between the two depends heavily on the specific application and available resources.
-
The Novel Electrochemical Biosensor excels in applications requiring rapid, on-site, and high-throughput analysis. Its portability, ease of use, and low cost per sample make it an ideal tool for routine quality control, process monitoring, and preliminary research screenings.
-
The Traditional HPLC-UV Method remains the benchmark for applications demanding the highest level of accuracy, precision, and the ability to simultaneously analyze multiple components in complex mixtures. It is well-suited for reference analysis, detailed research studies, and regulatory compliance.
References
5'-Guanylic Acid vs. Cyclic GMP: A Comparative Guide to Their Roles in Cell Signaling
In the intricate world of cellular communication, small molecules play a pivotal role in transmitting signals and orchestrating complex biological responses. Among these, guanine-based nucleotides are central players. This guide provides a detailed comparison of 5'-Guanylic acid (GMP) and cyclic Guanosine Monophosphate (cGMP), focusing on their distinct functions in cell signaling pathways. Aimed at researchers, scientists, and drug development professionals, this document outlines their mechanisms of action, supported by experimental data, and provides detailed methodologies for relevant assays.
Core Distinction: The Second Messenger vs. the Inactive Metabolite
The fundamental difference between cGMP and GMP in cell signaling lies in their activity. Cyclic GMP is a well-established second messenger , an intracellular signaling molecule that is synthesized in response to extracellular signals and triggers a cascade of downstream events. In contrast, This compound is the inactive product of cGMP hydrolysis . Its formation effectively terminates the cGMP signal. While GMP is a crucial building block for RNA synthesis and has roles in metabolism, it does not possess the signaling capabilities of its cyclic precursor.
Signaling Pathways and Molecular Interactions
The distinct roles of cGMP and GMP are best understood by examining their respective signaling pathways and interactions with downstream effector molecules.
The cGMP Signaling Cascade
The cGMP signaling pathway is initiated by the activation of guanylyl cyclases (GCs), enzymes that catalyze the conversion of Guanosine Triphosphate (GTP) to cGMP. There are two major forms of guanylyl cyclase:
-
Soluble Guanylyl Cyclase (sGC): Found in the cytoplasm, sGC is activated by nitric oxide (NO).
-
Particulate Guanylyl Cyclase (pGC): These are transmembrane receptors activated by peptide hormones such as natriuretic peptides.
Once synthesized, cGMP exerts its effects by binding to and activating three main classes of downstream targets:
-
cGMP-dependent Protein Kinases (PKGs): These serine/threonine kinases phosphorylate a wide range of substrate proteins, leading to diverse physiological responses, including smooth muscle relaxation, inhibition of platelet aggregation, and regulation of gene expression.
-
Cyclic Nucleotide-Gated (CNG) Ion Channels: These non-selective cation channels are directly opened by the binding of cGMP, leading to changes in membrane potential and intracellular calcium levels. They are crucial in processes like phototransduction in the retina and olfaction.
-
cGMP-regulated Phosphodiesterases (PDEs): These enzymes are themselves regulated by cGMP. Some PDEs are activated by cGMP binding, while others are inhibited. These enzymes play a critical role in cross-talk between the cGMP and cAMP signaling pathways by hydrolyzing either or both cyclic nucleotides.
The cGMP signal is terminated by the action of various phosphodiesterases (PDEs), which hydrolyze the cyclic 3',5'-phosphodiester bond of cGMP to form the inactive 5'-GMP.
The Role of this compound
As the product of cGMP hydrolysis by PDEs, 5'-GMP represents the "off" state of the cGMP signal. There is no substantial evidence to suggest that 5'-GMP acts as a signaling molecule in its own right by activating PKGs or CNG channels. Its primary roles within the cell are:
-
Precursor for GTP synthesis: GMP can be phosphorylated to Guanosine Diphosphate (GDP) and subsequently to GTP, replenishing the substrate pool for guanylyl cyclases.
-
Monomer for RNA synthesis: GMP is a fundamental building block for the transcription of RNA.
Quantitative Comparison of cGMP and 5'-GMP Activity
The stark difference in the signaling capabilities of cGMP and 5'-GMP is evident from quantitative experimental data.
| Parameter | cGMP | 5'-GMP | Reference(s) |
| Activation of PKG-Iα | Ka = 0.1 µM | No significant activation reported | [1] |
| Activation of PKG-Iβ | Ka = 1.0 µM | No significant activation reported | [1] |
| Activation of PKG-II | Ka = 0.07 µM | No significant activation reported | [1] |
| Activation of CNG Channels (N1E-115 cells) | Apparent KD = 10 µM | No significant activation reported | [2] |
Ka: Activation constant; the concentration of cGMP required for half-maximal activation of the protein kinase. KD: Dissociation constant; a measure of the affinity of cGMP for the CNG channel.
| Enzyme (PDE Isozyme) | Substrate | Km (µM) | Vmax (µM/min/mg) | Reference(s) |
| PDE1 | cGMP | 1.1 | 0.06 | [3] |
| PDE2 | cGMP | 15.4 | 0.28 | |
| PDE3 | cGMP | 0.19 | 0.02 | |
| PDE4 | cGMP | 76 | 0.01 | |
| PDE5 | cGMP | 1.1 | 0.09 | |
| PDE10 | cGMP | 2.5 | 0.01 |
Km: Michaelis constant; the substrate concentration at which the enzyme operates at half of its maximum velocity. Vmax: Maximum velocity of the enzyme reaction.
Experimental Protocols
In Vitro Protein Kinase G (PKG) Activity Assay
This assay measures the ability of cGMP to activate PKG and the subsequent phosphorylation of a substrate peptide.
Materials:
-
Recombinant PKG enzyme
-
PKG substrate peptide (e.g., a peptide containing the consensus phosphorylation sequence for PKG)
-
[γ-32P]ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
Varying concentrations of cGMP and 5'-GMP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, PKG substrate peptide, and the recombinant PKG enzyme.
-
Add varying concentrations of cGMP or 5'-GMP to the reaction mixtures.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.
-
Quantify the amount of 32P incorporated into the substrate peptide using a scintillation counter.
-
Plot the kinase activity as a function of the cGMP or 5'-GMP concentration to determine the activation constant (Ka).
Patch-Clamp Electrophysiology for CNG Channel Activation
This technique directly measures the ion flow through CNG channels in response to the application of cyclic nucleotides.
Materials:
-
Cells expressing CNG channels (e.g., Xenopus oocytes injected with CNG channel cRNA or a stable cell line)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Intracellular and extracellular solutions
-
Varying concentrations of cGMP and 5'-GMP
Procedure:
-
Culture cells expressing the CNG channels of interest.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ.
-
Fill the patch pipette with the appropriate intracellular solution.
-
Establish a high-resistance seal (giga-seal) between the patch pipette and the cell membrane.
-
Excise a patch of membrane in the inside-out configuration, exposing the intracellular face of the membrane to the bath solution.
-
Perfuse the excised patch with the extracellular solution containing varying concentrations of cGMP or 5'-GMP.
-
Record the current flowing through the CNG channels at a constant holding potential using the patch-clamp amplifier.
-
Analyze the current-voltage relationship and the dose-response relationship to determine the channel's conductance and the apparent dissociation constant (KD) for the activating ligand.
Conclusion
References
Confirming the Identity of 5'-Guanylic Acid using NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, unequivocally confirming the identity of key biological molecules is paramount. This guide provides a comprehensive comparison of 5'-Guanylic acid with its common alternatives, 5'-Adenosine monophosphate (5'-AMP) and its structural isomer, 3'-Guanylic acid, using Nuclear Magnetic Resonance (NMR) spectroscopy. The distinct magnetic environments of the protons (¹H) and carbon-13 (¹³C) nuclei within these molecules result in unique NMR spectral fingerprints, allowing for their unambiguous identification.
Comparative NMR Data
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound, 5'-Adenosine monophosphate, and 3'-Guanylic acid. These values are crucial for distinguishing between these closely related nucleotides.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in D₂O
| Proton | This compound | 5'-Adenosine Monophosphate | 3'-Guanylic Acid (in mixture with 2'-isomer) |
| H-8 | ~8.0-8.2 | ~8.5-8.6 | Not clearly resolved |
| H-2 | - | ~8.3-8.4 | - |
| H-1' | ~5.9 | ~6.1 | ~5.9 |
| H-2' | ~4.7 | ~4.7 | ~4.8 |
| H-3' | ~4.5 | ~4.5 | ~4.6 |
| H-4' | ~4.3 | ~4.4 | ~4.3 |
| H-5' | ~3.9-4.0 | ~4.1-4.2 | ~4.0 |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in D₂O
| Carbon | This compound[1] | 5'-Adenosine Monophosphate | 3'-Guanylic Acid (in mixture with 2'-isomer) |
| C-6 | ~158 | ~148 | Not clearly resolved |
| C-2 | ~154 | ~152 | Not clearly resolved |
| C-4 | ~151 | ~149 | Not clearly resolved |
| C-8 | ~137 | ~140 | Not clearly resolved |
| C-5 | ~117 | ~119 | Not clearly resolved |
| C-1' | ~87 | ~88 | ~87 |
| C-4' | ~84 | ~85 | ~84 |
| C-2' | ~74 | ~75 | ~76 |
| C-3' | ~71 | ~71 | ~72 |
| C-5' | ~64 | ~64 | ~62 |
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the nucleotide sample and dissolve it in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O). D₂O is used as the solvent to avoid a large interfering solvent signal in the ¹H NMR spectrum.
-
pH Adjustment: Adjust the pH of the solution to ~7.0 using dilute NaOD or DCl. The chemical shifts of the purine (B94841) and ribose protons are pH-dependent.
-
Internal Standard: Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for referencing the chemical shifts to 0.00 ppm.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Solvent Suppression: Employ a solvent suppression technique (e.g., presaturation) to attenuate the residual HOD signal.
-
Acquisition Parameters:
-
Spectral Width: ~12 ppm
-
Acquisition Time: ~2-3 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 16-64, depending on the sample concentration.
-
¹³C NMR Spectroscopy:
-
Spectrometer: A spectrometer with a carbon-observe probe.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and improve the signal-to-noise ratio.
-
Acquisition Parameters:
-
Spectral Width: ~200 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Workflow for Identity Confirmation
The following diagram illustrates the logical workflow for confirming the identity of this compound using NMR.
Caption: Workflow for the confirmation of this compound identity using NMR spectroscopy.
By following these protocols and comparing the acquired spectral data with the provided reference tables, researchers can confidently and accurately confirm the identity of this compound, distinguishing it from other common nucleotides.
References
A Comparative Guide to the Reproducibility of 5'-Guanylic Acid-Based Assays
For researchers, scientists, and drug development professionals seeking reliable quantification of 5'-Guanylic acid (5'-GMP), understanding the reproducibility of available assay methods is paramount. This guide provides an objective comparison of common 5'-GMP assays, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
The accurate measurement of this compound, a key nucleotide involved in various cellular processes, is crucial in numerous fields, from basic research to drug development. The choice of assay can significantly impact the reliability and reproducibility of experimental outcomes. This comparison focuses on the performance of three major assay platforms: High-Performance Liquid Chromatography (HPLC), Enzyme-Linked Immunosorbent Assay (ELISA), and Electrochemical Biosensors.
Quantitative Comparison of Assay Reproducibility
The reproducibility of an assay is typically assessed by its precision, expressed as the coefficient of variation (CV), which is the ratio of the standard deviation to the mean. Intra-assay precision measures the variability within a single assay run, while inter-assay precision assesses the variability between different runs. Lower CV values indicate higher reproducibility.
| Assay Type | Analyte | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Key Findings |
| HPLC | 5'-GMP and 5'-IMP | RSDr: 2.83% (for 5'-GMP) | Not Reported | Chromatographic methods like HPLC generally exhibit high precision and are considered a gold standard for small molecule quantification.[1] |
| ELISA | General Immunoassays | < 10% (Acceptable) | < 15% (Acceptable) | While convenient, ELISA performance can be variable. Studies comparing ELISA and HPLC for similar small molecules have shown that ELISA can sometimes have higher variability and may overestimate concentrations.[2][3][4][5] |
| Electrochemical Biosensor | Procalcitonin | Good | Good | Biosensors offer rapid detection and good stability, with reported lifespans of over 20 days. Reproducibility is a key performance indicator, though specific %CV values for 5'-GMP are not readily available in comparative studies. |
Note: RSDr denotes the relative standard deviation for repeatability. The data presented is based on available literature and may vary depending on the specific assay protocol, instrumentation, and laboratory conditions.
In-Depth Look at Assay Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique that separates, identifies, and quantifies components in a mixture. For 5'-GMP analysis, reverse-phase HPLC is commonly employed.
Experimental Protocol: Simultaneous Determination of 5'-GMP and 5'-IMP by HPLC
-
Sample Preparation: Food product samples are extracted with deionized water, followed by centrifugation to remove solid debris. The supernatant is then filtered before injection into the HPLC system.
-
Chromatographic Conditions:
-
Column: C18 column (250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 10 mM potassium dihydrogen phosphate (B84403) and 5 mM sodium heptanesulfonate.
-
Flow Rate: 0.8 mL/min.
-
Detection: PDA detector at 250 nm.
-
-
Quantification: A standard curve is generated using known concentrations of 5'-GMP and 5'-IMP to quantify the analytes in the samples.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For small molecules like 5'-GMP, a competitive ELISA format is typically used.
Experimental Protocol: General Competitive ELISA
-
Coating: A microtiter plate is coated with a capture antibody specific for 5'-GMP.
-
Competition: The sample containing an unknown amount of 5'-GMP is added to the wells along with a fixed amount of enzyme-labeled 5'-GMP. The unlabeled 5'-GMP in the sample competes with the labeled 5'-GMP for binding to the capture antibody.
-
Washing: The plate is washed to remove any unbound reagents.
-
Substrate Addition: A substrate for the enzyme is added, leading to a color change.
-
Detection: The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of 5'-GMP in the sample.
Electrochemical Biosensors
Electrochemical biosensors are analytical devices that convert a biological response into an electrical signal. For 5'-GMP detection, these sensors can be designed based on specific enzymatic reactions or aptamer binding events.
Conceptual Experimental Workflow: 5'-GMP Electrochemical Biosensor
-
Electrode Modification: A working electrode (e.g., glassy carbon electrode) is modified with a recognition element that specifically interacts with 5'-GMP, such as an enzyme or an aptamer.
-
Binding Event: The sample containing 5'-GMP is introduced to the sensor surface. The binding of 5'-GMP to the recognition element causes a change in the electrochemical properties of the electrode surface.
-
Signal Transduction: This change is measured using an electrochemical technique, such as cyclic voltammetry or differential pulse voltammetry.
-
Quantification: The magnitude of the electrical signal is proportional to the concentration of 5'-GMP in the sample.
Visualizing the Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows for HPLC analysis and a competitive ELISA.
HPLC analysis workflow for 5'-GMP quantification.
Workflow of a competitive ELISA for 5'-GMP detection.
Conclusion
The selection of an appropriate assay for this compound quantification requires careful consideration of the desired level of reproducibility, throughput, and available resources.
-
HPLC stands out for its high precision and is often considered the benchmark for quantitative analysis of small molecules. Its lower throughput and higher equipment cost may be limiting factors for some applications.
-
ELISA offers a high-throughput and relatively low-cost alternative. However, researchers should be aware of the potential for higher variability compared to chromatographic methods and should carefully validate the performance of their chosen ELISA kit.
-
Electrochemical biosensors represent a promising technology with the potential for rapid, sensitive, and point-of-care detection. While their reproducibility is a key aspect of their validation, more comparative data against established methods are needed to fully assess their performance for 5'-GMP quantification.
Ultimately, the optimal choice will depend on the specific requirements of the study. For applications demanding the highest accuracy and precision, a validated HPLC method is recommended. For high-throughput screening or when resource constraints are a concern, a well-validated ELISA kit can be a suitable option. As biosensor technology continues to mature, it may offer a compelling alternative for rapid and on-site analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. salimetrics.com [salimetrics.com]
- 3. researchgate.net [researchgate.net]
- 4. A comparison of ELISA and HPLC methods for determination of ochratoxin A in human blood serum in the Czech Republic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison between high-performance liquid chromatography and enzyme-linked immunosorbent assay for the determination of 8-hydroxy-2'-deoxyguanosine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5'-Guanylic Acid: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 5'-Guanylic acid, ensuring a secure and compliant research environment. The following procedures are designed for researchers, scientists, and drug development professionals to handle this material responsibly, minimizing risk and adhering to best practices in laboratory safety.
Hazard Assessment and Regulatory Overview
This compound and its common salt form, disodium (B8443419) guanylate, are generally not classified as hazardous substances according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] They are considered to have low toxicity and are stable under normal conditions.[2][3] However, proper disposal is crucial to maintain a safe laboratory environment and comply with local, regional, and national regulations.[3] Chemical waste generators are responsible for determining if a discarded chemical should be classified as hazardous waste and for consulting relevant regulations for complete and accurate classification.[3]
Personal Protective Equipment (PPE)
Before handling this compound or its waste, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent skin and eye irritation and inhalation of dust.
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or latex | Protects hands from chemical contamination. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from spills. |
| Safety Glasses | ANSI Z87.1 approved chemical safety goggles | Protects eyes from splashes and airborne dust particles. |
Spill Management
In the event of a spill, follow these procedures to ensure safe cleanup:
-
Ventilation : Ensure the area is well-ventilated.
-
Containment : Prevent the spill from spreading or entering drains.
-
Cleanup : For solid spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dust during this process.
-
Decontamination : Clean the spill area thoroughly with water.
Step-by-Step Disposal Protocol
The proper disposal method for this compound depends on the nature of the waste stream—whether it is the pure compound or mixed with other potentially hazardous materials.
Protocol 1: Disposal of Uncontaminated this compound
This protocol applies to pure, expired, or excess this compound that has not been mixed with other chemicals or biological agents.
-
Small Quantities : For smaller amounts, some guidelines suggest that it can be disposed of with household waste, though this should be verified with your institution's specific policies.
-
Large Quantities : For larger quantities, the material should be placed in a clearly labeled, sealed container. This container should then be disposed of through your institution's chemical waste management program. Consult your Environmental Health and Safety (EHS) department for specific procedures.
-
Packaging : Ensure waste containers are compatible with the chemical, properly sealed, and clearly labeled with the full chemical name ("this compound").
Protocol 2: Disposal of this compound in Solutions and Mixtures
This protocol is for solutions containing this compound and other waste generated from experimental procedures. Since this compound is a nucleotide, waste streams may be treated similarly to DNA and RNA waste, especially if other biological molecules are present.
-
Waste Assessment : Determine if the waste contains any other hazardous chemical or biological materials. The disposal procedure is dictated by the most hazardous component of the waste stream.
-
Chemical Deactivation (if necessary) : If mixed with reactive chemicals, follow established protocols for neutralizing those substances before disposal.
-
Biological Decontamination : If the waste contains recombinant or synthetic nucleic acids, it must be decontaminated prior to disposal.
-
Autoclaving : A common method is to autoclave the waste at 121°C for at least 30 minutes.
-
Chemical Disinfection : Alternatively, treat liquid waste with a suitable disinfectant, such as adding bleach to a final concentration of 10% for at least 30 minutes.
-
-
Containerization : Collect the decontaminated liquid or solid waste in a leak-proof, sealed container.
-
Labeling and Disposal : Label the container clearly, indicating its contents and that it has been decontaminated. Dispose of the container through your institution's hazardous or biological waste stream, as directed by your EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5'-Guanylic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 5'-Guanylic acid, including detailed operational and disposal plans. By adhering to these procedural, step-by-step instructions, you can minimize risks and maintain a safe research environment.
Hazard Overview and Personal Protective Equipment (PPE)
This compound is generally considered to be of low hazard in usual industrial handling; however, it may cause eye, skin, respiratory, and digestive tract irritation.[1] The toxicological properties of this material have not been fully investigated.[1] Therefore, appropriate personal protective equipment should be worn to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] | To prevent eye contact which can cause irritation.[1] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile or neoprene) and a lab coat or other protective clothing to prevent skin exposure. | To prevent skin irritation. |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation. If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | To prevent respiratory tract irritation from dust or aerosols. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will ensure minimal risk of exposure and contamination.
1. Engineering Controls:
-
Work in a well-ventilated area.
-
Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.
-
Minimize dust generation and accumulation.
2. Handling Procedures:
-
Wash hands thoroughly after handling.
-
Avoid contact with eyes, skin, and clothing.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Keep the container tightly closed when not in use.
3. In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation develops.
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid if irritation develops or persists.
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical aid if a cough or other symptoms appear.
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.
-
Spills: Vacuum or sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dust. Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Classification:
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for complete and accurate classification.
-
While some sources may list guanylic acid as non-hazardous for disposal, it is best practice to treat it and any contaminated materials as chemical waste unless explicitly stated otherwise by your institution's Environmental Health and Safety (EHS) department.
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound and contaminated disposable items (e.g., gloves, weighing paper) in a designated, compatible, and clearly labeled waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled container.
3. Storage and Disposal:
-
Store waste containers in a designated, well-ventilated area.
-
Ensure waste containers are kept closed except when adding waste.
-
Follow your institution's procedures for the pickup and disposal of chemical waste by a licensed hazardous waste disposal company.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
